Cefazaflur
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58665-96-6 |
|---|---|
Molecular Formula |
C13H13F3N6O4S3 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1 |
InChI Key |
HGXLJRWXCXSEJO-GMSGAONNSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |
Other CAS No. |
58665-96-6 |
Synonyms |
cefazaflur SK and F 59962 SK and F-59962 SKF 59962 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties and Analysis of Cefazolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin is a first-generation cephalosporin antibiotic renowned for its efficacy against a broad spectrum of bacterial infections.[1][2] Administered parenterally, it has been a cornerstone in the treatment of skin, respiratory tract, urinary tract, and bone infections, as well as for surgical prophylaxis.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to Cefazolin, tailored for professionals in the fields of pharmaceutical research and development.
Chemical Structure and Identification
Cefazolin is a semi-synthetic cephalosporin characterized by a beta-lactam ring fused to a dihydrothiazine ring, forming the core 7-aminocephalosporanic acid nucleus.[3] Its unique antibacterial spectrum and pharmacokinetic profile are conferred by the specific side chains attached to this core.
The chemical structure of Cefazolin is formally named (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
Key Structural Features:
-
Cephem Nucleus: The bicyclic core structure essential for its antibacterial activity.
-
(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl side chain: Located at position 3, this group influences the drug's metabolic stability and spectrum of activity.
-
(1H-tetrazol-1-yl)acetamido side chain: Attached at position 7, this moiety is crucial for its potent antibacterial action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Cefazolin is fundamental for formulation development, analytical method design, and pharmacokinetic studies. The following table summarizes key quantitative data for Cefazolin and its commonly used sodium salt.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₈O₄S₃ | |
| Molecular Weight | 454.51 g/mol | |
| CAS Number | 25953-19-9 | |
| Melting Point | 198-200 °C (decomposes) | |
| pKa (Strongest Acidic) | 2.84 | |
| pKa (Strongest Basic) | 0.26 | |
| Solubility | Water: Freely soluble (as sodium salt) | |
| DMSO: ~20 mg/mL (as sodium salt) | ||
| Dimethylformamide: ~20 mg/mL (as sodium salt) | ||
| Ethanol: Very slightly soluble | ||
| Chloroform: Very slightly soluble | ||
| UV λmax | 275 nm |
Note: Data for Cefazolin sodium salt may vary slightly from the free acid form.
Mechanism of Action
Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of Cefazolin to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Mechanism of action of Cefazolin.
Experimental Protocols
Synthesis of Cefazolin
The synthesis of Cefazolin typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a derivative of tetrazolylacetic acid, followed by the substitution of the acetoxy group at the 3-position with 5-mercapto-1-methyltetrazole. A general synthetic scheme is outlined below.
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
1H-tetrazole-1-acetic acid
-
Pivaloyl chloride
-
Triethylamine
-
Dichloromethane
-
5-mercapto-1-methyltetrazole
Procedure:
-
Activation of Tetrazolylacetic Acid: In a reaction vessel, dissolve 1H-tetrazole-1-acetic acid in dichloromethane and cool the mixture. Add triethylamine, followed by the slow addition of pivaloyl chloride at a low temperature (e.g., -40 to -50 °C) to form the mixed anhydride.
-
Acylation of 7-ACA: In a separate vessel, suspend 7-ACA in dichloromethane and add triethylamine to facilitate dissolution. Cool this solution.
-
Coupling Reaction: Add the prepared mixed anhydride solution to the 7-ACA solution while maintaining a low temperature. The reaction mixture is stirred to allow for the acylation of the amino group of 7-ACA.
-
Substitution Reaction: Introduce 5-mercapto-1-methyltetrazole to the reaction mixture. This step displaces the acetoxy group at the 3-position of the cephem nucleus.
-
Isolation and Purification: After the reaction is complete, the Cefazolin acid is isolated. This can be achieved through extraction and precipitation techniques. The crude product is then purified, often by recrystallization, to yield the final product.
This is a generalized protocol based on published synthetic methods. Specific reaction conditions, such as temperature, reaction times, and purification methods, may vary.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of Cefazolin in pharmaceutical formulations and biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., monobasic sodium phosphate) and an organic modifier (e.g., acetonitrile). A common ratio is 83:17 (buffer:acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of Cefazolin reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 500 µg/mL). Further dilute the stock solution to prepare a series of working standard solutions of known concentrations.
-
Sample Preparation: For pharmaceutical formulations, dissolve the sample in the mobile phase to obtain a solution with a concentration within the linear range of the assay. For biological samples, a protein precipitation step followed by filtration is typically required.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: The concentration of Cefazolin in the sample is determined by comparing the peak area of the analyte with the peak areas of the standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.
Workflow for HPLC analysis of Cefazolin.
Conclusion
Cefazolin remains a clinically significant antibiotic. A comprehensive understanding of its chemical structure, physicochemical properties, and analytical methods is paramount for ensuring its quality, safety, and efficacy. The information presented in this guide serves as a valuable resource for scientists and professionals involved in the research, development, and quality control of Cefazolin-containing products.
References
The Synthesis and Purification of Cefazolin: A Technical Guide
An in-depth exploration of the chemical and enzymatic pathways for the synthesis of the essential cephalosporin antibiotic, Cefazolin, and a review of its purification methodologies.
Introduction
Cefazolin, a first-generation cephalosporin, remains a cornerstone antibiotic for the treatment of various bacterial infections and as a prophylactic agent in surgical procedures. Its broad spectrum of activity against Gram-positive and some Gram-negative organisms has secured its place on the World Health Organization's List of Essential Medicines. This technical guide provides a detailed overview of the primary synthesis routes and purification strategies employed in the production of Cefazolin, intended for researchers, scientists, and professionals in the field of drug development and manufacturing.
Cefazolin Synthesis: Chemical and Enzymatic Approaches
The industrial synthesis of Cefazolin can be broadly categorized into two main approaches: traditional chemical synthesis and more contemporary enzymatic methods. Each pathway presents distinct advantages and challenges in terms of yield, purity, cost-effectiveness, and environmental impact.
Chemical Synthesis
The conventional chemical synthesis of Cefazolin typically involves the acylation of a cephalosporin nucleus. A common route starts from 7-aminocephalosporanic acid (7-ACA). One method involves the reaction of 7-ACA with 1H-tetrazole-1-acetic acid (TAA) in a suitable solvent, such as methylene chloride, often utilizing a catalyst like pivaloyl chloride.[1] This process involves the formation of a mixed acid anhydride for the acylation step.[1]
Another chemical pathway involves the acylation of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA). This can be achieved using reactive derivatives of 1H-tetrazol-1-acetic acid, such as 1H-tetrazol-1-acetyl chloride.[2][3] These reactions are often carried out under anhydrous conditions and at low temperatures to manage reactivity and minimize side-product formation.[2]
A "one-pot" synthetic method has also been described, where 7-ACA is reacted with 1H-tetrazole-1-acetic acid to form an intermediate, which then reacts with 5-mercapto-1-methyltetrazole without the need for isolation of the intermediate. This approach simplifies the process and can lead to higher yields and reduced solvent usage.
Recently, continuous-flow manufacturing has been explored as a more efficient alternative to traditional batch processing. This method allows for a more streamlined and controlled synthesis, potentially reducing waste and production costs.
Enzymatic Synthesis
Enzymatic synthesis offers a greener and more specific alternative to chemical methods. This approach typically utilizes immobilized enzymes to catalyze the acylation of the cephalosporin core. A key enzyme in this process is a type of penicillin amidase or cephalosporin-acid synthetase.
One prominent enzymatic method involves the acylation of 7-amino-3-(5-methyl-l,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with a tetrazole-containing acetic acid in the presence of an immobilized biocatalyst. This reaction is typically carried out in an aqueous medium under mild pH and temperature conditions, which reduces the need for harsh organic solvents and extreme temperatures. Optimized enzymatic processes have reported high yields of Cefazolin, reaching 92-95%. The use of immobilized enzymes also allows for their recovery and reuse over multiple cycles, enhancing the economic viability of the process.
Key Experimental Protocols
General Chemical Synthesis via Acylation of 7-ACA
-
Preparation of Tetrazole Acetic Acid (TAA) Salt: TAA is reacted with triethylamine in isopropyl alcohol. The mixture is heated and then cooled, followed by the addition of methylene chloride.
-
Preparation of 7-ACA-TD Salt Solution: 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA) salt is dissolved in dimethylformamide with the addition of diethylamine.
-
Acylation: The TDA solution is added to the mixed acid anhydride of TAA at a low temperature (e.g., -50°C). The reaction is agitated for a set period while maintaining a specific pH range.
-
Crystallization of Cefazolin Free Acid: Water is added to the reaction mixture, leading to the formation of two layers. The pH of the aqueous layer is adjusted to facilitate the crystallization of the free acid form of Cefazolin.
-
Formation of Cefazolin Sodium Salt: The isolated Cefazolin free acid is dissolved in a suitable solvent like dimethylacetamide, and this solution is added to a solution of a sodium salt (e.g., sodium acetate) in a solvent mixture to precipitate the Cefazolin sodium salt.
General Enzymatic Synthesis of Cefazolin
-
Enzyme Immobilization: A suitable enzyme, such as penicillin G amidase from E. coli, is immobilized on a solid support.
-
Reaction Setup: The acylation reaction is carried out in an aqueous solution containing 7-amino-3-[(methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA) or its salt and a tetrazole-containing acetic acid.
-
Reaction Conditions: The reaction is maintained at a controlled pH (typically between 6.0 and 8.0) and temperature (between -20°C and 40°C, preferably 0-10°C).
-
Product Isolation: Upon completion of the reaction, the pH of the solution is lowered to below 3.5 by the addition of an acid. This causes the Cefazolin to precipitate out of the solution.
-
Purification: The precipitated Cefazolin is then collected and can be further purified.
Purification of Cefazolin
The purification of Cefazolin is critical to ensure the final product meets the stringent purity requirements for pharmaceutical use. The primary methods employed are crystallization and chromatographic techniques.
Crystallization
Crystallization is a key step in both the isolation and purification of Cefazolin. Cefazolin sodium can be crystallized into different forms, with the monohydrate and pentahydrate (α-form) being notable.
A common procedure involves dissolving the crude Cefazolin free acid in a water-miscible organic solvent, such as dimethylacetamide, and adding this solution to a solution containing a sodium cation donor (e.g., sodium acetate in ethanol). The presence of a specific amount of water (3-7% by volume) in the final mixed solution is crucial for obtaining the desired crystalline form.
The purification of Cefazolin acid can also be achieved by a process of dissolution in purified water with pH adjustment, followed by extraction with an organic solvent, and then controlled precipitation by adding acetone, a buffer solution, and adjusting the pH with an acid.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is extensively used for the analysis and purification of Cefazolin and for the detection and isolation of impurities. Reversed-phase HPLC methods using C18 columns are commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. Gradient elution can be used to effectively separate Cefazolin from its impurities. Preparative HPLC can be utilized to isolate impurities for characterization or to obtain highly pure Cefazolin on a larger scale.
Data Summary
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield | Purity | Reference |
| Chemical Synthesis | 7-ACA | 1H-tetrazole-1-acetic acid, pivaloyl chloride | Methylene chloride, low temperature | >100% (crude) | 98% (as per BP/USP) | |
| Chemical Synthesis | TDA solvate | 1H-tetrazole-1-acetyl chloride | N,N-dimethylacetamide | - | - | |
| Enzymatic Synthesis | TDA | Immobilized cephalosporin-acid synthetase | Aqueous, stepwise pH gradient | 92-95% | - | |
| Enzymatic Synthesis | TDA | Penicillin G amidase | Aqueous, pH 6-8, 0-10°C | 88.2% (overall molar) | 99.5% (HPLC) |
Visualizing the Processes
To better illustrate the workflows, the following diagrams outline the key stages in Cefazolin synthesis and purification.
Figure 1: A simplified workflow of the chemical synthesis of Cefazolin.
Figure 2: A generalized workflow for the enzymatic synthesis of Cefazolin.
References
The Enduring Efficacy of Cefazolin: An In-Depth Analysis of its Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin, a first-generation cephalosporin, has remained a cornerstone in the antibacterial armamentarium for decades. Its clinical utility, particularly against Gram-positive cocci, is well-established, making it a frequent choice for surgical prophylaxis and the treatment of skin and soft tissue infections. This technical guide provides a comprehensive overview of the biological activity of Cefazolin against Gram-positive bacteria, delving into its mechanism of action, spectrum of activity, and the molecular underpinnings of resistance. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their understanding and utilization of this important antimicrobial agent.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefazolin exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability.[1][2][3][4] Like other β-lactam antibiotics, Cefazolin's primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[5] Peptidoglycan, a heteropolymer of N-acetylglucosamine and N-acetylmuramic acid cross-linked by short peptides, provides mechanical strength to the cell wall.
The key steps in Cefazolin's mechanism of action are as follows:
-
Binding to Penicillin-Binding Proteins (PBPs): Cefazolin covalently binds to the active site of PBPs.
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.
-
Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall.
-
Bacterial Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Spectrum of Activity and Quantitative Data
Cefazolin demonstrates potent activity against a wide range of Gram-positive bacteria, particularly staphylococci and streptococci. It is a primary therapeutic option for infections caused by methicillin-susceptible Staphylococcus aureus (MSSA). The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefazolin against key Gram-positive pathogens. MIC values are a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Gram-Positive Bacterium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | ≤0.25 - 2 | 0.5 - 1 | 1 - 2 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 16 - >1024 | 64 | 256 |
| Streptococcus pneumoniae | ≤0.06 - 2 | 0.25 | 1 |
| Streptococcus pyogenes (Group A Streptococcus) | ≤0.015 - 0.125 | 0.03 | 0.06 |
| Enterococcus faecalis | 16 - >64 | >32 | >64 |
Note: MIC values can vary depending on the testing methodology and geographical location of the isolates. The data presented is a synthesis from multiple sources for comparative purposes.
Mechanisms of Resistance in Gram-Positive Bacteria
The emergence of resistance to Cefazolin and other β-lactam antibiotics is a significant clinical concern. The primary mechanisms of resistance in Gram-positive bacteria include:
-
Production of β-Lactamases: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring of Cefazolin, rendering the antibiotic inactive. In Staphylococcus aureus, the production of penicillinase (a type of β-lactamase) is a major contributor to resistance.
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a decreased binding affinity of Cefazolin for its target. A notable example is the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which encodes for a modified PBP (PBP2a) that has a very low affinity for most β-lactam antibiotics, including Cefazolin.
-
The Cefazolin Inoculum Effect (CIE): Some strains of MSSA exhibit a phenomenon where the MIC of Cefazolin increases significantly with a higher bacterial inoculum. This is often associated with the hyperproduction of certain types of β-lactamases (e.g., Type A) that can effectively degrade Cefazolin at high bacterial densities.
Bacterial Signaling and Stress Responses
While Cefazolin's primary mechanism is the direct inhibition of cell wall synthesis, this action induces a significant stress response in the bacterial cell. In Staphylococcus aureus, the inhibition of peptidoglycan synthesis triggers the VraTSR three-component signaling system . This system acts as a sentinel for cell wall integrity.
-
Sensing Cell Wall Damage: The VraS sensor kinase detects perturbations in the cell wall synthesis process.
-
Signal Transduction: Upon sensing damage, VraS autophosphorylates and then transfers the phosphate group to the VraR response regulator. The VraT protein is also essential for the full activation of this system.
-
Transcriptional Regulation: Phosphorylated VraR acts as a transcriptional activator, upregulating the expression of a regulon of genes involved in cell wall synthesis and repair. This "cell wall stress stimulon" is an attempt by the bacterium to counteract the effects of the antibiotic.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of Cefazolin.
1. Preparation of Cefazolin Stock Solution:
-
Weigh a precise amount of Cefazolin analytical standard powder.
-
Dissolve in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
2. Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the Cefazolin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The final volume in each well should be 50 µL, with Cefazolin concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium on a suitable agar plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well of the microdilution plate (except the sterility control), bringing the total volume to 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Cefazolin that completely inhibits visible growth of the organism.
Conclusion
Cefazolin remains a vital antimicrobial agent for the treatment of infections caused by susceptible Gram-positive bacteria. Its well-understood mechanism of action, predictable spectrum of activity, and extensive clinical history underscore its continued importance. However, the ongoing challenge of antimicrobial resistance necessitates a thorough understanding of the molecular mechanisms by which bacteria evade the effects of Cefazolin. For researchers and drug development professionals, a deep appreciation of its biological activity, coupled with standardized methodologies for its evaluation, is essential for the development of new therapeutic strategies and the preservation of the efficacy of this enduring antibiotic.
References
- 1. Cefazolin potency against methicillin-resistant Staphylococcus aureus: a microbiologic assessment in support of a novel drug delivery system for skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inoculum Effect with Cefazolin among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of Cefazolin Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. Understanding Cefazolin Reporting for Enterobacteriaceae | CLSI [clsi.org]
- 5. Rationale for Eliminating Staphylococcus Breakpoints for β-Lactam Agents Other Than Penicillin, Oxacillin or Cefoxitin, and Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Cefazolin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefazolin is a first-generation cephalosporin antibiotic renowned for its efficacy against Gram-positive bacteria and its widespread use in surgical prophylaxis.[1] Patented in 1967 and introduced for commercial use in 1971, Cefazolin marked a significant advancement in the cephalosporin class of antibiotics.[1] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, synthesis, and key experimental methodologies related to Cefazolin.
Discovery and Development Timeline
The development of Cefazolin is a part of the broader history of cephalosporin discovery, which began with the isolation of Cephalosporin C from the fungus Cephalosporium acremonium in 1953.[2] The subsequent isolation of the 7-aminocephalosporanic acid (7-ACA) nucleus in 1962 paved the way for the creation of semi-synthetic cephalosporins with improved properties.[2] Cefazolin was discovered in 1969 as a result of these efforts.[2]
Mechanism of Action
Cefazolin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of Cefazolin is a group of enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, Cefazolin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Signaling Pathway Diagram
Caption: Cefazolin's mechanism of action.
Synthesis of Cefazolin
Cefazolin can be synthesized through both chemical and enzymatic methods.
Chemical Synthesis
The chemical synthesis of Cefazolin sodium typically involves the acylation of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with 1H-tetrazole-1-acetic acid.
-
Formation of 7-ACA-TD salt: Suspend 2-Mercapto-5-methyl-1,3,4-thiadiazole (28.0 g) and boric acid (21.3 g) in 220 mL of distilled water. Add triethylamine (20.0 mL) and heat to 70-72°C with vigorous stirring. Add 7-aminocephalosporanic acid (7-ACA) (20.0 g) and maintain at 70-72°C for 1 hour. Cool the mixture to 20°C and adjust the pH to 4.8.
-
Preparation of mixed acid anhydride: Dissolve 1H-tetrazole-1-acetic acid (10.0 g) in 20 mL of isopropyl alcohol (IPA) and add triethylamine (16 mL). Stir for 30 minutes at 65-70°C. Cool to room temperature, add 120 mL of methylene chloride, and adjust the pH to 7.2-7.5. Add dimethylacetamide (5.0 mL) and pyridine (0.1 mL). Add pivaloyl chloride (16 mL), pre-cooled to -45°C, and stir for 1.5 hours at -30°C.
-
Acylation: Add the 7-ACA-TD salt solution to the mixed acid anhydride.
-
Crystallization and Salt Formation: Transfer the reaction mixture and add 500 mL of water. Separate the aqueous layer, heat to 35°C, and adjust the pH to 2.4 with hydrochloric acid. Cool to 0-5°C to precipitate Cefazolin free acid. To form the sodium salt, dissolve the free acid in dimethylacetamide and add it dropwise to a solution of sodium acetate in water and isopropyl alcohol.
Enzymatic Synthesis
Enzymatic synthesis offers a more environmentally friendly alternative to chemical synthesis. This method utilizes an immobilized enzyme, such as cephalosporin-acid synthetase, to catalyze the acylation of TDA.
-
Enzyme Immobilization: Immobilize recombinant cephalosporin-acid synthetase from E. coli on a suitable carrier.
-
Reaction Setup: In a temperature and pH-controlled reactor, suspend the TDA aliquot in a buffer solution (e.g., 0.3 M sodium phosphate buffer).
-
Enzymatic Acylation: Add the immobilized enzyme and the acylating agent (e.g., methyl ester of 1(H)-tetrazolylacetic acid). Maintain the pH at an optimal level (e.g., stepwise gradient from 8.3) to ensure solubility of reactants and progression of the reaction.
-
Product Isolation: After the reaction is complete, separate the immobilized enzyme by filtration for reuse. Isolate Cefazolin from the reaction mixture. The final reaction mixture typically contains Cefazolin, unreacted TDA, and the by-product 1(H)-tetrazolylacetic acid.
Synthesis Workflow Diagram
Caption: Chemical vs. Enzymatic Synthesis of Cefazolin.
Quantitative Data
Pharmacokinetic Properties
The pharmacokinetic profile of Cefazolin is characterized by high serum levels and rapid urinary excretion.
| Parameter | Value | Reference |
| Elimination Half-life | ~1.8 hours (IV) | |
| Protein Binding | 36.2 ± 5.3% | |
| Renal Clearance | High | |
| Volume of Distribution (V1) | 0.116 ± 0.013 L/kg | |
| Volume of Distribution (V2) | 0.177 ± 0.011 L/kg | |
| Serum Clearance (CL) | 0.0037 ± 0.0002 L/kg/min |
In Vitro Antimicrobial Activity
Cefazolin demonstrates potent activity against many Gram-positive cocci and some Gram-negative bacilli.
| Organism | MIC Range (μg/mL) | Reference |
| Staphylococcus aureus (MSSA) | ≤1 - 2 | |
| Streptococcus pneumoniae | ≤0.25 | |
| Streptococcus pyogenes | ≤0.25 | |
| Escherichia coli | 4 - 8 | |
| Klebsiella pneumoniae | 4 - 8 | |
| Proteus mirabilis | 4 - 8 |
Key Experimental Methodologies
Determination of Pharmacokinetics by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying Cefazolin concentrations in biological matrices.
-
Sample Preparation: Precipitate proteins from serum samples. The supernatant is then filtered.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., µBondapak® C18, 3.5 µm, 4.6 mm × 75 mm).
-
Mobile Phase: A mixture of acetonitrile and monobasic sodium phosphate buffer.
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Generate a standard curve by running known concentrations of Cefazolin. Determine the concentration in unknown samples by comparing their peak areas to the standard curve.
In Vitro Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Plate Preparation: Serially dilute Cefazolin in CAMHB in a microtiter plate to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of Cefazolin that completely inhibits visible bacterial growth.
Experimental Workflows Diagram
Caption: Workflow for Pharmacokinetic and In Vitro Studies.
Clinical Development and Applications
Clinical trials have established Cefazolin as a safe and effective agent for the treatment of various bacterial infections and, most notably, for surgical site infection (SSI) prophylaxis. Its favorable pharmacokinetic profile, potent anti-staphylococcal activity, and relatively low cost have made it a cornerstone of perioperative antibiotic regimens.
Conclusion
From its initial discovery as a semi-synthetic derivative of the cephalosporin nucleus to its current status as an essential medicine, the development of Cefazolin represents a significant success in antibiotic research. Its well-characterized mechanism of action, established synthesis routes, and extensive clinical validation underscore its enduring importance in the management of bacterial infections. This guide has provided a comprehensive technical overview intended to serve as a valuable resource for professionals in the field of drug discovery and development.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Cefazolin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefazolin sodium, a first-generation cephalosporin antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy and safety profile are intrinsically linked to its fundamental physicochemical properties. This technical guide provides an in-depth analysis of these characteristics, offering a critical resource for researchers, scientists, and professionals involved in drug development, formulation, and quality control. The document details the molecular structure, solubility, stability, and crystalline properties of Cefazolin sodium, supported by structured data tables, detailed experimental protocols, and visualizations of its mechanism of action and analytical workflows.
Chemical and Physical Properties
Cefazolin sodium is the sodium salt of a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] A thorough understanding of its basic chemical and physical data is essential for its handling, formulation, and analytical characterization.
General Properties
The fundamental identifiers and properties of Cefazolin sodium are summarized in the table below. It is a white to off-white crystalline powder.[2]
| Property | Value | Reference(s) |
| Chemical Name | Sodium (6R,7R)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [3][4] |
| Molecular Formula | C₁₄H₁₃N₈NaO₄S₃ | [5] |
| Molecular Weight | 476.49 g/mol | |
| CAS Number | 27164-46-1 | |
| Appearance | White to Off-White Crystalline Powder | |
| Melting Point | ~190 °C (with decomposition) | |
| pKa (Strongest Acidic) | 2.84 | |
| pKa (Strongest Basic) | 0.26 | |
| UV Absorbance (λmax) | ~272 nm |
Solubility Profile
The solubility of Cefazolin sodium is a critical parameter for its formulation, particularly for parenteral administration. It is very soluble in water and exhibits varying degrees of solubility in different organic solvents.
| Solvent | Descriptive Term | Quantitative Value (approx.) | Temperature (K) | Reference(s) |
| Water | Very Soluble | >100 mg/mL | 298 (25°C) | |
| 0.1 M Sodium Hydroxide | Easily Soluble | - | 298 (25°C) | |
| Phosphate Buffered Saline (PBS, pH 7.2) | Soluble | ~10 mg/mL | - | |
| Methanol | Slightly Soluble | - | 298 (25°C) | |
| Ethanol | Very Slightly Soluble | - | 298 (25°C) | |
| Acetone | Slightly Soluble | - | 298 (25°C) | |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~20 mg/mL | - | |
| N,N-Dimethylformamide (DMF) | Soluble | ~20 mg/mL | - | |
| Dichloromethane | Practically Insoluble | Lowest among tested solvents | 275-310 | |
| Chloroform | Practically Insoluble | - | 298 (25°C) | |
| Ethyl Ether | Practically Insoluble | - | 298 (25°C) |
Note: The solubility of Cefazolin sodium pentahydrate in solvents like dichloromethane, 1-butanol, 1-propanol, ethanol, methanol, and N,N-dimethylformamide generally increases with a rise in temperature.
Stability Profile
The stability of Cefazolin sodium is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents. It is crucial to control these factors to maintain the drug's potency and safety.
| Condition | Vehicle/Solvent | Stability Finding | Reference(s) |
| pH | Aqueous Solutions | More stable in acidic pH (e.g., 4.5) compared to alkaline pH. | |
| Temperature (Refrigerated) | 0.9% NaCl, D5W, Artificial Tears | Stable for up to 30 days at 4-5°C. | |
| Temperature (Room) | 0.9% NaCl, D5W | Stable for at least 72 hours (21-25°C) after refrigeration. Reconstituted solutions are stable for 24 hours. | |
| Temperature (Frozen) | Sterile Water for Injection, D5W, 0.9% NaCl | Stable for up to 12 weeks at -20°C. Retains at least 90% potency after freeze-thaw cycle via microwave. | |
| Light Exposure | Aqueous Solutions | May discolor upon exposure to light; long-term UV exposure can cause degradation. | |
| Solid State | Crystalline Solid | Stable for at least 2 years when stored at -20°C. |
Crystalline Structure and Polymorphism
Cefazolin sodium can exist in different solid-state forms, including crystalline and amorphous states. The crystalline forms can exist as various hydrates, which impacts the material's stability and handling properties.
-
α-form (Pentahydrate) : This form is a pentahydrate and is known to be more stable against light compared to the lyophilizate and β-crystals. It exhibits sharp X-ray diffraction peaks.
-
β-form (3/2 Hydrate) : Another crystalline hydrate form.
-
Amorphous Form : This form lacks a defined crystal lattice and shows a diffuse halo in X-ray diffraction patterns. It has been shown to be less chemically stable than crystalline forms.
The specific crystalline form can influence properties such as solubility and stability, making control over the crystallization process critical during manufacturing.
Mechanism of Action
Cefazolin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the covalent binding of Cefazolin to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The acylation of PBPs by Cefazolin inactivates them, preventing the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.
Caption: Mechanism of action of Cefazolin sodium.
Experimental Protocols
The following sections outline generalized methodologies for determining key physicochemical properties of Cefazolin sodium, based on standard pharmaceutical analysis techniques.
Stability-Indicating HPLC Method
This protocol describes a common approach for assessing the stability of Cefazolin sodium and quantifying it in the presence of degradation products.
Caption: Experimental workflow for HPLC stability analysis.
Methodology:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (commonly acetonitrile) and an aqueous buffer (such as monobasic sodium phosphate) is employed. A typical ratio is 17:83 (acetonitrile:buffer). The pH may be adjusted as needed.
-
Flow Rate: An isocratic flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength of 254 nm or 270 nm is suitable for Cefazolin.
-
Temperature: Analysis is generally performed at room temperature.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of USP Cefazolin Reference Standard in the mobile phase or a suitable solvent. Further dilute to a known concentration within the linear range of the assay (e.g., 5-100 µg/mL).
-
Sample Solution: Accurately weigh the Cefazolin sodium powder, dissolve it in the mobile phase, and sonicate briefly to ensure complete dissolution. Dilute to the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm filter before injection into the HPLC system.
-
-
Forced Degradation (for Method Validation):
-
To demonstrate the stability-indicating nature of the method, subject the sample solution to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (H₂O₂), heat, and light.
-
Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main Cefazolin peak.
-
-
Analysis and Calculation:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.
-
Calculate the amount of Cefazolin sodium in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of Cefazolin sodium in a given solvent.
Methodology:
-
Preparation: Add an excess amount of Cefazolin sodium powder to a series of vials containing a known volume of the desired solvent (e.g., water, buffer, ethanol).
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period to let undissolved solids settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are included.
-
Filtration: Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved solids.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of dissolved Cefazolin sodium using a validated analytical method, such as UV-Vis spectrophotometry or HPLC (as described in 5.1).
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).
Moisture Content (Karl Fischer Titration)
This protocol is the standard method for determining the water content in pharmaceutical substances like Cefazolin sodium.
Methodology:
-
Apparatus: A volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low moisture levels (<1%), while volumetric is suitable for higher levels.
-
Reagent Standardization: The Karl Fischer reagent is standardized using a known amount of a water standard, such as disodium tartrate dihydrate.
-
Titration Vessel Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, electrometric endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Sample Analysis:
-
Accurately weigh a specified quantity of Cefazolin sodium powder.
-
Quickly transfer the sample into the titration vessel.
-
Stir to dissolve the sample and titrate with the Karl Fischer reagent to the electrometric endpoint.
-
-
Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined water equivalence factor of the reagent. The result is typically expressed as a percentage (w/w).
Conclusion
The physicochemical properties of Cefazolin sodium are well-characterized, providing a solid foundation for its development and use as a pharmaceutical agent. Its high water solubility facilitates parenteral formulation, while its stability is predictable under defined conditions of pH and temperature. The existence of different crystalline hydrates underscores the importance of stringent manufacturing controls to ensure product consistency and performance. The analytical methods and workflows presented in this guide offer robust frameworks for the quality control and ongoing research of this vital antibiotic. This comprehensive overview serves as a valuable technical resource for scientists and professionals dedicated to ensuring the quality, safety, and efficacy of Cefazolin sodium formulations.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. researchgate.net [researchgate.net]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 5. Estimation of the degree of crystallinity of cefazolin sodium by X-ray and infrared methods - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Cefazolin: A Technical Guide
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefazolin, a first-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document details Cefazolin's activity against a range of clinically relevant bacteria, outlines standardized experimental protocols for susceptibility testing, and illustrates key mechanisms and workflows.
Mechanism of Action
Cefazolin is a bactericidal agent that inhibits bacterial cell wall synthesis. Its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, Cefazolin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][2][3]
References
Molecular Targets of Cefazolin in Staphylococcus aureus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin, a first-generation cephalosporin, is a critical therapeutic agent in the management of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA). Its bactericidal activity is primarily achieved through the disruption of cell wall synthesis, a process mediated by its interaction with specific molecular targets within the bacterium. This technical guide provides a comprehensive overview of the molecular targets of Cefazolin in S. aureus, detailing the quantitative aspects of these interactions, the experimental protocols for their investigation, and the downstream consequences of target engagement.
Primary Molecular Targets: Penicillin-Binding Proteins (PBPs)
The principal molecular targets of Cefazolin in S. aureus are the Penicillin-Binding Proteins (PBPs). These are a group of transpeptidases located in the bacterial cell membrane that are essential for the final steps of peptidoglycan synthesis. By binding to and acylating the active site of these enzymes, Cefazolin effectively inhibits their function, leading to a loss of cell wall integrity and subsequent cell lysis.[1][2][3][4][5] In MSSA, there are four major PBPs: PBP1, PBP2, PBP3, and PBP4.
Quantitative Analysis of Cefazolin-PBP Interactions
The affinity of Cefazolin for each PBP determines its efficacy in inhibiting cell wall synthesis. This is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the enzymatic activity of the target PBP.
| Molecular Target | Type | Function | Cefazolin IC50 (µg/mL) |
| PBP1 | High Molecular Weight PBP | Transpeptidase and Transglycosylase | Data not available |
| PBP2 | High Molecular Weight PBP | Transpeptidase and Transglycosylase | 0.078 |
| PBP3 | High Molecular Weight PBP | Transpeptidase (septal peptidoglycan synthesis) | Data not available |
| PBP4 | Low Molecular Weight PBP | Carboxypeptidase and Transpeptidase | >30 |
Resistance Mechanisms
Resistance to Cefazolin in S. aureus can arise through several mechanisms, primarily involving alterations in the primary PBP targets or through enzymatic degradation of the antibiotic.
Altered Penicillin-Binding Proteins (PBP2a)
In Methicillin-Resistant S. aureus (MRSA), resistance is conferred by the acquisition of the mecA gene, which encodes for a modified PBP known as PBP2a or PBP2'. PBP2a has a very low affinity for most β-lactam antibiotics, including Cefazolin, and can therefore continue to function in cell wall synthesis even in the presence of the drug.
β-Lactamase Production and the Cefazolin Inoculum Effect (CzIE)
Many strains of S. aureus produce β-lactamases, enzymes that hydrolyze the β-lactam ring of antibiotics like Cefazolin, rendering them inactive. Four serotypes of staphylococcal β-lactamase have been identified: A, B, C, and D. The hydrolytic activity of these enzymes against Cefazolin varies significantly.
The "Cefazolin Inoculum Effect" (CzIE) is a phenomenon observed in some MSSA strains where the minimum inhibitory concentration (MIC) of Cefazolin increases significantly at higher bacterial densities. This is often associated with the hyperproduction of β-lactamases, particularly type A and C, which can effectively degrade Cefazolin at the site of infection.
The efficiency of Cefazolin hydrolysis by different β-lactamase isotypes can be compared using kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).
| β-Lactamase Isotype | Km (µM) | kcat (s⁻¹) |
| Type A | 16 | 0.12 |
| Type B | 45 | 0.25 |
| Type C | 50 | 0.30 |
| Type D | 18 | 0.08 |
Downstream Effects of Cefazolin Action
Beyond the direct inhibition of peptidoglycan synthesis, the interaction of Cefazolin with its molecular targets can trigger downstream effects on bacterial physiology and virulence.
Regulation of Virulence Gene Expression
Studies have shown that sub-inhibitory concentrations of Cefazolin can modulate the expression of virulence factors in S. aureus. For instance, Cefazolin has been observed to reduce the transcription of the lukE gene, which encodes a component of the leukocidin ED toxin. This effect may be linked to the accessory gene regulator (agr) system, a global regulator of virulence in S. aureus.
Signaling Pathway Diagram
Caption: Downstream effects of Cefazolin interaction with PBPs in S. aureus.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus on a suitable agar plate (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Select several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve the desired final inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for standard testing). For CzIE testing, prepare additional dilutions to achieve a high inoculum of 5 x 10⁷ CFU/mL.
-
-
Preparation of Cefazolin Dilutions:
-
Prepare a stock solution of Cefazolin in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the Cefazolin stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the Cefazolin dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of Cefazolin that completely inhibits visible bacterial growth.
-
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Penicillin-Binding Protein (PBP) Competition Assay
Method: Fluorescent Penicillin (Bocillin-FL) Binding Assay
Protocol:
-
Membrane Preparation:
-
Grow S. aureus to mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash with buffer (e.g., phosphate-buffered saline, PBS).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at low speed to remove unbroken cells.
-
Collect the supernatant and centrifuge at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competition Binding:
-
In separate tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of Cefazolin for a defined period (e.g., 10 minutes at 30°C).
-
Include a control tube with no Cefazolin.
-
-
Fluorescent Labeling:
-
Add a fixed, sub-saturating concentration of Bocillin-FL (a fluorescent penicillin derivative) to each tube and incubate for a further defined period (e.g., 15 minutes at 30°C).
-
-
SDS-PAGE and Visualization:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band.
-
The IC50 is the concentration of Cefazolin that reduces the fluorescence intensity of a specific PBP band by 50% compared to the control.
-
Experimental Workflow for PBP Competition Assay
Caption: Workflow for PBP competition assay using fluorescent penicillin.
Conclusion
Cefazolin remains a cornerstone in the treatment of MSSA infections due to its potent activity against the essential Penicillin-Binding Proteins. A thorough understanding of its molecular targets, the quantitative aspects of these interactions, and the mechanisms of resistance is paramount for optimizing its clinical use and for the development of novel anti-staphylococcal agents. The methodologies outlined in this guide provide a framework for the continued investigation of Cefazolin's mechanism of action and the evolving landscape of S. aureus resistance.
References
- 1. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactam Therapy for Methicillin-Susceptible Staphylococcus aureus Bacteremia: A Comparative Review of Cefazolin versus Antistaphylococcal Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cefazolin versus anti-staphylococcal penicillins for the treatment of patients with Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cefazolin In Vitro Bacterial Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin, a first-generation cephalosporin antibiotic, is a critical agent in the treatment of various bacterial infections. It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[1][2][3] Accurate in vitro susceptibility testing is paramount for guiding appropriate clinical use, monitoring resistance trends, and in the development of new antimicrobial agents. These application notes provide detailed protocols and critical data for determining the susceptibility of bacteria to cefazolin using standardized methods.
Mechanism of Action
Cefazolin exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, cefazolin disrupts the cross-linking of peptidoglycan chains. This interference with cell wall synthesis ultimately leads to a weakened cell wall and subsequent cell lysis, particularly in rapidly dividing bacteria.
Caption: Cefazolin's Mechanism of Action.
Data Presentation: Interpretive Criteria and Quality Control
Accurate and reproducible susceptibility testing requires adherence to established interpretive criteria and rigorous quality control. The following tables summarize the cefazolin breakpoints from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as the expected quality control ranges for reference bacterial strains.
Table 1: Cefazolin MIC and Zone Diameter Interpretive Criteria (CLSI)
| Organism Group | Test Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 |
| Disk Diffusion (mm) | ≥ 18 | 15-17 | ≤ 14 | |
| Staphylococcus spp. | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 |
| Disk Diffusion (mm) | ≥ 18 | 15-17 | ≤ 14 |
Note: For uncomplicated urinary tract infections (uUTIs) caused by E. coli, K. pneumoniae, and P. mirabilis, CLSI has separate breakpoints. Cefazolin can be used as a surrogate to predict the susceptibility of several oral cephalosporins for uUTIs.
Table 2: Cefazolin MIC and Zone Diameter Interpretive Criteria (EUCAST)
| Organism Group | Test Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | MIC (µg/mL) | ≤ 1 | 2 | > 2 |
| Disk Diffusion (mm) | ≥ 22 | 19-21 | < 19 | |
| Staphylococcus aureus | MIC (µg/mL) | ≤ 1 | 2 | > 2 |
| Disk Diffusion (mm) | ≥ 22 | 19-21 | < 19 |
Table 3: Quality Control Ranges for Cefazolin Susceptibility Testing
| Quality Control Strain | Test Method | MIC (µg/mL) | Zone Diameter (mm) |
| Escherichia coli ATCC® 25922™ | MIC | 1 - 4 | |
| Disk Diffusion | 21 - 27 | ||
| Staphylococcus aureus ATCC® 25923™ | MIC | 0.25 - 1 | |
| Disk Diffusion | 29 - 35 | ||
| Staphylococcus aureus ATCC® 29213™ | MIC | 0.25 - 1 |
Experimental Protocols
Preparation of Cefazolin Stock Solution
Proper preparation of the antimicrobial stock solution is the first critical step in susceptibility testing.
-
Powder and Solvent: Obtain cefazolin sodium powder. The recommended solvent is sterile distilled water.
-
Calculation of Powder Mass:
-
Determine the desired concentration of the stock solution (e.g., 1280 µg/mL).
-
Account for the potency of the cefazolin powder (provided by the manufacturer).
-
Use the following formula to calculate the amount of powder needed: Mass (mg) = (Desired Concentration (µg/mL) x Volume (mL)) / (Potency (µg/mg))
-
-
Preparation:
-
Aseptically weigh the calculated amount of cefazolin powder.
-
Dissolve the powder in the appropriate volume of sterile distilled water.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Storage:
-
Dispense the stock solution into sterile, single-use aliquots.
-
Store at -20°C or colder. Avoid repeated freeze-thaw cycles. Reconstituted cefazolin is stable for 24 hours at room temperature or for 10 days if refrigerated (5°C).
-
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of cefazolin in a liquid medium.
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Cefazolin stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Dispense 100 µL of CAMHB into each well of the microtiter plate.
-
Add 100 µL of the cefazolin stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard in sterile saline.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well (except for a sterility control well) with 5 µL of the diluted bacterial suspension.
-
Include a growth control well (no cefazolin) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of cefazolin that completely inhibits visible bacterial growth.
-
Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine the susceptibility of bacteria to cefazolin.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Cefazolin disks (30 µg)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate the entire surface of an MHA plate by streaking the swab evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a 30 µg cefazolin disk to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria in the tables above.
-
Agar Dilution Method
This method also determines the MIC of cefazolin but on a solid medium.
-
Materials:
-
Mueller-Hinton Agar (MHA)
-
Cefazolin stock solution
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare a series of MHA plates, each containing a specific concentration of cefazolin. This is done by adding the appropriate volume of cefazolin stock solution to molten MHA before pouring the plates.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Spot-inoculate the surface of each agar plate with a standardized amount of the bacterial suspension (approximately 1-2 µL, delivering 10^4 CFU per spot).
-
Include a growth control plate with no cefazolin.
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of cefazolin that inhibits the growth of the bacteria.
-
Experimental Workflow Diagram
Caption: Cefazolin Susceptibility Testing Workflow.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cefazolin Quantification
Introduction
Cefazolin is a first-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections.[1][2] Accurate and reliable quantification of Cefazolin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a precise and accurate method for this purpose.[1] This application note presents a validated HPLC method for the quantification of Cefazolin.
Chromatographic Conditions
A summary of various HPLC methods for Cefazolin quantification is presented in the table below, offering a selection of conditions that can be adapted based on the available instrumentation and specific application.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hibar® µBondapak® C18 (4.6 mm × 75 mm, 3.5 µm)[1] | Zorbax Eclipse Plus C18 (4.6 mm x 250 mm, 5 µm)[3] | LiChrosorb RP8-5 (4.6 mm x 250 mm) | SS Wakosil II- C18 (4.6 mm x 250 mm i.d., 5 µm) |
| Mobile Phase | Acetonitrile:Monobasic sodium phosphate buffer (pH 2.5) (17:83 v/v) | Water:Acetonitrile (60:40 v/v), pH adjusted to 8 with triethylamine | Acetonitrile:Water:0.5M KH2PO4 (100:894:6 v/v) | Phosphate buffer (pH 6.8):Methanol (5:2 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection (UV) | 254 nm | 270 nm | 272 nm | 254 nm |
| Injection Volume | 20 µL | 10 µL | Not Specified | Not Specified |
| Temperature | 25°C | Room Temperature | Ambient | Not Specified |
| Retention Time | Not Specified | 3.6 min | Not Specified | Not Specified |
Method Validation Summary
The described methods have been validated according to International Conference on Harmonization (ICH) guidelines.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 5–100 µg/mL | 30-80 µg/mL | Not Specified | 1-100 µg/mL |
| Correlation Coeff. | >0.9995 | 0.9999 | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98.35%–100.86% | Satisfactory | -2.3% to +3.6% (intra-assay), -3.5% to +1.1% (inter-assay) | 96-105% |
| Precision (RSD%) | Not Specified | Satisfactory | 2.3-12.5% (intra-assay), 1.7-7.1% (inter-assay) | Within acceptance criteria |
| LOD | 12.92 ng/mL | Satisfactory | Not Specified | 0.1 µg/mL |
| LOQ | 43.09 ng/mL | Satisfactory | 0.2 µg/mL | 0.2 µg/mL |
Experimental Protocols
Protocol 1: Quantification of Cefazolin in Pharmaceutical Formulations
This protocol is based on the method described by Hasan et al.
1. Materials and Reagents
-
Cefazolin Sodium reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic sodium phosphate monohydrate
-
Phosphoric acid
-
Purified water
-
0.45 µm membrane filter
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Ultrasonic cleaner
-
pH meter
-
Volumetric flasks and pipettes
3. Preparation of Mobile Phase
-
Prepare a monobasic sodium phosphate monohydrate buffer by dissolving 2.759 g in 1 L of purified water.
-
Adjust the pH of the buffer to 2.5 ± 0.1 with phosphoric acid.
-
The mobile phase consists of a mixture of acetonitrile and the phosphate buffer in a ratio of 17:83 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
4. Preparation of Standard Solutions
-
Stock Standard Solution (500 µg/mL): Accurately weigh approximately 50 mg of Cefazolin Sodium reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (50 µg/mL): Dilute 10 mL of the stock standard solution to 100 mL with the mobile phase in a volumetric flask.
-
Prepare a series of calibration standards by further diluting the working standard solution to achieve concentrations in the range of 5-100 µg/mL.
5. Preparation of Sample Solutions
-
Accurately weigh a portion of the injectable formulation powder equivalent to 50 mg of Cefazolin.
-
Transfer to a 100 mL volumetric flask, add approximately 50 mL of mobile phase, and sonicate for 10 minutes.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
6. Chromatographic Analysis
-
Set the HPLC system with the chromatographic conditions specified in Method 1 of the table.
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for Cefazolin.
7. Calculation
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of Cefazolin in the sample solution from the calibration curve.
-
Calculate the amount of Cefazolin in the pharmaceutical formulation.
Protocol 2: Quantification of Cefazolin in Serum
This protocol is adapted from the method described by Hasan et al. and another rapid analysis method.
1. Materials and Reagents
-
Cefazolin Sodium reference standard
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (6%)
-
Methanol (HPLC grade)
-
Acetic acid (1%)
-
Purified water
2. Equipment
-
HPLC system with UV detector
-
Centrifuge
-
Vortex mixer
-
Micropipettes
3. Sample Preparation
-
To a 0.5 mL aliquot of serum, add 1.0 mL of 6% trichloroacetic acid to precipitate proteins.
-
Vortex the mixture and then centrifuge.
-
Collect the supernatant for injection.
-
Alternatively, for protein precipitation with acetonitrile, add 90 mL of acetonitrile to 10 mL of plasma, centrifuge, and filter the supernatant.
4. Chromatographic Analysis
-
Use the chromatographic conditions outlined in the literature, for instance, a reverse-phase column with a mobile phase of 10-15% methanol in 1% aqueous acetic acid.
-
Inject the prepared sample supernatant into the HPLC system.
-
Monitor the effluent at an appropriate UV wavelength (e.g., 254 nm or 272 nm).
5. Quantification
-
Prepare calibration standards by spiking known concentrations of Cefazolin into blank serum and processing them in the same manner as the samples.
-
Construct a calibration curve and determine the Cefazolin concentration in the unknown samples.
Experimental Workflow
References
Preparing Cefazolin Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefazolin, a first-generation cephalosporin antibiotic, is a crucial tool in various laboratory settings, primarily for its bactericidal activity against a range of Gram-positive and some Gram-negative bacteria.[1][2] Proper preparation and handling of Cefazolin solutions are paramount to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and use of Cefazolin solutions in common laboratory applications, including in vitro antimicrobial susceptibility testing.
Mechanism of Action
Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.
Caption: Mechanism of action of Cefazolin.
Preparation of Cefazolin Stock Solutions
The following protocols detail the preparation of Cefazolin stock solutions at various concentrations. Cefazolin is typically supplied as a sodium salt powder.
Materials:
-
Cefazolin sodium powder
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
5% Dextrose Injection, USP (D5W)
-
Sterile conical tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol 2.1: Reconstitution of Cefazolin Powder
-
Aseptically weigh the desired amount of Cefazolin sodium powder.
-
In a sterile tube or vial, add the appropriate volume of sterile solvent (Sterile Water for Injection is preferred for initial reconstitution) to the powder according to the table below.
-
Shake the vial well until the powder is completely dissolved. The reconstituted solution should be a pale yellow to yellow color.
-
For long-term storage or critical applications, sterile filter the reconstituted solution using a 0.22 µm syringe filter into a new sterile container.
| Vial Size (Cefazolin) | Volume of Sterile Water for Injection to Add | Approximate Final Concentration |
| 500 mg | 2.0 mL | 225 mg/mL |
| 1 g | 2.5 mL | 330 mg/mL |
| 1 g | 9.5 mL | 100 mg/mL |
| 2 g | 5.0 mL | ~317.5 mg/mL |
Table 1: Reconstitution of Cefazolin Vials for High Concentration Stocks.
Protocol 2.2: Preparation of Working Solutions
For many cell culture and microbiology experiments, lower concentration working solutions are required. These can be prepared by diluting the high-concentration stock solution.
-
Using a calibrated pipette, transfer the required volume of the Cefazolin stock solution to a sterile tube.
-
Add the desired volume of a compatible diluent (e.g., Normal Saline, D5W, or specific culture medium) to achieve the final target concentration.
-
Mix gently by inversion or brief vortexing.
| Desired Final Concentration | Example Dilution from 100 mg/mL Stock |
| 50 mg/mL | Add 10 mL of 100 mg/mL stock to 10 mL of normal saline. |
| 25 mg/mL | Add 5 mL of 100 mg/mL stock to 15 mL of normal saline. |
| 10 mg/mL | Add 1 mL of 100 mg/mL stock to 9 mL of diluent. |
| 1 mg/mL | Add 100 µL of 100 mg/mL stock to 9.9 mL of diluent. |
Table 2: Example Dilutions for Cefazolin Working Solutions.
Stability and Storage of Cefazolin Solutions
The stability of Cefazolin solutions is dependent on the solvent, concentration, temperature, and exposure to light.
| Storage Condition | Solvent/Container | Concentration | Stability |
| Room Temperature (20-25°C) | Sterile Water in vials/syringes | 225-330 mg/mL | 24 hours |
| Room Temperature (25°C) | 1.5% or 4.25% Dextrose | 0.5 mg/mL | 8 days |
| Refrigerated (2-8°C or 5°C) | Sterile Water in vials/syringes | 225-330 mg/mL | 10 days |
| Refrigerated (4°C) | 1.5% or 4.25% Dextrose | 0.5 mg/mL | 14 days |
| Refrigerated (5°C) | Sterile Water in polypropylene syringes | 100 and 200 mg/mL | Up to 30 days (protected from light) |
| Refrigerated (5°C) | D5W or NS in PVC minibags | 20 and 40 mg/mL | Up to 30 days (protected from light) |
| Frozen (-10°C or -20°C) | Water for Injection, D5W, or NS | Various | Up to 26 weeks |
| Frozen (-20°C) | Aqueous solutions in original containers | 125-330 mg/mL | 12 weeks |
Table 3: Stability of Reconstituted Cefazolin Solutions.
Note: Reconstituted solutions may darken in color upon storage, which does not necessarily indicate a loss of potency. Protect solutions from light, especially during long-term storage. Thawed frozen solutions are typically stable for 24 hours at room temperature or for up to 10 days under refrigeration. Do not refreeze thawed solutions.
Application: In Vitro Antimicrobial Susceptibility Testing (AST)
A primary application of Cefazolin in the laboratory is to determine the susceptibility of bacterial isolates to the antibiotic. The disk diffusion (Kirby-Bauer) method is a common qualitative technique.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Protocol 4.1: Disk Diffusion (Kirby-Bauer) Method
-
Prepare Bacterial Inoculum: From a pure culture, prepare a bacterial suspension in sterile broth or saline to match the turbidity of a 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Apply Cefazolin Disk: Aseptically place a Cefazolin-impregnated disk (typically 30 µg) onto the surface of the inoculated agar. Ensure the disk is in firm contact with the agar.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-18 hours.
-
Measure and Interpret: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the results based on established guidelines (e.g., CLSI).
| Zone Diameter (mm) | Interpretation |
| ≥ 18 | Susceptible (S) |
| 15 - 17 | Intermediate (I) |
| ≤ 14 | Resistant (R) |
Table 4: Example Interpretive Criteria for Cefazolin (30 µg) Disk Diffusion Test.
Safety Precautions
-
Handle Cefazolin powder and solutions in a manner that avoids aerosolization and direct contact.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Cefazolin is a potential allergen; individuals with known hypersensitivity to cephalosporins or penicillins should exercise extreme caution.
-
Dispose of all materials in accordance with institutional guidelines for chemical and biohazardous waste.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cefazolin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cefazolin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]
Cefazolin in Cell Culture: Application Notes and Protocols for Researchers
Application Note: The Role of Cefazolin in Mammalian Cell Culture
Cefazolin is a first-generation cephalosporin antibiotic widely recognized for its efficacy against a broad spectrum of bacterial infections.[1][2][3][4][5] Its primary application in the context of cell culture is the prevention and control of bacterial contamination. It is crucial for researchers, scientists, and drug development professionals to understand that Cefazolin is not utilized as a selection agent for creating stable mammalian cell lines. This document provides detailed insights into the appropriate use of Cefazolin in a cell culture setting and offers protocols for its application as an anti-contaminant, alongside standard protocols for the selection of stably transfected mammalian cells using appropriate selection agents.
Mechanism of Action
Cefazolin's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death. As mammalian cells lack a peptidoglycan cell wall, they are not susceptible to this mechanism of action.
Cefazolin as an Anti-Contamination Agent
Bacterial contamination is a persistent challenge in cell culture that can lead to the loss of valuable cell lines and experimental data. Cefazolin can be employed as a prophylactic measure to prevent the growth of susceptible gram-positive and some gram-negative bacteria.
Key Considerations for Use:
-
Spectrum of Activity: Cefazolin is effective against many common bacterial contaminants, including Staphylococcus aureus and Streptococcus species.
-
Routine Use: While effective, the continuous use of antibiotics in cell culture is discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant bacteria. It is best reserved for short-term applications or for the initial quarantine of new cell lines.
-
Cytotoxicity: Although generally considered safe for mammalian cells at appropriate concentrations, high doses or prolonged exposure to Cefazolin may have unintended effects on cell behavior. For instance, studies on human mesenchymal stromal cells (hMSCs) have demonstrated that Cefazolin can inhibit cell proliferation and migration in a dose- and time-dependent manner.
Why Cefazolin is Not a Selection Agent for Mammalian Cells
The generation of stable cell lines relies on the use of a selectable marker, typically a gene conferring resistance to a specific cytotoxic agent, which is co-transfected with the gene of interest. Following transfection, the cell population is treated with the corresponding cytotoxic agent (the selection antibiotic), which eliminates non-transfected cells. Commonly used selection antibiotics for mammalian cells include G418 (Geneticin), Puromycin, Hygromycin B, and Blasticidin. These agents target essential cellular processes in mammalian cells, such as protein synthesis. Cefazolin does not have a similar cytotoxic effect on mammalian cells and therefore cannot be used to select for transfected cells.
Protocols
Protocol 1: Use of Cefazolin for Bacterial Contamination Control
This protocol outlines the steps for using Cefazolin to prevent or eliminate bacterial contamination in mammalian cell cultures.
Materials:
-
Cefazolin sodium salt (sterile powder)
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS) for reconstitution
-
Complete cell culture medium appropriate for the cell line
-
Sterile filters (0.22 µm)
-
Mammalian cell culture of interest
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a stock solution of Cefazolin at a concentration of 10 mg/mL.
-
Dissolve the appropriate amount of Cefazolin powder in sterile, cell culture-grade water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Working Concentration:
-
The recommended working concentration of Cefazolin in cell culture medium typically ranges from 50 to 100 µg/mL.
-
The optimal concentration should be determined empirically for each cell line to ensure efficacy against potential contaminants without inducing cytotoxicity.
-
-
Application to Cell Culture:
-
Thaw an aliquot of the Cefazolin stock solution.
-
Dilute the stock solution into the complete cell culture medium to achieve the desired final working concentration. For example, to make 100 mL of medium with a final Cefazolin concentration of 100 µg/mL, add 1 mL of the 10 mg/mL stock solution.
-
Replace the existing medium in the cell culture flasks or plates with the Cefazolin-containing medium.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Monitor the culture daily for signs of contamination and cell health.
-
If treating an existing contamination, it is recommended to passage the cells with the Cefazolin-containing medium for at least two to three passages after the contamination is no longer visible.
-
Quantitative Data on Cefazolin's Effect on Mammalian Cells:
The following table summarizes the observed effects of Cefazolin on human mesenchymal stromal cells (hMSCs) as reported in the literature. This data highlights the importance of using appropriate concentrations to avoid adverse cellular effects.
| Concentration (µg/mL) | Exposure Time | Observed Effect on hMSCs | Citation |
| 50 | 48 and 72 hours | Significantly reduced cell proliferation | |
| 100 | 48 and 72 hours | Significantly reduced cell proliferation and migration | |
| 250 | 24, 48, and 72 hours | Significantly reduced cell proliferation | |
| 500 | 24, 48, and 72 hours | Significantly reduced cell migration and proliferation; induced cell death | |
| 1000 | 24, 48, and 72 hours | Significantly reduced cell migration and proliferation; induced cell death |
Protocol 2: General Protocol for Generating a Stable Mammalian Cell Line Using a Selection Antibiotic
This protocol provides a general framework for creating a stable cell line. The specific selection antibiotic and its concentration must be optimized for the chosen cell line and resistance gene.
Part A: Determining the Optimal Antibiotic Concentration (Kill Curve)
Before transfection, it is essential to determine the minimum concentration of the selection antibiotic that effectively kills non-transfected cells.
Materials:
-
Parental (non-transfected) mammalian cell line
-
Complete cell culture medium
-
Selection antibiotic (e.g., G418, Puromycin, Hygromycin B)
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
Seed the parental cells into a multi-well plate at a density that will result in approximately 80% confluency after 24 hours.
-
Include a "no cells" control well for background measurement in viability assays.
-
-
Antibiotic Addition:
-
After 24 hours, replace the medium with fresh medium containing a range of concentrations of the chosen selection antibiotic. It is advisable to have a "no antibiotic" control.
-
For example, for G418, a typical concentration range to test is 100-1000 µg/mL.
-
-
Incubation and Monitoring:
-
Incubate the plate under normal growth conditions.
-
Observe the cells daily for signs of cell death.
-
Replace the medium with fresh, antibiotic-containing medium every 2-3 days.
-
The kill curve experiment should typically run for 7-14 days.
-
-
Determining the Optimal Concentration:
-
The optimal concentration is the lowest concentration of the antibiotic that results in complete cell death of the parental cells within the experimental timeframe.
-
Part B: Transfection and Selection
Materials:
-
Parental mammalian cell line
-
Expression vector containing the gene of interest and a selectable marker gene
-
Transfection reagent
-
Complete cell culture medium
-
Selection medium (complete medium containing the predetermined optimal concentration of the selection antibiotic)
Procedure:
-
Transfection:
-
Seed the parental cells and transfect them with the expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Include a mock transfection control (transfection reagent without DNA).
-
-
Recovery:
-
Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in regular growth medium.
-
-
Selection:
-
Replace the regular growth medium with the selection medium.
-
Continue to culture the cells in the selection medium, replacing it every 3-4 days.
-
-
Isolation of Resistant Clones:
-
Non-transfected cells will begin to die off.
-
Resistant cells will survive and proliferate, forming distinct colonies. This can take 2-5 weeks.
-
Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution and expanded into clonal populations.
-
-
Expansion and Validation:
-
Expand the isolated clones and confirm the stable integration and expression of the gene of interest using techniques such as PCR, Western blotting, or functional assays.
-
Visualizations
References
Application Notes and Protocols for the Use of Cefazolin in Experimental Models of Bacterial Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefazolin, a first-generation cephalosporin antibiotic, is a widely used therapeutic agent against a variety of bacterial infections. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis and death.[1][2] In preclinical research, Cefazolin serves as a critical tool in the evaluation of bacterial pathogenesis and the in vivo efficacy of novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the utilization of Cefazolin in established animal models of bacterial infection, with a focus on Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli.
Mechanism of Action
Cefazolin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Cefazolin binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.
-
Inhibition of Transpeptidation: This binding prevents the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened and unstable cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Data Presentation: Efficacy of Cefazolin in Animal Models
The following tables summarize the quantitative data from various studies on the efficacy of Cefazolin in treating bacterial infections in animal models.
Table 1: Efficacy of Cefazolin against Staphylococcus aureus Infections
| Animal Model | Bacterial Strain | Inoculum (CFU) | Treatment Regimen | Outcome Measure | Results |
| Mouse Pneumonia Model | Methicillin-Susceptible S. aureus (MSSA) | 2 x 10⁶ - 2 x 10⁷ | Intraperitoneal Cefazolin (dose not specified) 5h post-inoculation | Bacterial load in lungs (log10 CFU/g) at 24h | Cefazolin-treated: 4.4 ± 0.8 vs. Untreated: 8.4 ± 2.4[3] |
| Mouse Pneumonia Model (CIE-positive) | MSSA (CIE-positive) | 2 x 10⁶ - 2 x 10⁷ | Intraperitoneal Cefazolin (dose not specified) 5h post-inoculation | Bacterial load in lungs (log10 CFU/g) at 24h | Cefazolin-treated: 6.0 ± 1.6 vs. Untreated: 9.4 ± 2.7[3] |
| Mouse Surgical Wound Model | S. aureus | 1.94 x 10⁸ | 10 mg Cefazolin IP (pre-op) | Wound bacterial concentration | Significant reduction vs. control[4] |
| Mouse Surgical Wound Model | S. aureus | 1.94 x 10⁸ | 10 mg Cefazolin IP (pre-op & post-op) | Wound bacterial concentration | Significant reduction vs. control |
CIE: Cefazolin Inoculum Effect
Table 2: Efficacy of Cefazolin against Escherichia coli and Klebsiella pneumoniae Infections
| Animal Model | Bacterial Strain | Inoculum (CFU) | Treatment Regimen | Outcome Measure | Results |
| Mouse Surgical Wound Model | E. coli | 4.39 x 10⁸ | 10 mg Cefazolin IP (pre-op) | Wound bacterial concentration | Significant reduction vs. control |
| Neutropenic Mouse Thigh Infection | E. coli | 5 x 10⁶ | Cefazolin (dose-dependent) 1h post-infection | Bacterial counts in thigh | Dose-dependent reduction in bacterial counts |
| Rat Pneumonia Model | K. pneumoniae | Not specified | 11 doses of 60 mg/kg Cefazolin (started 12h post-infection) | Survival Rate | Improved survival rate compared to untreated controls |
| Rat Pneumonia Model | K. pneumoniae | Not specified | Cefazolin (various dosages, started 36h post-infection) | Survival Rate | Ineffective at dosages tested |
Experimental Protocols
Protocol 1: Murine Model of Staphylococcus aureus Pneumonia
This protocol is adapted from studies evaluating the efficacy of Cefazolin in a mouse model of MSSA pneumonia.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c)
-
Methicillin-Susceptible Staphylococcus aureus (MSSA) strain
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile saline
-
Cefazolin for injection
-
Anesthetic agent (e.g., isoflurane)
-
Intratracheal instillation device
-
Sterile surgical instruments
-
Stomacher or tissue homogenizer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the MSSA strain overnight in TSB at 37°C.
-
Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (e.g., 2 x 10⁶ to 2 x 10⁷ CFU in 50 µL).
-
-
Animal Inoculation:
-
Anesthetize the mice using a suitable anesthetic agent.
-
Administer the bacterial inoculum intratracheally.
-
-
Cefazolin Treatment:
-
Five hours post-inoculation, administer Cefazolin intraperitoneally. The dosage should be determined based on the specific experimental design.
-
-
Endpoint Analysis (24 hours post-treatment):
-
Euthanize the mice.
-
Aseptically harvest the lungs, liver, and kidneys.
-
Weigh the tissues and homogenize them in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenates and plate them on TSA plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies to determine the bacterial load (CFU/gram of tissue).
-
Protocol 2: Murine Model of Surgical Wound Infection
This protocol is based on a model used to evaluate the prophylactic efficacy of Cefazolin in preventing wound infections.
Materials:
-
Swiss-Webster mice
-
Staphylococcus aureus or Escherichia coli strain
-
Culture media (e.g., TSB, TSA)
-
Sterile saline
-
Cefazolin for injection
-
Anesthetic agent
-
Sterile surgical instruments
-
Suture materials
Procedure:
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension to a high concentration (e.g., 1.94 x 10⁸ CFU for S. aureus or 4.39 x 10⁸ CFU for E. coli).
-
-
Prophylactic Treatment:
-
One hour before surgery, administer 10 mg of Cefazolin via intraperitoneal injection.
-
-
Surgical Procedure and Contamination:
-
Anesthetize the mice.
-
Create a surgical incision on the dorsum of the mouse.
-
Contaminate the incision with the prepared bacterial inoculum.
-
Close the incision with sutures.
-
-
Post-operative Treatment (for multi-dose studies):
-
Four hours after surgery, administer a second dose of 10 mg of Cefazolin intraperitoneally.
-
-
Endpoint Analysis (48 hours post-surgery):
-
Euthanize the mice.
-
Re-open the incisions and collect wound tissue samples.
-
Determine the bacterial concentration in the wound tissue through homogenization, serial dilution, and plating.
-
Protocol 3: Rat Model of Klebsiella pneumoniae Pneumonia
This protocol is derived from studies investigating the therapeutic efficacy of Cefazolin in a rat model of K. pneumoniae pneumonia.
Materials:
-
Wistar rats
-
Klebsiella pneumoniae strain
-
Culture media
-
Sterile saline
-
Cefazolin for injection
-
Anesthetic agent
-
Intratracheal instillation device
Procedure:
-
Bacterial Inoculum Preparation:
-
Prepare a standardized inoculum of K. pneumoniae.
-
-
Animal Inoculation:
-
Anesthetize the rats.
-
Induce pneumonia via intratracheal inoculation of the bacterial suspension.
-
-
Cefazolin Treatment:
-
Initiate Cefazolin treatment at a predetermined time post-infection (e.g., 12 or 36 hours).
-
Administer multiple doses of Cefazolin (e.g., 60 mg/kg) at specified intervals.
-
-
Endpoint Analysis:
-
Monitor the survival of the animals over a defined period.
-
At the end of the experiment or at the time of death, bacterial loads in the lungs, blood, and pleural fluid can be determined as described in Protocol 1.
-
Pharmacokinetic Considerations
The pharmacokinetic profile of Cefazolin can vary significantly between animal species. It is crucial to consider these differences when designing experiments and interpreting results.
Table 3: Pharmacokinetic Parameters of Cefazolin in Different Animal Species
| Animal Species | Dose | Route | Cmax (µg/mL) | T1/2 (hours) |
| Dog | 20 mg/kg | IV | Not specified | Not specified |
| Cat | Not specified | Not specified | Not specified | 1.18 ± 0.27 |
| Rabbit | Not specified | Not specified | Not specified | Not specified |
Note: This table is a summary and specific pharmacokinetic parameters can vary based on the study design and analytical methods used.
Conclusion
Cefazolin is a valuable tool for studying bacterial infections in vivo. The protocols and data presented in this document provide a foundation for researchers to design and execute robust experiments using Cefazolin in various animal models. It is essential to carefully consider the specific research question, bacterial pathogen, animal model, and pharmacokinetic properties of Cefazolin to ensure the generation of reliable and reproducible data. Further optimization of these protocols may be necessary to suit the specific needs of individual studies.
References
- 1. Therapeutic activities of cefazolin, cefotaxime, and ceftazidime against experimentally induced Klebsiella pneumoniae pneumonia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic activities of cefazolin, cefotaxime, and ceftazidime against experimentally induced Klebsiella pneumoniae pneumonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo evaluation of cefazolin inoculum effect in the treatment of experimental Staphylococcus aureus pneumonia with cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duration of antibiotic prophylaxis. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cefazolin Efficacy in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin is a first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. It is frequently utilized for the treatment of skin and soft tissue infections, as well as for surgical prophylaxis. Preclinical evaluation of Cefazolin's efficacy in a robust animal model is a critical step in understanding its therapeutic potential and pharmacokinetic/pharmacodynamic (PK/PD) properties. The mouse model is a well-established and widely used system for these investigations due to its genetic tractability, cost-effectiveness, and the availability of a wide range of research tools.
These application notes provide a detailed protocol for assessing the in vivo efficacy of Cefazolin in a murine model of bacterial infection. The described methodologies can be adapted for various infection types, including pneumonia, thigh muscle infection, and subcutaneous abscess models.
Key Experimental Protocols
Bacterial Strain Preparation and Inoculum Standardization
A crucial aspect of ensuring reproducibility is the standardization of the bacterial inoculum. The choice of bacterial strain will depend on the specific research question. Methicillin-susceptible Staphylococcus aureus (MSSA) is a common choice for Cefazolin efficacy studies. It is also important to consider the Cefazolin Inoculum Effect (CIE), where some MSSA strains show resistance at high bacterial densities.[1][2][3]
Protocol:
-
Bacterial Culture: Streak the selected bacterial strain (e.g., S. aureus) from a frozen stock onto a suitable agar plate (e.g., Tryptic Soy Agar - TSA) and incubate at 37°C for 18-24 hours.
-
Colony Selection: Select a single, well-isolated colony and inoculate it into a liquid culture medium (e.g., Tryptic Soy Broth - TSB).
-
Overnight Culture: Incubate the liquid culture at 37°C with shaking (e.g., 200 rpm) for 16-18 hours to reach the stationary phase.
-
Inoculum Preparation:
-
Harvest the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in sterile PBS.
-
Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10⁷ CFU/mL) by measuring the optical density at 600 nm (OD₆₀₀) and correlating it with a previously established standard curve of OD₆₀₀ versus colony-forming units (CFU)/mL.
-
-
Inoculum Verification: Plate serial dilutions of the final inoculum on agar plates and incubate overnight to confirm the CFU/mL.
Murine Infection Models
The choice of infection model is critical and should align with the clinical indication being studied. Common models include the pneumonia model, the thigh infection model, and the subcutaneous abscess model. For many studies, immunocompromised (neutropenic) mice are used to ensure a robust infection and to specifically assess the bactericidal activity of the antibiotic without the influence of the host's immune system.[4][5]
a) Pneumonia Model:
-
Animal Acclimatization: Acclimatize male or female mice (e.g., BALB/c, 6-8 weeks old) for at least 7 days before the experiment.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).
-
Intratracheal Inoculation: Once anesthetized, position the mouse in a supine position. Gently extend the neck and pull the tongue to one side to visualize the glottis. Using a fine-tipped pipette or a specialized intratracheal instillation device, carefully instill a small volume (e.g., 20-50 µL) of the prepared bacterial inoculum (e.g., 1-5 x 10⁶ CFU) into the trachea.
-
Recovery: Allow the mice to recover on a warming pad until they are fully ambulatory.
b) Thigh Infection Model:
-
Animal Acclimatization: As described above.
-
Neutropenia Induction (Optional): To induce neutropenia, administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) prior to infection.
-
Intramuscular Inoculation: On the day of infection, inject a defined volume (e.g., 0.1 mL) of the bacterial suspension (e.g., 1 x 10⁶ CFU) directly into the thigh muscle of one of the hind limbs.
Cefazolin Administration
The route and frequency of Cefazolin administration should be chosen to mimic human pharmacokinetic profiles as closely as possible. Intraperitoneal (IP) and subcutaneous (SC) injections are common routes in mouse studies.
Protocol:
-
Cefazolin Preparation: Dissolve Cefazolin sodium salt in sterile saline or PBS to the desired stock concentration. Prepare fresh on the day of use.
-
Dosing Regimen:
-
Initiation of Treatment: Begin Cefazolin treatment at a specified time post-infection (e.g., 2-5 hours).
-
Dosage and Frequency: Administer Cefazolin at various doses (e.g., 10, 20, 40 mg/kg) and frequencies (e.g., every 8 or 12 hours) based on the experimental design.
-
Route of Administration: Administer the prepared Cefazolin solution via the chosen route (e.g., intraperitoneal injection).
-
Control Groups: Include a vehicle control group (receiving sterile saline or PBS) and an untreated control group.
-
Assessment of Cefazolin Efficacy
The primary endpoint for efficacy is typically the reduction in bacterial burden in the target organs. Survival studies can also be conducted.
Protocol:
-
Euthanasia and Tissue Collection: At a predetermined time point post-treatment (e.g., 24 hours after the final dose), euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Organ Harvest: Aseptically harvest the infected organs (e.g., lungs, thigh muscle, spleen, kidneys).
-
Tissue Homogenization:
-
Weigh each organ.
-
Place the organ in a sterile tube containing a known volume of sterile PBS (e.g., 1 mL).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Bacterial Load Quantification:
-
Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate a small volume (e.g., 100 µL) of each dilution onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates with a countable range (e.g., 30-300 colonies).
-
Calculate the number of CFU per gram of tissue.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Bacterial Load in Lungs Following Cefazolin Treatment in a Murine Pneumonia Model
| Treatment Group | Dose (mg/kg) | Frequency | Mean Log₁₀ CFU/g Lung ± SD | P-value vs. Vehicle |
| Vehicle Control | - | q12h | 8.5 ± 0.6 | - |
| Cefazolin | 20 | q12h | 6.2 ± 0.8 | <0.01 |
| Cefazolin | 40 | q12h | 4.9 ± 0.5 | <0.001 |
| Cefazolin | 20 | q8h | 5.1 ± 0.7 | <0.001 |
| Cefazolin | 40 | q8h | 3.8 ± 0.4 | <0.0001 |
Table 2: Survival Rates in a Murine Sepsis Model Following Cefazolin Treatment
| Treatment Group | Dose (mg/kg) | Frequency | Number of Mice | Survival (%) at 7 Days | P-value vs. Vehicle |
| Vehicle Control | - | q12h | 10 | 10 | - |
| Cefazolin | 20 | q12h | 10 | 60 | <0.05 |
| Cefazolin | 40 | q12h | 10 | 90 | <0.01 |
Mandatory Visualizations
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo evaluation of cefazolin inoculum effect in the treatment of experimental Staphylococcus aureus pneumonia with cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 5. imquestbio.com [imquestbio.com]
Application Notes and Protocols for Cefazolin Stability Assessment in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin, a first-generation cephalosporin antibiotic, is widely utilized for the treatment of various bacterial infections. Its efficacy is intrinsically linked to its chemical stability, which can be influenced by a variety of laboratory storage conditions, including temperature, pH, solvent, and exposure to light. Understanding the stability profile of Cefazolin is paramount for ensuring its potency and safety in both research and clinical applications. These application notes provide a comprehensive overview of Cefazolin's stability under different storage conditions and offer detailed protocols for its assessment.
Cefazolin Stability Data
The stability of Cefazolin is significantly affected by the storage temperature, the composition of the solvent, its concentration, and the type of storage container. The following tables summarize the quantitative data on Cefazolin stability under various laboratory conditions.
Table 1: Stability of Cefazolin Sodium in Polypropylene Syringes
| Concentration | Solvent | Storage Temperature | Duration | Remaining Concentration (%) |
| 100 mg/mL | Sterile Water for Injection | 5°C (refrigerated, protected from light) | 30 days | ≥ 94.5% |
| 200 mg/mL | Sterile Water for Injection | 5°C (refrigerated, protected from light) | 30 days | ≥ 94.5% |
| 100 mg/mL | Sterile Water for Injection | 21°C to 25°C (room temperature, exposed to light) after 30 days at 5°C | 72 hours | ≥ 92.1% |
| 200 mg/mL | Sterile Water for Injection | 21°C to 25°C (room temperature, exposed to light) after 30 days at 5°C | 72 hours | ≥ 92.1% |
Table 2: Stability of Cefazolin Sodium in Polyvinylchloride (PVC) Minibags
| Concentration | Solvent | Storage Temperature | Duration | Remaining Concentration (%) |
| 20 mg/mL | 5% Dextrose in Water (D5W) | 5°C (refrigerated, protected from light) | 30 days | ≥ 95.8% |
| 40 mg/mL | 5% Dextrose in Water (D5W) | 5°C (refrigerated, protected from light) | 30 days | ≥ 95.8% |
| 20 mg/mL | 0.9% Sodium Chloride (NS) | 5°C (refrigerated, protected from light) | 30 days | ≥ 95.8% |
| 40 mg/mL | 0.9% Sodium Chloride (NS) | 5°C (refrigerated, protected from light) | 30 days | ≥ 95.8% |
| 20 mg/mL | 5% Dextrose in Water (D5W) | 21°C to 25°C (room temperature, exposed to light) after 30 days at 5°C | 72 hours | ≥ 91.8% |
| 40 mg/mL | 5% Dextrose in Water (D5W) | 21°C to 25°C (room temperature, exposed to light) after 30 days at 5°C | 72 hours | ≥ 91.8% |
| 20 mg/mL | 0.9% Sodium Chloride (NS) | 21°C to 25°C (room temperature, exposed to light) after 30 days at 5°C | 72 hours | ≥ 91.8% |
| 40 mg/mL | 0.9% Sodium Chloride (NS) | 21°C to 25°C (room temperature, exposed to light) after 30 days at 5°C | 72 hours | ≥ 91.8% |
Table 3: Stability of Cefazolin Sodium in Ophthalmic Formulations
| Concentration | Solvent/Vehicle | Storage Temperature | Duration | Degradation (%) |
| 1% (w/v) | Buffered Eye Drops (various compositions) | 4°C | 30 days | 2.17 - 6.02%[1] |
| 5% (w/v) | Buffered Eye Drops (various compositions) | 4°C | 30 days | 1.62 - 6.76%[1] |
| 1% and 5% (w/v) | Buffered Eye Drops (various compositions) | 20°C | 9 - 15 days | Time to 10% degradation[1] |
Table 4: Stability of Frozen Cefazolin Sodium Solutions
| Concentration | Solvent | Storage Temperature | Duration | Potency Retention |
| 1 g / 2.5 mL, 500 mg / 100 mL, 10 g / 45 mL | Water for Injection, 5% Dextrose Injection, 0.9% Sodium Chloride Injection | -10°C or -20°C | Up to 26 weeks | > 90%[2] |
| Various | Other common diluents | -10°C | Up to 4 weeks | Stable[2] |
Experimental Protocols
Protocol for Stability Testing of Cefazolin Solutions
This protocol outlines the general procedure for assessing the chemical stability of Cefazolin in various solutions.
Objective: To determine the degradation of Cefazolin over time under specific storage conditions.
Materials:
-
Cefazolin Sodium (analytical grade)
-
Solvents: Sterile Water for Injection, 5% Dextrose in Water (D5W), 0.9% Sodium Chloride (NS)
-
Storage containers: Polypropylene syringes, Polyvinylchloride (PVC) minibags
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Refrigerator (5°C)
-
Incubator or temperature-controlled chamber (25°C, 37°C)
-
Light source (for photostability studies)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of Cefazolin Sodium at the desired concentrations (e.g., 20, 40, 100, 200 mg/mL) in the selected solvents.
-
Aseptically transfer the prepared solutions into the designated storage containers.
-
-
Storage:
-
Divide the samples into different groups based on the storage conditions to be tested (e.g., 5°C protected from light, 25°C with light exposure).
-
Store the samples for the predetermined duration (e.g., 7, 14, 21, 30 days).
-
-
Sampling:
-
At each time point, withdraw an aliquot of the sample from each container.
-
Visually inspect the samples for any changes in color, clarity, or for the presence of particulate matter.
-
Measure the pH of the solution.
-
-
HPLC Analysis:
-
Prepare the collected samples for HPLC analysis by diluting them to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated, stability-indicating HPLC method (see Protocol 3.2).
-
-
Data Analysis:
-
Calculate the percentage of the initial Cefazolin concentration remaining at each time point.
-
A solution is generally considered stable if it retains at least 90% of its initial concentration.
-
Protocol for Stability-Indicating HPLC Method for Cefazolin
This protocol describes a High-Performance Liquid Chromatography (HPLC) method capable of separating Cefazolin from its degradation products.
Objective: To quantify the concentration of Cefazolin in a sample and to monitor the formation of degradation products.
Instrumentation and Conditions:
-
HPLC System: An isocratic or gradient pump, autosampler, UV detector, and data acquisition software.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., monobasic sodium phosphate). A typical ratio is 17:83 (v/v) of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Cefazolin Sodium reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations to create a calibration curve.
-
-
Sample Preparation:
-
Dilute the samples collected from the stability study with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject the standard solutions and the prepared samples into the HPLC system.
-
Record the chromatograms and the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the Cefazolin standard against its concentration.
-
Determine the concentration of Cefazolin in the samples by interpolating their peak areas from the calibration curve.
-
Protocol for Forced Degradation Study of Cefazolin
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
Objective: To accelerate the degradation of Cefazolin under various stress conditions to understand its degradation pathways.
Procedure:
-
Acid Hydrolysis:
-
To a solution of Cefazolin, add a strong acid (e.g., 0.1 N HCl) and allow it to stand at room temperature or heat at a controlled temperature (e.g., 60°C) for a specific duration.
-
-
Base Hydrolysis:
-
To a solution of Cefazolin, add a strong base (e.g., 0.1 N NaOH) and monitor the degradation over time at room temperature.
-
-
Oxidative Degradation:
-
Treat a Cefazolin solution with an oxidizing agent, such as hydrogen peroxide (e.g., 10% H₂O₂), and incubate at room temperature or with gentle heating.
-
-
Thermal Degradation:
-
Expose a solid sample or a solution of Cefazolin to elevated temperatures (e.g., 60°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose a Cefazolin solution to a UV lamp or a photostability chamber to assess its sensitivity to light.
-
-
Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using the stability-indicating HPLC method to identify and quantify the degradation products.
-
Visualizations
Experimental Workflow for Cefazolin Stability Assessment
Caption: Workflow for assessing the stability of Cefazolin.
Cefazolin Degradation Pathway
Caption: Simplified degradation pathway of Cefazolin.
Conclusion
The stability of Cefazolin is a critical factor that can be influenced by various laboratory storage conditions. Refrigerated storage at 5°C, protected from light, generally ensures the stability of Cefazolin solutions for extended periods. Exposure to room temperature, light, and non-optimal pH can lead to significant degradation. The provided protocols for stability testing, HPLC analysis, and forced degradation studies offer a robust framework for researchers to accurately assess the stability of Cefazolin in their specific applications, ensuring the reliability and validity of their experimental results. Impurities in Cefazolin can arise from the chemical synthesis process, degradation, or improper storage conditions. The degradation of Cefazolin in aqueous solutions follows pseudo-first-order kinetics and is influenced by pH and temperature. The pH for minimum degradation is observed to be between 5.5 and 6.5.
References
Application of Cefazolin in Surgical Prophylaxis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cefazolin in surgical prophylaxis research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes to facilitate further investigation and drug development in this critical area of medicine.
Introduction
Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone of surgical site infection (SSI) prevention. Its efficacy, safety profile, and cost-effectiveness have established it as a primary choice for prophylaxis in a variety of surgical procedures. This document outlines the key applications of cefazolin in a research context, providing protocols for evaluating its efficacy and elucidating its mechanisms of action.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical research on cefazolin for surgical prophylaxis.
Table 1: Efficacy of Cefazolin in Preventing Surgical Site Infections (SSIs)
| Comparison Group | Cefazolin SSI Rate (%) | Comparator SSI Rate (%) | Odds Ratio (95% CI) | p-value | Reference |
| Cefuroxime | 4.05 | 4.15 | 1.14 (0.80–1.64) | >0.05 | [1](--INVALID-LINK--) |
| Ceftriaxone | 3.51 | 3.58 | 1.09 (0.83–1.44) | >0.05 | [1](--INVALID-LINK--) |
| Cefamandole | 3.92 | 3.54 | 1.11 (0.78–1.56) | >0.05 | [1](--INVALID-LINK--) |
| Clindamycin/Vancomycin | 0.9 | 3.8 | Not Reported | <0.001 | [2] |
| Placebo (Laparoscopic Cholecystectomy) | 0.67 | 1.67 | Not Reported | 0.512 | [3] |
Table 2: Recommended Dosing Regimens for Cefazolin Surgical Prophylaxis
| Patient Population | Recommended Dose | Timing of Administration | Intraoperative Redosing | Reference |
| Adults (<120 kg) | 2 g IV | Within 60 minutes before surgical incision | Every 4 hours for prolonged procedures | |
| Adults (≥120 kg) | 3 g IV | Within 60 minutes before surgical incision | Every 4 hours for prolonged procedures | |
| Pediatrics (≥1 year) | 30 mg/kg IV (max 2 g) | Within 60 minutes before surgical incision | Not specified |
Table 3: Cefazolin Concentrations in Different Tissues
| Tissue | Mean Concentration (µg/g or µg/mL) | Dosing Regimen | Method of Analysis | Reference |
| Adipose Tissue (obese patients) | 3.4 ± 1.6 | 2g IV followed by 1g continuous infusion | HPLC | |
| Mediastinal Adipose Tissue (cardiac surgery) | 5-16 | 2g IV pre-op, 20 mg/min continuous infusion | HPLC | |
| Subcutaneous Tissue (lower extremity surgery) | 28.2% lower than plasma concentrations | 2g IV | Not specified |
Experimental Protocols
Protocol for Determination of Cefazolin Concentration in Tissue Samples
This protocol describes a general method for quantifying cefazolin levels in tissue samples using High-Performance Liquid Chromatography (HPLC), a commonly used technique in pharmacokinetic studies.
Objective: To measure the concentration of cefazolin in various tissue matrices to assess its penetration and persistence at the surgical site.
Materials:
-
Tissue samples (e.g., adipose, muscle, bone)
-
Cefazolin standard
-
Homogenizer
-
Centrifuge
-
HPLC system with a C18 column
-
Acetonitrile
-
Methanol
-
Phosphate buffer
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Accurately weigh the collected tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) to the homogenate to remove proteins.
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (for sample cleanup and concentration):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the cefazolin from the cartridge with a strong solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate cefazolin from other components on a C18 column using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and phosphate buffer).
-
Detect cefazolin using a UV detector at an appropriate wavelength (typically around 270 nm).
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of cefazolin through the HPLC system.
-
Determine the concentration of cefazolin in the tissue sample by comparing its peak area to the standard curve.
-
Express the concentration as µg of cefazolin per gram of tissue.
-
Protocol for Quantitative Microbiological Analysis of Surgical Site Infections
This protocol outlines the steps for the quantitative culture of bacteria from a surgical wound to assess the efficacy of cefazolin prophylaxis in a research setting.
Objective: To determine the bacterial load (colony-forming units per gram of tissue) at a surgical site to evaluate the effectiveness of prophylactic cefazolin.
Materials:
-
Surgical wound tissue biopsy
-
Sterile saline
-
Tissue grinder or homogenizer
-
Serial dilution tubes with sterile saline
-
Bacterial culture plates (e.g., Blood Agar, MacConkey Agar)
-
Incubator
-
Microscope
-
Reagents for bacterial identification (e.g., Gram stain, biochemical tests)
-
Antimicrobial susceptibility testing materials (e.g., antibiotic disks, microdilution plates)
Procedure:
-
Sample Collection and Transport:
-
Aseptically collect a tissue biopsy from the surgical wound.
-
Place the biopsy in a sterile container and transport it to the microbiology laboratory immediately.
-
-
Tissue Processing:
-
Weigh the tissue biopsy aseptically.
-
Homogenize the tissue in a known volume of sterile saline using a tissue grinder.
-
-
Quantitative Culture:
-
Perform serial ten-fold dilutions of the tissue homogenate in sterile saline.
-
Plate a known volume (e.g., 100 µL) of each dilution onto appropriate culture media.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Colony Counting and Bacterial Load Calculation:
-
Count the number of colonies on the plate with 30-300 colonies.
-
Calculate the number of colony-forming units (CFU) per gram of tissue using the following formula: CFU/g = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in g)
-
-
Bacterial Identification:
-
Perform Gram staining on isolated colonies to determine their morphology and staining characteristics.
-
Use biochemical tests or automated systems to identify the bacterial species.
-
-
Antimicrobial Susceptibility Testing:
-
Perform antimicrobial susceptibility testing on the identified pathogens according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Determine the minimum inhibitory concentration (MIC) of cefazolin and other relevant antibiotics for the isolates.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for a clinical trial on cefazolin surgical prophylaxis.
Potential Anti-inflammatory Signaling Pathway of Cefazolin
Caption: Postulated anti-inflammatory mechanism of cefazolin via cytokine signaling inhibition.
Discussion
The provided protocols and data serve as a foundation for researchers investigating the role of cefazolin in surgical prophylaxis. The experimental workflow can be adapted for various surgical models and research questions. The quantitative microbiological analysis is crucial for assessing the in-vivo efficacy of cefazolin against relevant surgical pathogens.
The proposed anti-inflammatory signaling pathway for cefazolin is an emerging area of research. Some studies suggest that cephalosporins may modulate the immune response by inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-α. One potential mechanism is the interference with common gamma chain (γc) cytokine receptor signaling, which is essential for the function of several interleukins. This could involve the inhibition of Janus kinase 3 (JAK3) phosphorylation, a critical step in the signaling cascade. Further research is needed to fully elucidate the molecular mechanisms underlying the potential immunomodulatory effects of cefazolin in the context of surgical stress.
Conclusion
Cefazolin remains a vital tool in the prevention of surgical site infections. The application notes and protocols presented here provide a framework for researchers to conduct robust studies on its efficacy, pharmacokinetics, and potential immunomodulatory properties. A deeper understanding of these aspects will contribute to the optimization of surgical prophylaxis strategies and the development of novel therapeutic approaches.
References
- 1. Bacterial Wound Culture: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. Cefazolin vs Second-line Antibiotics for Surgical Site Infection Prevention After Total Joint Arthroplasty Among Patients With a Beta-lactam Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of cefazolin in reducing surgical site infection in laparoscopic cholecystectomy: a prospective randomized double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Cefazolin Resistance in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin is a first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. It is commonly used for surgical prophylaxis and for treating various infections. However, the emergence and spread of resistance to Cefazolin pose a significant challenge in clinical settings. Accurate and timely detection of Cefazolin resistance in clinical isolates is crucial for appropriate patient management and for monitoring the epidemiology of antibiotic resistance.
These application notes provide detailed protocols for the phenotypic and genotypic detection of Cefazolin resistance in clinical isolates. The methods described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Phenotypic Methods for Cefazolin Resistance Detection
Phenotypic methods directly measure the susceptibility of a bacterial isolate to an antimicrobial agent by observing its growth in the presence of the drug. These methods are considered the gold standard for determining antimicrobial resistance.
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion test is a widely used qualitative method to determine the susceptibility of bacteria to antibiotics.[1][2][3] A paper disk impregnated with a specific concentration of Cefazolin is placed on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured and interpreted according to standardized criteria.
Experimental Protocol: Kirby-Bauer Disk Diffusion
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Cefazolin (CZ) 30 µg disks
-
Sterile cotton swabs
-
0.85% sterile saline or Tryptic Soy Broth
-
0.5 McFarland turbidity standard
-
Bacterial colonies of the clinical isolate (18-24 hours old)
-
Incubator (35°C ± 2°C)
-
Metric ruler or caliper
-
Forceps or disk dispenser
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° after each streaking to ensure uniform growth.
-
Finally, swab the rim of the agar.
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[4][5]
-
-
Application of Antibiotic Disks:
-
Aseptically apply a Cefazolin (30 µg) disk to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.
-
Ensure the disk is in firm contact with the agar. Disks should be placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the interpretive criteria provided in the tables below.
-
Data Presentation: Cefazolin Disk Diffusion Interpretive Criteria
Table 1: CLSI Cefazolin Disk Diffusion Interpretive Criteria (Zone Diameter in mm)
| Organism Group | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | 30 µg | ≥ 18 | 15 - 17 | ≤ 14 |
| Staphylococcus aureus | 30 µg | ≥ 21 | - | ≤ 20 |
Source: Based on CLSI M100 guidelines.
Table 2: EUCAST Cefazolin Disk Diffusion Interpretive Criteria (Zone Diameter in mm)
| Organism Group | Disk Content | Susceptible (S) | Resistant (R) |
| Enterobacterales | 30 µg | ≥ 19 | < 19 |
| Staphylococcus aureus | 30 µg | ≥ 25 | < 25 |
Source: Based on EUCAST Breakpoint Tables.
Workflow for Kirby-Bauer Disk Diffusion Test
Caption: Workflow of the Kirby-Bauer disk diffusion method.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Broth microdilution is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism. This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after incubation.
Experimental Protocol: Broth Microdilution
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cefazolin stock solution
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of Cefazolin in CAMHB in the wells of a 96-well plate. The final volume in each well after adding the inoculum should be 100 µL. The concentration range should encompass the expected MIC and the interpretive breakpoints.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Cefazolin at which there is no visible growth.
-
Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the breakpoints provided in the tables below.
-
Data Presentation: Cefazolin MIC Interpretive Criteria
Table 3: CLSI Cefazolin MIC Breakpoints (µg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 8 | 16 | ≥ 32 |
| Staphylococcus aureus | ≤ 8 | - | ≥ 16 |
Source: Based on CLSI M100 guidelines.
Table 4: EUCAST Cefazolin MIC Breakpoints (µg/mL)
| Organism Group | Susceptible (S) | Resistant (R) |
| Enterobacterales | ≤ 1 | > 2 |
| Staphylococcus aureus | ≤ 2 | > 2 |
Source: Based on EUCAST Breakpoint Tables.
Workflow for Broth Microdilution MIC Test
Caption: Workflow of the broth microdilution MIC determination.
Genotypic Methods for Cefazolin Resistance Detection
Genotypic methods detect the presence of specific resistance genes or mutations in the bacterial genome. These methods are generally faster than phenotypic tests but may not always correlate with expressed resistance. For Cefazolin, key resistance genes include blaZ in Staphylococcus aureus and mecA in methicillin-resistant S. aureus (MRSA).
PCR for Detection of the blaZ Gene
The blaZ gene encodes for a penicillinase that can hydrolyze penicillins and, to some extent, Cefazolin. Its detection is particularly relevant in S. aureus.
Experimental Protocol: PCR for blaZ Gene Detection
Materials:
-
DNA extraction kit or reagents
-
PCR thermal cycler
-
PCR tubes or plates
-
Taq DNA polymerase and buffer
-
dNTPs
-
blaZ-specific forward and reverse primers
-
Nuclease-free water
-
Agarose gel electrophoresis equipment
-
DNA ladder
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the clinical isolate using a commercial kit or a standard boiling lysis method.
-
Boiling Lysis Method:
-
Suspend 2-5 colonies in 1 mL of sterile deionized water.
-
Boil the suspension for 10 minutes.
-
Centrifuge for 2 minutes to pellet cell debris.
-
Use the supernatant as the DNA template.
-
-
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, forward and reverse primers for blaZ, and nuclease-free water.
-
Example blaZ primers:
-
Forward: 5'-AAGAGATTTGCCTATGCTTC-3'
-
Reverse: 5'-GCTTGACCACTTTTATCAGC-3'
-
-
Add the extracted DNA template to the master mix.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
-
Detection of PCR Product:
-
Analyze the PCR product by agarose gel electrophoresis.
-
The presence of a band of the expected size (e.g., ~517 bp for the primers above) indicates the presence of the blaZ gene.
-
PCR for Detection of the mecA Gene
The mecA gene encodes for a penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics, conferring resistance to methicillin and all other beta-lactams, including Cefazolin. Its detection is the gold standard for identifying MRSA.
Experimental Protocol: PCR for mecA Gene Detection
Materials:
-
Same as for blaZ PCR, but with mecA-specific primers.
Procedure:
-
DNA Extraction:
-
Follow the same DNA extraction protocol as for blaZ detection.
-
-
PCR Amplification:
-
Prepare a PCR master mix with mecA-specific primers.
-
Example mecA primers:
-
Forward: 5'-GTAGAAATGACTGAACGTCCG-3'
-
Reverse: 5'-CCAATTCCACATTGTTTCGGT-3'
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 94°C for 4 minutes
-
35 cycles of:
-
Denaturation: 94°C for 45 seconds
-
Annealing: 55°C for 45 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Detection of PCR Product:
-
Analyze the PCR product by agarose gel electrophoresis.
-
The presence of a band of the expected size (e.g., ~310 bp for the primers above) indicates the presence of the mecA gene.
-
Workflow for Genotypic Resistance Detection
Caption: General workflow for genotypic detection of resistance genes.
References
Cefazolin in Combination with Other Antibiotics: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of Cefazolin in combination with other antibiotics. The information is intended to guide researchers in designing and executing experiments to evaluate synergistic, additive, or antagonistic interactions, which is a critical step in the development of effective combination therapies against challenging bacterial pathogens.
Introduction
Cefazolin, a first-generation cephalosporin, is a widely used antibiotic for the treatment of various bacterial infections, particularly those caused by Gram-positive cocci. However, the emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, broaden the spectrum of activity, and reduce the potential for the development of further resistance. This document outlines the in vitro evaluation of Cefazolin in combination with several classes of antibiotics, including carbapenems, lipopeptides, glycopeptides, aminoglycosides, and others, against various bacterial species.
Data Summary of Cefazolin Combination Studies
The following tables summarize the quantitative data from in vitro studies investigating the synergistic effects of Cefazolin in combination with other antibiotics. The primary metrics used to define synergy are the Fractional Inhibitory Concentration (FIC) index from checkerboard assays and the reduction in bacterial colony-forming units (CFU/mL) from time-kill assays.
Table 1: Synergy of Cefazolin and Ertapenem against Staphylococcus aureus
| Bacterial Strain | Assay Type | FIC Index | Log₁₀ CFU/mL Reduction of Combination | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | Checkerboard | 0.375 | - | [1][2] |
| MSSA | Time-Kill | - | >3 log₁₀-CFU/ml reduction | [1][2] |
| Methicillin-Resistant S. aureus (MRSA) | Disk Diffusion Potentiation | N/A | Increased cefazolin zone of inhibition by >3 mm for 67% of strains | [1] |
Table 2: Synergy of Cefazolin and Daptomycin against Various Bacteria
| Bacterial Strain | Assay Type | Daptomycin MIC Reduction | Log₁₀ CFU/mL Reduction of Combination | Reference(s) |
| Daptomycin-Susceptible MRSA | MIC Determination | 8-fold | - | |
| Daptomycin-Nonsusceptible MRSA | MIC Determination | 16-fold | - | |
| Daptomycin-Susceptible MRSA | Hollow-Fiber Model | - | Bactericidal and synergistic | |
| Daptomycin-Nonsusceptible MRSA | Hollow-Fiber Model | - | Bactericidal throughout 96-h period | |
| Daptomycin-Nonsusceptible Enterococci | Time-Kill | - | Synergy for 55.5% of isolates at 1xMIC of Daptomycin |
Table 3: Synergy of Cefazolin and Vancomycin against MRSA
| Assay Type | Mean FIC Index | Bactericidal Effect | Reference(s) |
| Checkerboard | 0.46 | Synergistic bacteriostatic effect against 22 strains | |
| Time-Kill | - | Strongly bactericidal against 5 out of 10 strains | |
| In Vitro PK/PD Model | - | Improved rate of kill and greater overall antibacterial effect |
Table 4: Synergy of Cefazolin and Aminoglycosides against Various Bacteria
| Aminoglycoside | Bacterial Species | Assay Type | Synergy Observation | Reference(s) |
| Gentamicin | S. aureus, S. faecalis, E. coli, E. aerogenes | Checkerboard (FIC Index) | Frequently synergistic | |
| Tobramycin | Gram-positive bacteria | Microdilution Broth (MIC/MBC) | Synergistic against 36.2% by MIC and 58.1% by MBC | |
| Gentamicin/Tobramycin | Providencia and Proteus | MBC Reduction | ≥4-fold reduction in aminoglycoside MBC for one-third of strains |
Table 5: Synergy of Cefazolin with Other Antibiotics
| Combination Antibiotic | Bacterial Species | Assay Type | FIC Index | Synergy Observation | Reference(s) |
| Fosfomycin | MSSA and MRSA | Checkerboard | Synergistic | Highly synergistic in vitro activity against all tested isolates | |
| Minocycline | Vibrio cholerae non-O1 non-O139 | Time-Kill | - | Synergistic inhibitory effect over 48h | |
| Nisin A | Mastitis pathogens | Checkerboard | 0.19 to 1 | Synergistic or additive interactions |
Mechanisms of Synergy
The synergistic interactions between Cefazolin and other antibiotics are often attributed to complementary mechanisms of action. Understanding these mechanisms is crucial for the rational design of combination therapies.
Cefazolin and Ertapenem
The synergy between Cefazolin and Ertapenem, particularly against S. aureus, is thought to be due to their complementary binding to Penicillin-Binding Proteins (PBPs). Cefazolin has a high affinity for PBP2, while Ertapenem has a high affinity for PBP1. This dual targeting of essential enzymes involved in bacterial cell wall synthesis leads to a more potent bactericidal effect than either agent alone.
Figure 1: Cefazolin and Ertapenem complementary PBP inhibition.
Cefazolin and Daptomycin
The synergy between Cefazolin and Daptomycin against MRSA is multifaceted. Cefazolin's inhibition of PBP1 is thought to play a significant role. This interaction can lead to a "seesaw effect," where increased resistance to one agent leads to increased susceptibility to the other. Additionally, beta-lactams like Cefazolin can alter the bacterial cell membrane, enhancing the activity of Daptomycin.
Figure 2: Cefazolin and Daptomycin synergistic mechanism.
Experimental Protocols
Detailed protocols for two common in vitro synergy testing methods are provided below. These protocols are based on established guidelines and published literature.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Figure 3: Workflow for the checkerboard assay.
Materials:
-
96-well microtiter plates
-
Cefazolin and the second antibiotic of interest
-
Appropriate bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile pipette tips and multichannel pipettor
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional, for objective turbidity measurement)
Procedure:
-
Antibiotic Preparation: Prepare stock solutions of each antibiotic at a concentration significantly higher than the expected MIC.
-
Plate Setup:
-
In a 96-well plate, create serial twofold dilutions of Cefazolin along the y-axis (rows).
-
Create serial twofold dilutions of the second antibiotic along the x-axis (columns).
-
The final volume in each well should be 50 µL.
-
Include wells with each antibiotic alone to determine their individual MICs. Also, include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index using the following formulas:
-
FIC of Cefazolin = (MIC of Cefazolin in combination) / (MIC of Cefazolin alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
FIC Index = FIC of Cefazolin + FIC of Antibiotic B
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Figure 4: Workflow for the time-kill curve assay.
Materials:
-
Sterile culture tubes or flasks
-
Cefazolin and the second antibiotic of interest
-
Appropriate bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS for dilutions
-
Incubator (37°C), preferably with shaking capabilities
-
Colony counter
Procedure:
-
Preparation: Prepare culture tubes with CAMHB containing the antibiotics at desired concentrations (e.g., based on MIC values). Include tubes for a growth control, each antibiotic alone, and the combination.
-
Inoculum Preparation: Prepare a bacterial inoculum in the logarithmic phase of growth and dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate the prepared tubes with the bacterial suspension.
-
Incubation and Sampling: Incubate the tubes at 37°C, with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Counting: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto TSA plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (usually 24 hours).
-
Bactericidal activity is defined as a ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum.
-
Indifference is a < 2 log₁₀ but > 1 log₁₀ increase or decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism is a ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Conclusion
The in vitro evaluation of Cefazolin in combination with other antibiotics provides valuable data for the preclinical assessment of potential therapeutic regimens. The protocols and data presented in this document serve as a comprehensive resource for researchers in the field of antimicrobial drug development. The observed synergy with various antibiotic classes highlights the potential of Cefazolin as a component of combination therapy to combat bacterial infections, including those caused by resistant organisms. Further in vivo and clinical studies are warranted to validate these in vitro findings.
References
- 1. Episode 761: Cefazolin and ertapenem combination therapy for refractory MSSA bacteremia - Pharmacy Joe - [pharmacyjoe.com]
- 2. Ceftaroline Increases Membrane Binding and Enhances the Activity of Daptomycin against Daptomycin-Nonsusceptible Vancomycin-Intermediate Staphylococcus aureus in a Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Cefazolin instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefazolin in aqueous solutions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and experimental use of Cefazolin solutions.
1. Why is my reconstituted Cefazolin solution turning yellow, and is it still usable?
A pale yellow to yellow discoloration of reconstituted Cefazolin solutions is a known characteristic and does not necessarily indicate a loss of potency.[1] However, the intensity of the color can depend on storage conditions.[1] As with other cephalosporins, Cefazolin tends to darken upon storage.[1] It is crucial to visually inspect the solution for any particulate matter before administration; if particles are present, the solution should be discarded.[1]
2. My Cefazolin solution has formed a precipitate. What could be the cause?
Precipitation in Cefazolin solutions can be triggered by several factors:
-
pH: Cefazolin is more stable in acidic to neutral solutions. Reconstitution in alkaline solutions can lead to the formation of particulates. The pH of a reconstituted Cefazolin solution is typically between 4.0 and 6.0.
-
Temperature: Elevated temperatures accelerate degradation and can contribute to precipitate formation, especially in alkaline solutions.
-
Incompatible Diluents: Mixing Cefazolin with certain solutions can cause precipitation. For example, Cefazolin may precipitate in Lactated Ringer's solution. It is generally more stable in 0.9% Sodium Chloride (Normal Saline) than in 5% Dextrose in Water (D5W).
-
Incompatible Drugs: Co-administration with incompatible drugs in the same IV line can lead to precipitation. Known incompatibilities include aminoglycosides (e.g., gentamicin, tobramycin), albumin, amphotericin B, and others.
3. I'm observing a loss of Cefazolin potency in my experiments. What are the primary factors affecting its stability?
The stability of Cefazolin in aqueous solutions is primarily influenced by:
-
pH: Cefazolin demonstrates maximum stability in the pH range of 5.5 to 6.5. Degradation increases significantly in both acidic and alkaline conditions.
-
Temperature: Higher storage temperatures accelerate the degradation of Cefazolin. Refrigeration (2°C to 8°C or 5°C) is recommended to extend the stability of reconstituted solutions.
-
Light Exposure: Cefazolin is sensitive to light, which can cause degradation and darkening of the solution. It is recommended to protect both the dry powder and reconstituted solutions from light.
-
Oxidizing Agents: Exposure to oxidizing agents can lead to significant degradation of Cefazolin.
4. What are the main degradation products of Cefazolin in aqueous solution?
Forced degradation studies have identified several major degradation products of Cefazolin, including:
-
Hydrolysis Products: The beta-lactam ring of Cefazolin is susceptible to hydrolysis, leading to the formation of inactive degradation products.
-
Cefazolin Lactone and Cefazoloic Acid: These are common impurities formed during degradation.
-
N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) have been identified as degradation impurities.
-
5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) is another known degradation product.
Data on Cefazolin Stability
The following tables summarize the stability of Cefazolin under various conditions.
Table 1: Stability of Reconstituted Cefazolin for Injection
| Diluent | Concentration | Storage Temperature | Stability Duration |
| Sterile Water for Injection | 225 or 330 mg/mL | Room Temperature (≤25°C) | 24 hours |
| Sterile Water for Injection | 225 or 330 mg/mL | Refrigerated (5°C or 2-8°C) | 10 days or 72 hours |
| 5% Dextrose in Water (D5W) | 20 and 40 mg/mL | Refrigerated (5°C) | 30 days |
| 0.9% Sodium Chloride (NS) | 20 and 40 mg/mL | Refrigerated (5°C) | 30 days |
| Various artificial tear solutions (acidic pH) | Not specified | Room Temperature | Up to 3 days |
| Various artificial tear solutions | Not specified | Refrigerated (4°C) | >90% retained after 7 days |
| Frozen (-10°C or -20°C) in SWI, D5W, or NS | 1g/2.5mL, 500mg/100mL, 10g/45mL | Frozen | Up to 26 weeks |
Table 2: pH-Dependent Degradation of Cefazolin
| pH | Condition | Observation |
| 3.5 | Aqueous solution with orthophosphoric acid, exposed to UV light for 12 hours | Degradation observed |
| 4.0 - 6.0 | pH of reconstituted solution | Optimal range for initial solution |
| 5.5 - 6.5 | Aqueous solution | Minimum degradation observed |
| 7.5 | Phosphate buffer solution | Particulate and color formation at 25°C and 35°C |
| Alkaline | Artificial tear solutions | Particulate and color formation at 25°C and 35°C |
| ~11.6 | 5N Sodium Hydroxide | ~1.3% of Cefazolin remaining after 5 hours at room temperature |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cefazolin
This protocol is a general guideline for inducing and analyzing the degradation of Cefazolin under various stress conditions.
Objective: To identify potential degradation products and assess the stability of Cefazolin under stress conditions.
Materials:
-
Cefazolin sodium powder
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
UV lamp
-
HPLC system with a C18 column
-
pH meter
Methodology:
-
Acidic Degradation:
-
Prepare a solution of Cefazolin in water.
-
Add a few drops of concentrated HCl to adjust the pH to approximately 1.6.
-
Keep the solution at room temperature and collect samples at various time points (e.g., 0, 24, 48, 72, 96, 125 hours).
-
Analyze the samples by HPLC.
-
-
Alkaline Degradation:
-
Prepare a solution of Cefazolin in water.
-
Add a few drops of 5N NaOH to adjust the pH to approximately 11.6.
-
Maintain the solution at room temperature and collect samples at different intervals (e.g., 0, 1, 2, 3, 4, 5 hours).
-
Analyze the samples by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of Cefazolin in water.
-
Add a suitable oxidizing agent (e.g., H₂O₂).
-
Keep the solution at room temperature and collect samples over time (e.g., up to 74 hours).
-
Analyze the samples using HPLC.
-
-
Photolytic Degradation:
-
Prepare a solution of Cefazolin in water.
-
Expose the solution to UV light.
-
Collect samples at various time points (e.g., up to 361 hours) and analyze by HPLC.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Cefazolin Analysis
This protocol provides a general method for the quantitative analysis of Cefazolin and its degradation products.
Objective: To determine the concentration of Cefazolin and separate it from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of a phosphate buffer (pH 6.8) and methanol (e.g., 5:2 v/v) is a common mobile phase. The exact composition may need optimization.
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: 254 nm or 270 nm.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Procedure:
-
Prepare standard solutions of Cefazolin of known concentrations.
-
Prepare samples for analysis (e.g., from the forced degradation study), ensuring they are filtered through a 0.45 µm filter.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the Cefazolin peak based on the retention time and peak area of the standards.
-
Analyze the chromatograms for the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Simplified degradation pathway of Cefazolin in aqueous solutions.
Caption: Troubleshooting workflow for Cefazolin solution instability.
References
Overcoming Cefazolin resistance in laboratory bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when laboratory bacterial strains exhibit resistance to Cefazolin.
Troubleshooting Guides
Issue 1: Cefazolin is ineffective against a known β-lactamase-producing strain (e.g., certain strains of Staphylococcus aureus, Bacteroides fragilis, or Enterobacterales).
Possible Cause: The primary mechanism of resistance is likely the enzymatic degradation of Cefazolin by β-lactamases produced by the bacterial strain.[1] In many Gram-negative bacteria, this can be due to the expression of AmpC β-lactamases, which are efficient at hydrolyzing cephalosporins.[2]
Troubleshooting Steps:
-
Introduce a β-lactamase inhibitor: The most direct strategy is to combine Cefazolin with a β-lactamase inhibitor such as clavulanic acid or sulbactam.[3][4] These molecules bind to and inactivate β-lactamase enzymes, thereby protecting Cefazolin from degradation.
-
Perform a synergy test: A checkerboard assay can be conducted to determine the optimal concentration of the β-lactamase inhibitor to use in combination with Cefazolin for a synergistic effect.
-
Consider alternative combination therapies: For resistant Staphylococcus aureus, combining Cefazolin with ertapenem has shown significant synergistic effects, even in strains with high bacterial loads.[5]
Issue 2: The bacterial strain is not a known high-level β-lactamase producer, yet it exhibits Cefazolin resistance.
Possible Cause: Resistance may be due to alterations in Penicillin-Binding Proteins (PBPs), the molecular targets of β-lactam antibiotics like Cefazolin. Changes in the structure of these proteins can reduce their affinity for Cefazolin, rendering the antibiotic less effective. Another possibility is the active removal of Cefazolin from the bacterial cell by efflux pumps.
Troubleshooting Steps:
-
Investigate PBP alterations:
-
PBP Binding Assays: Conduct competitive binding assays with radiolabeled penicillin to determine if the affinity of PBPs for β-lactams is reduced.
-
Genetic Sequencing: Sequence the genes encoding for PBPs (e.g., pbp genes) to identify mutations that may lead to altered protein structure.
-
-
Evaluate the role of efflux pumps:
-
Use an Efflux Pump Inhibitor (EPI): Perform susceptibility testing with Cefazolin in the presence and absence of a broad-spectrum EPI like Phenylalanine-Arginine β-Naphthylamide (PAβN) or a more specific inhibitor if the efflux pump family is known. A significant decrease in the Minimum Inhibitory Concentration (MIC) of Cefazolin in the presence of an EPI suggests the involvement of efflux pumps.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrAB-tolC in Enterobacterales or norA in S. aureus).
-
Issue 3: Inconsistent Minimum Inhibitory Concentration (MIC) values for Cefazolin in susceptibility testing.
Possible Cause: The "Cefazolin Inoculum Effect" may be occurring, where a significant increase in the MIC is observed at higher bacterial inoculum densities. This is particularly relevant for infections with a high bacterial load.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure that the bacterial inoculum is consistently prepared to a 0.5 McFarland standard for all experiments.
-
Perform MIC testing at different inoculum densities: Conduct parallel MIC assays using both a standard inoculum (~5 x 10⁵ CFU/mL) and a high inoculum (~5 x 10⁷ CFU/mL) to determine if the Cefazolin inoculum effect is present.
-
Consider combination therapy: The combination of Cefazolin with ertapenem has been shown to mitigate the Cefazolin inoculum effect.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Cefazolin resistance in laboratory bacterial strains?
A1: The most common mechanisms of Cefazolin resistance are:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefazolin, inactivating the drug. This is a major resistance mechanism in both Gram-positive and Gram-negative bacteria.
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the targets of Cefazolin, which reduce the binding affinity of the drug.
-
Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane porins can restrict the entry of Cefazolin into the cell.
-
Efflux Pumps: Active transport of Cefazolin out of the bacterial cell by membrane-bound efflux pumps, preventing it from reaching its PBP targets.
Q2: How can I overcome β-lactamase-mediated Cefazolin resistance?
A2: The most effective strategy is to use Cefazolin in combination with a β-lactamase inhibitor like clavulanic acid or sulbactam. These inhibitors protect Cefazolin from degradation by β-lactamases. For some resistant strains, particularly MSSA and MRSA, combination therapy with other antibiotics such as ertapenem has proven to be highly effective.
Q3: What is the Cefazolin Inoculum Effect and why is it important?
A3: The Cefazolin Inoculum Effect is a phenomenon where the Minimum Inhibitory Concentration (MIC) of Cefazolin for a bacterial strain significantly increases as the initial bacterial density (inoculum) increases. This is crucial in a research and clinical context because infections with high bacterial loads (e.g., abscesses, endocarditis) may not respond to Cefazolin therapy even if standard laboratory tests suggest susceptibility.
Q4: My Staphylococcus aureus strain is resistant to Cefazolin. What combination therapies are most effective?
A4: For Cefazolin-resistant S. aureus, particularly in cases of persistent bacteremia, the combination of Cefazolin and ertapenem has shown strong synergistic and bactericidal activity. This combination is thought to be effective due to complementary binding to different Penicillin-Binding Proteins.
Q5: How do I test for synergy between Cefazolin and another antimicrobial agent?
A5: The checkerboard assay is a standard laboratory method to quantitatively assess for synergy. This assay involves testing a matrix of concentrations of two drugs to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic. A time-kill assay can also be used to evaluate synergy by observing a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Data Presentation
Table 1: Synergistic Activity of Cefazolin and Ertapenem against Staphylococcus aureus
| Bacterial Strain | Cefazolin MIC (µg/mL) | Ertapenem MIC (µg/mL) | Cefazolin MIC in Combo (µg/mL) | Ertapenem MIC in Combo (µg/mL) | FIC Index | Interpretation | Reference |
| MSSA (index isolate) | 0.5 | 0.125 | 0.06 | 0.03 | 0.375 | Synergy | |
| MRSA (TCH 1516) | - | - | - | - | 0.140 | Synergy | |
| MRSA (MW2) | - | - | - | - | 0.05 | Synergy | |
| MRSA (Sanger 252) | - | - | - | - | 2 | Indifference |
Table 2: Effect of β-Lactamase Inhibitors on Cefazolin MICs against Bacteroides fragilis
| Combination Agent | Concentration of Inhibitor (µg/mL) | Cefazolin MIC₅₀ (µg/mL) | Cefazolin MIC₉₀ (µg/mL) | Reference |
| None | - | 32 | >128 | |
| Clavulanic Acid | 0.5 | 4 | 8 | |
| Clavulanic Acid | 4.0 | 1 | 2 | |
| Sulbactam | 0.5 | 8 | 16 | |
| Sulbactam | 4.0 | 2 | 4 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is for determining the MIC of Cefazolin against a bacterial strain.
Materials:
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Cefazolin powder
-
Appropriate solvent (e.g., sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Cefazolin Stock Solution: Prepare a stock solution of Cefazolin at a concentration of at least 10 times the highest concentration to be tested.
-
Prepare Bacterial Inoculum:
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Select 3-5 colonies from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
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Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the Cefazolin stock solution to the first column of wells.
-
Perform serial twofold dilutions of Cefazolin across the plate by transferring 50 µL from one column to the next.
-
The last column should not contain any Cefazolin and will serve as a growth control.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Cefazolin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Checkerboard Synergy Assay
This protocol is for assessing the synergistic effect of Cefazolin and a second antimicrobial agent.
Procedure:
-
Prepare Stock Solutions and Inoculum: Prepare as described in the MIC protocol for both Cefazolin and the second agent.
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Create serial twofold dilutions of Cefazolin along the x-axis (columns).
-
Create serial twofold dilutions of the second agent along the y-axis (rows).
-
This creates a matrix where each well has a unique combination of the two agents.
-
Include rows and columns with each agent alone to determine their individual MICs. Also include a growth control well with no antimicrobials.
-
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
Data Analysis:
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Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Agent A + FIC of Agent B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference (or Additive)
-
FICI > 4: Antagonism
-
-
Protocol 3: Time-Kill Assay
This protocol evaluates the rate of bacterial killing by Cefazolin, alone and in combination.
Procedure:
-
Preparation: Prepare Cefazolin and the combination agent solutions at desired concentrations (e.g., 1x, 2x, 4x MIC) in CAMHB. Prepare a bacterial inoculum in the logarithmic growth phase, adjusted to a starting concentration of ~5 x 10⁵ CFU/mL.
-
Incubation:
-
Set up tubes with the antimicrobial solutions and a growth control tube without any antimicrobials.
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of the aliquots in sterile saline.
-
Plate a specific volume of each dilution onto agar plates.
-
-
Colony Counting and Analysis:
-
Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizations
References
Preventing Cefazolin degradation during experimental procedures
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Cefazolin during experimental procedures.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of Cefazolin in a laboratory setting.
Issue 1: My Cefazolin solution has changed color (e.g., turned yellow).
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Question: What causes the color change in my Cefazolin solution, and is the drug still viable for my experiment?
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Answer: A yellow discoloration in Cefazolin solutions can indicate degradation.[1] Long-term exposure to UV light can cause a deepening of the yellow color.[2] While a slight yellow tint may not always signify a critical loss of potency, it is a sign of potential degradation. It is recommended to prepare fresh solutions, especially for sensitive assays. To minimize color change and degradation, protect Cefazolin solutions from light.[1][3]
Issue 2: I am observing a loss of antibacterial activity in my Cefazolin-treated samples.
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Question: My Cefazolin solution is not showing the expected antibacterial efficacy. What could be the cause?
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Answer: A loss of antibacterial activity is a primary indicator of Cefazolin degradation. The most common cause is the hydrolysis of the β-lactam ring, which is crucial for its antibacterial action. This degradation is significantly influenced by pH, temperature, and exposure to certain chemicals. Ensure your experimental conditions align with the stability profile of Cefazolin.
Issue 3: My HPLC analysis shows unexpected peaks.
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Question: I am performing HPLC analysis of my Cefazolin sample and observing extra peaks that are not the parent compound. What are these peaks?
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Answer: Unexpected peaks in your HPLC chromatogram are likely Cefazolin degradation products. Depending on the stress conditions, various degradation products can form. Common degradation pathways include hydrolysis under acidic or basic conditions, oxidation, and photolysis. Some identified degradation products include 7-epimer of cefazolin, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), cefazolin lactone, and cefazoloic acid.
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause Cefazolin degradation?
Cefazolin degradation is primarily caused by:
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pH: Cefazolin is most stable in a pH range of 5.5 to 6.5. It is susceptible to both acid- and base-catalyzed hydrolysis. Alkaline conditions, in particular, cause rapid degradation.
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Temperature: Higher temperatures accelerate the degradation rate of Cefazolin. Therefore, it is recommended to store solutions at refrigerated temperatures (e.g., 4-8°C).
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Light: Cefazolin is sensitive to light, particularly UV light, which can lead to photolytic degradation. Solutions should be protected from light during storage and handling.
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Oxidizing Agents: Cefazolin can be degraded by oxidizing agents.
2. What is the optimal pH for maintaining Cefazolin stability in solution?
The optimal pH for Cefazolin stability is between 5.5 and 6.5.
3. How should I store my Cefazolin solutions to ensure stability?
For optimal stability, Cefazolin solutions should be:
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Stored at refrigerated temperatures (5°C is commonly cited). Frozen solutions at -10°C or -20°C can be stable for up to 26 weeks.
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Protected from light.
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Prepared in a buffer with a pH between 5.5 and 6.5.
4. Can I use a phosphate buffer to prepare my Cefazolin solution?
Caution should be exercised when using phosphate buffers, as they have been shown to have a catalytic effect on Cefazolin degradation. If a buffer is necessary, consider alternatives or validate the stability of Cefazolin in your specific phosphate buffer system.
Data on Cefazolin Stability
The following tables summarize the stability of Cefazolin under various conditions.
Table 1: Stability of Cefazolin Solutions at Different Temperatures
| Concentration | Solvent/Diluent | Storage Temperature (°C) | Stability Duration | Reference |
| 100 & 200 mg/mL | Sterile Water | 5 (refrigerated, protected from light) | Up to 30 days | |
| 20 & 40 mg/mL | D5W or NS | 5 (refrigerated, protected from light) | Up to 30 days | |
| 100 & 200 mg/mL | Sterile Water | 21-25 (room temperature, exposed to light) | Stable for an additional 72 hours after refrigeration | |
| 20 & 40 mg/mL | D5W or NS | 21-25 (room temperature, exposed to light) | Stable for an additional 72 hours after refrigeration | |
| 50 mg/mL | 0.45% w/v Sodium Chloride | 4 | 42 days | |
| 50 mg/mL | 0.45% w/v Sodium Chloride | Room Temperature | A few days | |
| 125 mg/L & 500 mg/L | Dextrose-containing dialysis solution | 38 | 48-60 hours | |
| 10 mg/mL | Metronidazole 5 mg/mL | 8 | 72 hours |
D5W = 5% Dextrose in Water; NS = Normal Saline (0.9% Sodium Chloride)
Table 2: Impact of pH on Cefazolin Degradation
| pH Condition | Observation | Reference |
| Acidic (pH 3.5) | Degradation observed, especially with UV exposure. | |
| Optimal (pH 5.5 - 6.5) | Minimal degradation. | |
| Alkaline | Significant degradation. |
Experimental Protocols
Protocol 1: Preparation of a Standard Cefazolin Solution for In Vitro Assays
-
Materials:
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Cefazolin sodium powder
-
Sterile, purified water or a suitable buffer (pH 5.5-6.5)
-
Sterile, light-protecting containers (e.g., amber vials)
-
-
Procedure:
-
Under aseptic conditions, weigh the required amount of Cefazolin sodium powder.
-
Reconstitute the powder with the chosen solvent to the desired concentration. For example, add 9.5 mL of sterile water for injection to a 1 g vial to create a 100 mg/mL solution.
-
Gently swirl the vial until the powder is completely dissolved.
-
If a different final concentration is needed, perform a further dilution using the same solvent.
-
Store the solution in a light-protecting container at 2-8°C.
-
It is recommended to use the solution shortly after preparation. For longer storage, refer to the stability data in Table 1.
-
Protocol 2: Forced Degradation Study of Cefazolin
This protocol is designed to intentionally degrade Cefazolin to identify and characterize its degradation products.
-
Preparation of Stock Solution: Prepare a Cefazolin solution of known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at room temperature for a specified period (e.g., 2.5 hours).
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at room temperature or heat for a specified period (e.g., 10 minutes with heating).
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 0.3% H₂O₂).
-
Incubate at room temperature for a specified period.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber) for a specified duration (e.g., 12 hours).
-
Keep a control sample protected from light.
-
-
Thermal Degradation:
-
Heat an aliquot of the stock solution at a specific temperature (e.g., 80°C) for a defined period.
-
-
Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Visualizations
Caption: Major degradation pathways of Cefazolin.
Caption: Workflow for a Cefazolin stability study.
References
Cefazolin Solubility and Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Cefazolin.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Cefazolin sodium salt in common laboratory solvents?
A1: Cefazolin sodium salt is freely soluble in water.[1][2] Its solubility in other common solvents is summarized in the table below. For organic solvents like DMSO and dimethylformamide, it is recommended to purge the solvent with an inert gas.[3]
Q2: How should Cefazolin sodium salt be stored for long-term use?
A2: For long-term storage, Cefazolin sodium salt should be stored as a crystalline solid at -20°C, where it is stable for at least two years.[3]
Q3: What is the stability of reconstituted Cefazolin solutions?
A3: The stability of reconstituted Cefazolin solutions depends on the solvent, concentration, and storage temperature. Aqueous solutions are not recommended to be stored for more than one day.[3] Solutions of cefazolin at 100 and 200 mg/mL in polypropylene syringes are stable for up to 30 days when stored at 5°C and protected from light. Frozen solutions in various diluents can retain over 90% potency for up to 26 weeks at -10°C or -20°C.
Q4: Can Cefazolin solutions be frozen? If so, what is the stability?
A4: Yes, Cefazolin sodium solutions can be frozen. Solutions in Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection maintain over 90% potency for up to 26 weeks when frozen at -10°C or -20°C within an hour of reconstitution.
Q5: What is the optimal pH for Cefazolin solution stability?
A5: Cefazolin sodium solutions are most stable in the pH range of 4.5 to 6.0. Below pH 4.5, the insoluble free acid may precipitate, and above pH 8.5, rapid hydrolysis occurs.
Troubleshooting Guide
Issue 1: Cefazolin powder is not dissolving completely in water.
-
Possible Cause: The concentration may be too high, or the water may not be at an optimal temperature.
-
Troubleshooting Steps:
-
Ensure you are not exceeding the solubility limit of Cefazolin in water, which is ≥ 30 mg/mL.
-
Gently warm the solution. The solubility of cefazolin sodium pentahydrate increases with temperature.
-
Shake the vial well until the powder is completely dissolved.
-
Issue 2: A precipitate has formed in my reconstituted Cefazolin solution.
-
Possible Cause: The pH of the solution may be outside the optimal range, or the solution may have been stored improperly. Precipitation of the insoluble free acid can occur below pH 4.5. Crystal formation can also occur in solutions reconstituted with 0.9% Sodium Chloride, especially at higher concentrations.
-
Troubleshooting Steps:
-
Check the pH of your solution. The optimal pH for reconstituted Cefazolin is between 4 and 6.
-
If crystals have formed in a solution reconstituted with 0.9% Sodium Chloride, they can often be redissolved by warming the vial in your hands.
-
Visually inspect the solution for any particulate matter before use. If a precipitate is present that does not dissolve with warming, the solution should be discarded.
-
Issue 3: The color of my reconstituted Cefazolin solution has changed.
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Possible Cause: Reconstituted Cefazolin solutions may range in color from pale yellow to yellow. This color change does not necessarily indicate a loss of potency.
-
Troubleshooting Steps:
-
As long as the solution is free of particulate matter, a change to a pale yellow or yellow color is acceptable.
-
However, if the solution appears cloudy or contains an insoluble precipitate, it should be discarded.
-
Data Presentation
Table 1: Solubility of Cefazolin Sodium Salt in Various Solvents
| Solvent | Solubility | Reference |
| Water | ≥ 30 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL | |
| DMSO | ~20 mg/mL | |
| Dimethylformamide | ~20 mg/mL | |
| Methanol | Slightly soluble | |
| Ethanol | Very slightly soluble | |
| Chloroform | Practically insoluble | |
| Dichloromethane | Lowest solubility among tested organic solvents | |
| N,N-dimethylformamide | Highest solubility among tested organic solvents |
Table 2: Stability of Reconstituted Cefazolin Sodium Solutions
| Concentration | Diluent | Storage Condition | Stability | Reference |
| 100 mg/mL & 200 mg/mL | Sterile Water for Injection | 5°C, protected from light | Up to 30 days | |
| 100 mg/mL & 200 mg/mL | Sterile Water for Injection | 21°C to 25°C, exposed to light | Additional 72 hours after refrigeration | |
| 20 mg/mL & 40 mg/mL | D5W or NS | 5°C, protected from light | Up to 30 days | |
| 20 mg/mL & 40 mg/mL | D5W or NS | 21°C to 25°C, exposed to light | Additional 72 hours after refrigeration | |
| Various | Water for Injection, D5W, NS | -10°C or -20°C | Up to 26 weeks | |
| 225 mg/mL or 330 mg/mL | Sterile or Bacteriostatic Water for Injection or NS | Room Temperature | 24 hours | |
| 225 mg/mL or 330 mg/mL | Sterile or Bacteriostatic Water for Injection or NS | 5°C | 10 days |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Cefazolin Sodium Stock Solution in PBS (pH 7.2)
-
Weigh out the required amount of Cefazolin sodium salt powder.
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Add the appropriate volume of PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.
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Vortex or shake the solution until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter.
-
It is recommended to use this aqueous solution within one day.
Protocol 2: Reconstitution of Cefazolin for Injection (General Laboratory Use)
-
Aseptically add Sterile Water for Injection to the vial of Cefazolin powder. For a 1 g vial, adding 9.5 mL will result in a concentration of approximately 100 mg/mL.
-
Shake the vial well until the powder is completely dissolved.
-
Visually inspect the reconstituted solution for any particulate matter. Discard if any is present.
-
For further dilutions, this stock solution can be added to aqueous buffers or isotonic saline.
Mandatory Visualizations
References
Technical Support Center: Cefazolin Minimum Inhibitory Concentration (MIC) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in Cefazolin Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inconsistent Cefazolin MIC results?
A1: The most frequently encountered issue leading to variability in Cefazolin MIC assays is the inoculum effect . This phenomenon is characterized by a significant increase in the MIC value when a higher-than-standard bacterial inoculum is used in the test.[1] This is particularly prominent with β-lactam antibiotics like Cefazolin, especially when testing β-lactamase-producing strains of bacteria.[2]
Q2: How is a significant Cefazolin Inoculum Effect (CzIE) defined?
A2: A pronounced Cefazolin Inoculum Effect is typically defined as an MIC of ≥16 µg/mL with a high inoculum (approximately 5 x 10⁷ CFU/mL), whereas the MIC is within the susceptible range (e.g., ≤8 µg/mL) at a standard inoculum (approximately 5 x 10⁵ CFU/mL).[1][3]
Q3: Which bacterial species are most commonly associated with the Cefazolin inoculum effect?
A3: The Cefazolin inoculum effect is a well-documented phenomenon, particularly with Staphylococcus aureus (especially methicillin-susceptible S. aureus or MSSA) that produce β-lactamases.[4] Certain strains of Escherichia coli that overproduce AmpC β-lactamase can also exhibit resistance to Cefazolin.
Q4: Can the composition of the culture medium affect Cefazolin MIC results?
A4: Yes, the composition of the growth medium, specifically the concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can influence the activity of some antibiotics. While this is more pronounced for other antibiotic classes like aminoglycosides and tetracyclines, it is crucial to use standardized, cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency in Cefazolin MIC testing as recommended by CLSI and EUCAST.
Q5: How does the pH of the medium impact Cefazolin activity?
A5: The stability of Cefazolin in an aqueous solution is pH-dependent. The degradation of Cefazolin is minimized at a pH between 5.5 and 6.5. Deviations from the optimal pH of the Mueller-Hinton broth can affect the stability of the antibiotic over the incubation period, potentially leading to erroneously higher MIC values.
Q6: What are "skipped wells" and how should they be interpreted in a Cefazolin MIC assay?
A6: "Skipped wells" refer to a situation in a broth microdilution plate where a well shows no bacterial growth at a lower antibiotic concentration, while growth is visible in wells with higher concentrations. This can be caused by contamination, pipetting errors, or improper mixing of the inoculum. If skipped wells are observed, it is recommended to repeat the assay, ensuring careful aseptic technique and thorough mixing of all solutions.
Troubleshooting Guides
Issue 1: Higher than expected Cefazolin MIC values
| Potential Cause | Troubleshooting Steps |
| Heavy Inoculum | - Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. - Verify the final inoculum concentration through plating and colony counting. |
| β-lactamase Production | - For S. aureus, consider testing for β-lactamase production. The inoculum effect is more pronounced in high-level producers. - For Gram-negative bacteria like E. coli, consider the possibility of AmpC β-lactamase overproduction. |
| Cefazolin Degradation | - Prepare fresh Cefazolin stock solutions. - Ensure the pH of the Mueller-Hinton broth is within the recommended range (7.2-7.4). - Avoid prolonged incubation times beyond the recommended 16-20 hours. |
| Media Composition | - Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. - Check the manufacturer's specifications for cation concentrations. |
Issue 2: Lower than expected Cefazolin MIC values
| Potential Cause | Troubleshooting Steps |
| Light Inoculum | - Re-standardize the inoculum to a 0.5 McFarland standard. - Ensure the bacterial suspension is homogenous before dilution and inoculation. |
| Inactive Cefazolin | - Check the expiration date of the Cefazolin powder. - Store Cefazolin stock solutions at the recommended temperature (typically -20°C or lower) and protect from light. Avoid repeated freeze-thaw cycles. |
| Incorrect Reading | - Ensure proper lighting when reading the microdilution plates. - Use a reading mirror or an automated plate reader if available. |
Issue 3: Inconsistent MIC values between replicates or experiments
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Calibrate pipettes regularly. - Use fresh pipette tips for each dilution and transfer. - Ensure proper mixing at each dilution step. |
| Inconsistent Inoculum | - Prepare a fresh inoculum for each experiment and standardize it carefully. |
| Variation in Incubation | - Ensure the incubator maintains a stable temperature (35°C ± 2°C). - Incubate all plates for the same duration. |
| Contamination | - Use strict aseptic techniques throughout the procedure. - Include a sterility control (broth only) and a growth control (broth with inoculum, no antibiotic) for each experiment. |
| "Skipped Wells" | - Repeat the assay, paying close attention to pipetting accuracy and ensuring the inoculum is well-mixed to prevent clumping. Check for potential contamination in the affected wells. |
Quantitative Data Summary
Table 1: Effect of Inoculum Size on Cefazolin MIC for Staphylococcus aureus
| Inoculum Concentration (CFU/mL) | Cefazolin MIC₅₀ (µg/mL) | Cefazolin MIC₉₀ (µg/mL) |
| ~5 x 10⁴ (Low) | 0.5 | 1 |
| ~5 x 10⁵ (Standard) | 1 | 2 |
| ~5 x 10⁶ (Intermediate) | 2 | 16 |
| ~5 x 10⁷ (High) | 4 | 32 |
Data adapted from a study on clinical isolates of methicillin-susceptible Staphylococcus aureus.
Table 2: Cefazolin MIC Distribution for MSSA Isolates Exhibiting the Inoculum Effect
| Cefazolin MIC at Standard Inoculum (µg/mL) | Percentage of Isolates with CzIE |
| 0.25 | 5.3% |
| 0.5 | 31.6% |
| 1.0 | 29.8% |
| >1.0 | 33.3% |
CzIE was defined as a cefazolin MIC of ≥16 µg/mL at a high inoculum (~5 × 10⁷ CFU/mL). Data from a multicenter study of North American MSSA isolates.
Table 3: Cefazolin Stability in Mueller-Hinton Broth (MHB)
| Storage Temperature | Approximate Half-life in Aqueous Solution (pH ~7) |
| 4°C | Stable for extended periods |
| 25°C | Degradation can occur over 24-48 hours |
| 35°C (Incubation Temperature) | Significant degradation can occur during a 16-20 hour incubation |
Note: Specific degradation kinetics can vary based on the exact pH and composition of the medium.
Experimental Protocols
Broth Microdilution MIC Assay for Cefazolin (CLSI Guideline Based)
This protocol is a general guideline based on CLSI document M07.
1. Preparation of Cefazolin Stock Solution:
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Weigh a sufficient amount of Cefazolin powder (potency considered) and dissolve in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
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Store in aliquots at -20°C or below, protected from light.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
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Suspend the colonies in sterile saline or broth.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Within 15 minutes, dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Preparation of Microdilution Plate:
-
Aseptically add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the Cefazolin working solution (e.g., 256 µg/mL) to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from each well to the subsequent well in the row. Discard the final 50 µL from the last well.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (50 µL CAMHB + 50 µL inoculum) and a sterility control well (100 µL CAMHB).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of Cefazolin that completely inhibits visible growth.
Visualizations
References
- 1. DSpace [kb.osu.edu]
- 2. Overproduction of Chromosomal ampC β-Lactamase Gene Maintains Resistance to Cefazolin in Escherichia coli Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inoculum effect with cefazolin among clinical isolates of methicillin-susceptible Staphylococcus aureus: frequency and possible cause of cefazolin treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefazolin In Vitro Activity & Serum Protein Interactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro activity of Cefazolin, with a specific focus on the impact of serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cefazolin?
A1: Cefazolin is a first-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[3][4] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death, making Cefazolin a bactericidal agent.
Q2: How significantly do serum proteins bind to Cefazolin?
A2: Cefazolin is known to be highly bound to serum proteins, primarily albumin. The extent of this binding is generally reported to be in the range of 80-90% in adult humans under typical therapeutic concentrations. However, this binding is saturable, meaning the percentage of unbound (free) Cefazolin increases as the total drug concentration rises.
Q3: Why is the unbound fraction of Cefazolin important for in vitro experiments?
A3: Only the unbound, or free, fraction of an antibiotic is microbiologically active. The portion of Cefazolin bound to serum proteins is unable to interact with bacterial targets. Therefore, when designing and interpreting in vitro susceptibility tests that include serum or albumin, it is crucial to consider the unbound concentration to accurately assess the antibiotic's potency.
Q4: What factors can alter the protein binding of Cefazolin in my in vitro experiments?
A4: Several factors can influence the degree of Cefazolin protein binding:
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Cefazolin Concentration: As the total concentration of Cefazolin increases, the binding sites on albumin can become saturated, leading to a higher percentage of the unbound drug.
-
Albumin Concentration: Lower concentrations of albumin in your media will result in a higher unbound fraction of Cefazolin. This is particularly relevant when simulating conditions found in patients with hypoalbuminemia.
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Presence of Other Drugs: Other substances that bind to albumin can compete with Cefazolin for binding sites, potentially increasing its free fraction. Examples include bilirubin and certain other drugs like furosemide and phenylbutazone.
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Species of Serum: The protein binding of Cefazolin can vary significantly between species. For instance, binding to bovine plasma is considerably lower than to human or rat plasma.
Troubleshooting Guides
Issue 1: Observed Cefazolin MIC is higher than expected in the presence of serum.
-
Possible Cause: High protein binding of Cefazolin to the serum components in your assay medium is reducing the concentration of the active, unbound drug.
-
Troubleshooting Steps:
-
Quantify Unbound Cefazolin: Determine the concentration of unbound Cefazolin in your experimental setup. This can be achieved using techniques like ultrafiltration or equilibrium dialysis followed by a validated analytical method such as HPLC or LC-MS/MS.
-
Adjust Total Cefazolin Concentration: Increase the total concentration of Cefazolin in your serum-containing medium to achieve an unbound concentration that is equivalent to the MIC observed in a protein-free medium (e.g., Mueller-Hinton Broth).
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Use a Different Protein Source: If using animal serum, be aware of inter-species variability in protein binding. Consider using purified human serum albumin to have a more controlled system.
-
Reference Unbound MIC (MICu): When reporting results, it is best practice to report the MIC based on the unbound concentration of Cefazolin, as this is the pharmacodynamically relevant value.
-
Issue 2: Inconsistent results in Cefazolin time-kill assays containing serum.
-
Possible Cause: Variability in the protein binding of Cefazolin between different batches of serum or due to the degradation of Cefazolin over the time course of the experiment.
-
Troubleshooting Steps:
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Standardize Serum Source: Use a single, quality-controlled lot of serum for the entire set of experiments to minimize variability.
-
Pre-screen Serum: If possible, measure the albumin concentration of your serum batches to ensure consistency.
-
Confirm Cefazolin Stability: Perform stability studies of Cefazolin in your specific assay medium at the incubation temperature and for the duration of your experiment.
-
Account for Inoculum Effect: Be aware that a higher bacterial inoculum can lead to an increased Cefazolin MIC, an issue known as the inoculum effect, which can be more pronounced in the presence of beta-lactamases produced by some bacteria.
-
Quantitative Data Summary
The following tables summarize the protein binding of Cefazolin across different species and conditions.
Table 1: Concentration-Dependent Protein Binding of Cefazolin in Humans
| Total Cefazolin Concentration (mg/L) | Unbound Fraction (%) | Reference |
| 2.7 (Trough) | 15% | |
| 8.5 (Low) | 9% | |
| 140 (High) | 51% | |
| 200.3 (Peak) | 48% |
Table 2: Interspecies Variability in Cefazolin Protein Binding
| Species | Protein Binding (%) | Condition | Reference |
| Human | 89-93% | Uninfected Rats | |
| Human | 71-83% | Infected Rats | |
| Bovine | Significantly lower than human | In vitro plasma | |
| Rat | Similar to human | In vitro plasma | |
| Dog | 36.2 ± 5.3% | In vivo serum |
Experimental Protocols
Protocol 1: Determination of Unbound Cefazolin Concentration by Ultrafiltration
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Sample Preparation: Prepare Cefazolin standards and your experimental samples (e.g., Cefazolin in serum-supplemented media).
-
Pre-incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a sufficient time to allow for binding equilibrium to be reached.
-
Ultrafiltration:
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Transfer an aliquot of the sample to an appropriate ultrafiltration device (e.g., Centrifree® YM-30).
-
Centrifuge the device according to the manufacturer's instructions (e.g., 1,000 x g for 30 minutes) to separate the protein-free ultrafiltrate containing the unbound drug.
-
-
Analysis:
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Analyze the concentration of Cefazolin in the ultrafiltrate (unbound concentration) and in the original sample (total concentration) using a validated method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Calculation: Calculate the percentage of unbound Cefazolin using the formula:
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% Unbound = (Unbound Concentration / Total Concentration) x 100
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Protocol 2: Broth Microdilution MIC Assay with Serum Supplementation
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Medium Preparation: Prepare a serial dilution of Cefazolin in cation-adjusted Mueller-Hinton Broth (or other appropriate broth) supplemented with the desired concentration of serum or albumin.
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Inoculum Preparation: Prepare a standardized bacterial inoculum as per CLSI (Clinical and Laboratory Standards Institute) guidelines, typically to a final concentration of 5 x 10^5 CFU/mL in the wells.
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Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the Cefazolin dilutions. Include positive (no drug) and negative (no bacteria) growth controls.
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Incubation: Incubate the plates at 35-37°C for 16-20 hours.
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MIC Determination: The MIC is the lowest concentration of Cefazolin that completely inhibits visible bacterial growth.
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Consideration: Be mindful that for an accurate assessment of potency, the determined MIC should be considered in the context of the unbound Cefazolin concentration in the corresponding wells.
Visualizations
References
Technical Support Center: Cefazolin Dosing in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of Cefazolin dosage in animal models with induced renal impairment. The following information is intended to serve as a starting point for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust Cefazolin dosage in animal models with renal impairment?
A1: Cefazolin is primarily eliminated from the body by the kidneys.[1][2] In animals with compromised renal function, the drug's excretion is significantly reduced, leading to a prolonged half-life and accumulation in the bloodstream.[1][3][4] This can result in drug toxicity, including potential neurotoxicity, and may confound experimental results. Therefore, dosage adjustments are essential to maintain therapeutic and non-toxic drug concentrations.
Q2: What are the general principles for adjusting Cefazolin dosage in the context of renal impairment?
A2: The primary goal is to match the drug's clearance rate to maintain a therapeutic window. This is typically achieved by either reducing the dose, extending the dosing interval, or a combination of both. The degree of dosage adjustment should be proportional to the severity of renal impairment.
Q3: Are there established Cefazolin dosage guidelines for specific renally impaired animal models?
A3: While specific, validated dosage guidelines for Cefazolin in various experimentally induced renal impairment models in animals are not widely published, some studies provide insights into its pharmacokinetics in renally impaired rabbits and rats. Often, dosage adjustments are extrapolated from human clinical data and general pharmacokinetic principles. It is crucial to conduct pilot studies to determine the optimal dosing regimen for your specific animal model and degree of renal impairment.
Q4: How does the method of inducing renal impairment affect Cefazolin dosage?
A4: The model used to induce renal impairment (e.g., adenine-induced nephrotoxicity, 5/6 nephrectomy, uranyl nitrate injection) can result in varying degrees and types of kidney damage (e.g., acute vs. chronic, glomerular vs. tubular). These differences will influence the pharmacokinetics of Cefazolin. Therefore, the dosage regimen should be tailored to the specific model and the measured level of renal dysfunction (e.g., serum creatinine, BUN, or measured glomerular filtration rate).
Q5: What parameters should be monitored to ensure appropriate Cefazolin dosing?
A5: Key monitoring parameters include:
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Renal function markers: Serum creatinine and Blood Urea Nitrogen (BUN) should be measured regularly to assess the level of renal impairment.
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Cefazolin plasma concentrations: Therapeutic drug monitoring, if available, is the most accurate way to ensure target drug concentrations are achieved and toxicity is avoided.
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Clinical signs of toxicity: Observe animals for any adverse effects, such as changes in behavior, appetite, or signs of neurotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Animals show signs of toxicity (e.g., lethargy, seizures) after Cefazolin administration. | Drug accumulation due to excessive dosage or more severe than expected renal impairment. | 1. Immediately discontinue or reduce the Cefazolin dose. 2. Re-evaluate renal function (serum creatinine, BUN). 3. If possible, measure Cefazolin plasma concentrations. 4. Adjust the dosing regimen (lower dose or longer interval) based on the new assessment. |
| Therapeutic effect of Cefazolin is not observed. | Sub-therapeutic drug levels due to an overly conservative dosage adjustment. | 1. Confirm the diagnosis and susceptibility of the infectious agent. 2. Re-evaluate the severity of renal impairment. 3. If possible, measure Cefazolin plasma concentrations to ensure they are within the therapeutic range. 4. Consider a modest increase in the dose or a shorter dosing interval, with careful monitoring. |
| High variability in renal function and/or Cefazolin levels between animals in the same group. | Inconsistent induction of renal impairment or individual animal variability in drug metabolism. | 1. Refine the protocol for inducing renal impairment to ensure more consistent results. 2. Increase the sample size to account for biological variability. 3. Stratify animals based on the degree of renal impairment before initiating Cefazolin treatment. 4. Individualize dosing based on pre-treatment renal function markers for each animal. |
Experimental Protocols
Induction of Renal Impairment in Animal Models
Several methods can be used to induce renal impairment in animal models. The choice of model depends on the research question (acute vs. chronic kidney disease) and the animal species.
1. Adenine-Induced Chronic Kidney Disease (CKD) in Mice and Rats
This model induces tubulointerstitial nephritis and fibrosis.
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Procedure:
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Prepare a diet supplemented with 0.2% adenine (for mice) or 0.75% adenine (for rats) (w/w) in standard rodent chow. To improve palatability, especially for mice, casein can be added to the diet.
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Feed the animals the adenine-rich diet for 2 to 8 weeks. The duration can be adjusted to achieve the desired severity of CKD.
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Monitor animal weight and food intake regularly.
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Confirm the development of CKD by measuring serum creatinine and BUN levels and through histological examination of the kidneys.
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2. 5/6 Nephrectomy (Surgical Ablation) Model of CKD in Rats
This surgical model creates a reduction in renal mass, leading to hypertension and progressive renal damage.
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Procedure:
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Anesthetize the rat according to approved institutional protocols.
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Perform a flank incision to expose one kidney.
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Surgically remove two-thirds of the kidney (subtotal nephrectomy) by ligating the upper and lower pole arteries or by surgical resection.
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After a recovery period of one to two weeks, perform a second surgery to remove the contralateral kidney (total nephrectomy).
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Allow the animals to recover and stabilize for several weeks before initiating Cefazolin treatment. Monitor renal function throughout this period.
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3. Uranyl Nitrate-Induced Acute Kidney Injury (AKI) in Rabbits
This model uses a nephrotoxic agent to induce acute tubular necrosis.
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Procedure:
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Administer a single intravenous (i.v.) or subcutaneous (s.c.) injection of uranyl nitrate. The dose will need to be optimized based on the desired severity of renal injury and should be determined in a pilot study.
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Monitor renal function daily by measuring serum creatinine and BUN.
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AKI typically develops within 24-72 hours post-injection.
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Cefazolin Administration and Monitoring
Given the lack of specific dosage guidelines, a cautious approach with careful monitoring is essential.
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Initial Dose Selection:
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Start with a conservative dose reduction based on human dosage adjustment guidelines for renal impairment. For example, if creatinine clearance is estimated to be reduced by 50%, consider reducing the standard Cefazolin dose for that animal species by a similar percentage or doubling the dosing interval.
-
-
Pharmacokinetic Pilot Study:
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It is highly recommended to conduct a pilot study in a small number of renally impaired animals.
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Administer a single dose of Cefazolin.
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Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
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Analyze plasma Cefazolin concentrations to determine key pharmacokinetic parameters such as half-life (t½), peak concentration (Cmax), and area under the curve (AUC).
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Use this data to design an appropriate multiple-dosing regimen.
-
-
Routine Monitoring:
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Throughout the study, regularly monitor renal function and observe animals for any signs of toxicity.
-
Quantitative Data Summary
The following tables summarize Cefazolin dosage adjustments in humans based on renal function, which can serve as a starting point for designing animal studies. Note: These are not direct recommendations for animal use and must be adapted.
Table 1: Human Cefazolin Dosage Adjustments Based on Creatinine Clearance (CrCl)
| Creatinine Clearance (mL/min) | Recommended Cefazolin Dosage Adjustment | Reference |
| >55 | Full dose | |
| 35-54 | Full dose, extend interval to ≥8 hours | |
| 11-34 | Half of the recommended dose every 12 hours | |
| ≤10 | Half of the recommended dose every 18-24 hours |
Table 2: Pharmacokinetic Parameters of Cefazolin in Humans with Varying Renal Function
| Renal Function | Mean Serum Half-life (hours) | Reference |
| Normal | 1.6 - 2.2 | |
| Anephric (no kidney function) | ~42 |
Visualizations
Caption: Experimental workflow for Cefazolin studies in renally impaired animal models.
Caption: Troubleshooting logic for adjusting Cefazolin dosage during experiments.
References
- 1. Pharmacodynamics of Cefazolin in the Presence of Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of cefazolin in the presence of normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Effects of renal failure and dialysis on cefazolin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cefazolin-Induced Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during animal studies involving Cefazolin.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Cefazolin observed in animal studies?
A1: The most frequently reported side effects of Cefazolin in animal studies include neurotoxicity (e.g., seizures), nephrotoxicity (kidney damage), gastrointestinal disturbances (e.g., diarrhea and gut microbiota dysbiosis), and local injection site reactions.[1][2][3] The severity of these effects is often dose-dependent.
Q2: How can I minimize the risk of Cefazolin-induced neurotoxicity in my animal model?
A2: To minimize neurotoxicity, it is crucial to use the lowest effective dose of Cefazolin.[1] Neurotoxicity is often associated with high concentrations of the drug in the cerebrospinal fluid.[4] If your experimental design permits, consider co-administration of agents that do not potentiate the proconvulsant effects of Cefazolin. Careful monitoring for any abnormal neurological signs is also essential.
Q3: What is the primary mechanism behind Cefazolin-induced seizures?
A3: Cefazolin-induced seizures are primarily attributed to the inhibition of the γ-aminobutyric acid (GABA-A) receptor function in the central nervous system. By blocking this major inhibitory neurotransmitter receptor, Cefazolin leads to increased neuronal excitability and a lowered seizure threshold.
Q4: Can probiotics be used to counteract the gastrointestinal side effects of Cefazolin?
A4: Yes, probiotics can help mitigate Cefazolin-induced gastrointestinal side effects. Probiotics work by restoring the balance of the gut microbiota, which is often disrupted by antibiotics. They can help prevent diarrhea and maintain a healthy gut environment.
Q5: Are there any known agents that can reduce Cefazolin-induced kidney damage?
A5: While research is ongoing, some studies suggest that antioxidants may have a protective effect against cephalosporin-induced nephrotoxicity by reducing oxidative stress. However, specific protocols for Cefazolin are not yet well-established. Dose adjustment in animals with pre-existing renal impairment is a critical preventative measure.
Troubleshooting Guides
Issue 1: Animals are exhibiting seizure-like activity after Cefazolin administration.
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Possible Cause: Cefazolin-induced neurotoxicity due to high dosage or rapid administration.
-
Troubleshooting Steps:
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Immediate Action: If an animal is actively seizing, ensure its safety and consult with the institutional veterinarian immediately.
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Review Dosage: Verify that the administered dose is within the recommended therapeutic range for the specific animal model. DBA/2 mice, for example, are more susceptible to Cefazolin-induced seizures.
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Administration Route and Rate: If administering intravenously, ensure the infusion rate is slow, as rapid injection can lead to high peak concentrations.
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Consider Co-administered Drugs: Be aware that certain drugs, like some quinolones, can potentiate the proconvulsant effects of Cefazolin.
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Future Dosing: For subsequent experiments, consider a dose reduction or a different antibiotic if the protocol allows.
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Issue 2: Animals are developing diarrhea or showing signs of gastrointestinal distress.
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Possible Cause: Cefazolin-induced dysbiosis of the gut microbiota.
-
Troubleshooting Steps:
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Probiotic Co-administration: Implement a probiotic regimen. Administer a probiotic supplement containing well-studied strains like Lactobacillus rhamnosus GG or Saccharomyces boulardii.
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Timing of Probiotic Administration: Probiotics can be given during and after the course of Cefazolin.
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Dietary Support: Ensure the animals have access to a standard, balanced diet to support gut health.
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Monitor Hydration: Diarrhea can lead to dehydration. Monitor the animals' hydration status and provide supportive care as needed.
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Issue 3: Post-mortem analysis reveals signs of kidney damage.
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Possible Cause: Cefazolin-induced nephrotoxicity.
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Troubleshooting Steps:
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Histopathological Examination: Conduct a thorough histopathological examination of the kidneys to characterize the nature and extent of the damage. Cefazolin can cause direct tubular toxicity and interstitial nephritis.
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Biochemical Marker Analysis: Correlate histological findings with serum biomarkers of kidney function, such as blood urea nitrogen (BUN) and creatinine levels.
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Dose-Response Assessment: If not already done, perform a dose-response study to determine the nephrotoxic threshold of Cefazolin in your specific animal model.
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Consider Antioxidant Co-therapy: In future studies, you might explore the co-administration of an antioxidant agent, though specific protocols for Cefazolin are still in the experimental stage.
-
Quantitative Data Summary
Table 1: Cefazolin-Induced Nephrotoxicity in Rabbits
| Dosage (mg/kg/day, IV for 2 days) | Percentage of Rabbits with Renal Tubular Degeneration |
| 300 | 33% (2 out of 6) |
| 400 | 67% (4 out of 6) |
Data from toxicology studies of Cefazolin in animals.
Table 2: Probiotic Efficacy in Preventing Antibiotic-Associated Diarrhea (General Findings)
| Probiotic Species | Dosage Range (CFU/day) | Relative Risk Reduction of AAD | Number Needed to Treat (NNT) |
| Lactobacillus rhamnosus GG | 5 to 40 billion | Significant | 11 (to prevent one case) |
| Saccharomyces boulardii | 5 to 40 billion | Significant | 11 (to prevent one case) |
Data from meta-analyses of probiotics for the prevention of antibiotic-associated diarrhea.
Experimental Protocols
Protocol 1: Induction of Cefazolin-Induced Neurotoxicity in a Susceptible Mouse Strain
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Animal Model: DBA/2 mice (genetically susceptible to sound-induced seizures).
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Drug Preparation: Dissolve Cefazolin sodium salt in sterile, pyrogen-free 0.9% saline to the desired concentration.
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Administration: Administer Cefazolin intraperitoneally (IP).
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Dosage: Start with a dose known to induce seizures in this strain, which may be lower than in other strains. A dose-finding study is recommended.
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Observation: Immediately after administration, place the mice in an observation chamber and monitor for behavioral changes and the onset of seizures (e.g., wild running, clonic and tonic convulsions).
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Endpoint: The primary endpoint is the occurrence and latency to seizure onset.
Protocol 2: Prophylactic Use of Probiotics to Mitigate Gut Dysbiosis
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Animal Model: Any rodent model (e.g., Wistar rats, C57BL/6 mice).
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Probiotic Preparation: Use a commercial probiotic containing a mixture of Lactobacillus and Bifidobacterium strains, or a specific strain like Lactobacillus rhamnosus GG. Reconstitute the probiotic in sterile water or saline according to the manufacturer's instructions.
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Administration:
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Probiotic: Administer the probiotic suspension daily via oral gavage.
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Cefazolin: Administer Cefazolin at the desired therapeutic dose via the chosen route (e.g., subcutaneous, intraperitoneal).
-
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Dosing Schedule:
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Begin probiotic administration 3-5 days before the first dose of Cefazolin and continue throughout the antibiotic treatment period.
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Separate the administration of the probiotic and Cefazolin by at least 2 hours to ensure the viability of the probiotic bacteria.
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Assessment:
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Monitor for signs of diarrhea (fecal consistency scoring).
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Collect fecal samples at baseline, during, and after Cefazolin treatment for gut microbiota analysis (e.g., 16S rRNA sequencing).
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Analyze changes in microbial diversity and the relative abundance of key bacterial taxa.
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Visualizations
Caption: Cefazolin-induced neurotoxicity signaling pathway.
Caption: Experimental workflow for probiotic co-administration.
References
- 1. Neurobehavioral Effects of Cephalosporins: Assessment of Locomotors Activity, Motor and Sensory Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicology of cefazolin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOXICITY AND REPRODUCTION STUDIES OF CEFAZOLIN IN LABORATORY ANIMALS [jstage.jst.go.jp]
- 4. Reversible cefazolin-induced status epilepticus in a peritoneal dialysis patient - PMC [pmc.ncbi.nlm.nih.gov]
Cefazolin Stock Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding contamination issues in Cefazolin stock solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and handling of Cefazolin stock solutions.
Problem 1: Visible Particulates or Cloudiness in a Freshly Prepared Solution
Question: I have just dissolved my Cefazolin powder, and the solution appears cloudy or has visible particles. What should I do?
Answer:
Visible particulates in a freshly prepared Cefazolin solution can be due to several factors. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for a cloudy Cefazolin solution.
Possible Causes and Solutions:
-
Incomplete Dissolution: Cefazolin sodium is generally freely soluble in water.[1] However, at high concentrations, it may require thorough mixing. Ensure you have vortexed or sonicated the solution sufficiently. Crystal formation has been observed in reconstituted Cefazolin sodium at 330 mg/mL when using 0.9% sodium chloride as the diluent.[2]
-
Incorrect Solvent: Cefazolin sodium is slightly soluble in ethanol but freely soluble in water and common aqueous solutions.[1] Using an incorrect solvent can lead to poor solubility.
-
Particulate Contamination from Source Material: The Cefazolin powder itself may contain particulate matter. If the solution remains cloudy after thorough mixing and correct solvent use, filter it through a 0.22 µm sterile filter. If a significant amount of particulate is captured on the filter, it is advisable to discard the solution and use a new vial of Cefazolin.
-
Precipitation due to pH: The pH of the reconstituted Cefazolin solution should be between 4.0 and 6.0. Below pH 4.5, precipitation of the insoluble free acid may occur.[3]
Problem 2: Solution Changes Color (Turns Yellow or Darkens) During Storage
Question: My Cefazolin stock solution, which was initially pale yellow, has turned a darker yellow or amber color after storage. Is it still usable?
Answer:
A change in color of a Cefazolin solution is a common observation and does not necessarily indicate a loss of potency.
Explanation:
Reconstituted Cefazolin solutions can range in color from pale yellow to yellow without a change in potency. It is also known that Cefazolin solutions tend to darken depending on storage conditions; however, within the recommended storage times and temperatures, the product's potency is not adversely affected. Long-term exposure to UV light can also cause a deepening of the yellow color and degradation.
Recommendations:
-
Verify Storage Conditions: Ensure the solution has been stored according to the manufacturer's recommendations (typically refrigerated at 2°C to 8°C and protected from light).
-
Check for Other Signs of Contamination: Visually inspect the solution for any precipitates, cloudiness, or microbial growth.
-
Consider the Age of the Solution: If the solution is within the recommended stability period (see table below), a color change alone is generally acceptable.
-
When in Doubt, Test: For critical experiments, if you are uncertain about the integrity of the solution, it is best to prepare a fresh stock.
Problem 3: Suspected Microbial Contamination
Question: The culture medium containing my Cefazolin stock solution has become cloudy, or I suspect bacterial or fungal growth. How can I confirm and prevent this?
Answer:
Microbial contamination is a critical issue that can compromise experimental results. Common microbial contaminants in laboratory settings include bacteria (e.g., Staphylococcus, Bacillus), yeast, and mold.
Confirmation of Contamination:
-
Visual Inspection: Observe the stock solution for turbidity, films, or clumps.
-
Microscopy: Examine a small aliquot of the stock solution under a microscope to look for bacteria or fungi.
-
Sterility Testing: Plate a small volume of the stock solution onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate at 30-35°C for bacteria and 20-25°C for fungi for up to 14 days. Any growth indicates contamination.
Prevention Workflow:
Caption: Workflow for preventing microbial contamination.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a standard Cefazolin stock solution?
A1: To prepare a 100 mg/mL stock solution, aseptically add 9.5 mL of Sterile Water for Injection to a 1 g vial of Cefazolin. Shake well to dissolve. For long-term storage, it is recommended to filter-sterilize the solution and store it in aliquots at -20°C.
Q2: What are the recommended storage conditions and stability for Cefazolin solutions?
A2: The stability of Cefazolin solutions depends on the concentration, diluent, and storage temperature.
| Concentration & Diluent | Storage Condition | Stability |
| Reconstituted Solution | Room Temperature | 4 hours |
| Reconstituted Solution | Refrigerated (2°C to 8°C) | 3 days |
| 100 & 200 mg/mL in Sterile Water for Injection (in polypropylene syringes) | Refrigerated (5°C), protected from light | Up to 30 days |
| 20 & 40 mg/mL in 0.9% NaCl or 5% Dextrose in Water (in PVC minibags) | Refrigerated (5°C), protected from light | Up to 30 days |
| Frozen (-20°C) | Frozen | Up to 12 weeks |
Q3: Can I use a Cefazolin solution that has been frozen and thawed?
A3: Yes. Cefazolin solutions stored at -20°C are stable for at least 12 weeks. Once thawed, the solution is stable for 30 days under refrigeration. Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.
Q4: What is the mechanism of action of Cefazolin?
A4: Cefazolin is a first-generation cephalosporin antibiotic. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the final step of peptidoglycan synthesis, leading to a weakened cell wall and ultimately bacterial cell lysis.
Caption: Cefazolin's mechanism of action in bacterial cell wall synthesis.
Q5: What are the solubility characteristics of Cefazolin?
A5: Cefazolin sodium is freely soluble in water and slightly soluble in ethanol. The solubility in ethanol/water mixtures decreases as the proportion of ethanol increases and increases with temperature.
Solubility of Cefazolin Sodium Pentahydrate in Ethanol/Water Mixtures (Mole Fraction, x10^3^)
| Temperature (K) | xethanol = 0.1001 | xethanol = 0.3008 | xethanol = 0.5024 | xethanol = 0.7025 |
| 278.15 | 11.25 | 3.55 | 1.15 | 0.41 |
| 288.15 | 15.82 | 5.21 | 1.76 | 0.65 |
| 298.15 | 21.98 | 7.51 | 2.62 | 1.01 |
| 308.15 | 30.15 | 10.68 | 3.86 | 1.54 |
Experimental Protocols
Protocol 1: Visual Inspection of Cefazolin Stock Solution
Objective: To visually assess the quality of a Cefazolin solution for clarity, color, and the presence of particulate matter.
Materials:
-
Cefazolin solution in a clear container
-
Light source with a minimum of 2000 lux
-
Black and white background
Procedure:
-
Ensure the inspection area is clean and well-lit. The ambient light should not interfere with the inspection.
-
Gently swirl the container to ensure the solution is homogeneous. Avoid introducing air bubbles.
-
Hold the container against a black background and, using the light source, inspect for any light-colored particulates.
-
Hold the container against a white background and inspect for any dark-colored particulates or changes in color.
-
Record your observations regarding clarity (e.g., clear, hazy, cloudy), color (e.g., pale yellow, yellow, amber), and the presence of any visible particles.
-
Acceptance Criteria: The solution should be essentially free of visible particulates. A color ranging from pale yellow to yellow is acceptable.
Protocol 2: Sterility Testing by Membrane Filtration (Qualitative)
Objective: To determine if a Cefazolin stock solution is free from viable microbial contaminants. This protocol is adapted from USP <71> guidelines.
Materials:
-
Cefazolin stock solution
-
Sterile membrane filtration unit with a 0.45 µm filter
-
Fluid Thioglycollate Medium (for bacteria)
-
Soybean-Casein Digest Medium (for fungi)
-
Sterile rinsing fluid (e.g., Fluid A or Fluid K)
-
Incubators set at 30-35°C and 20-25°C
Procedure:
-
Perform all procedures under aseptic conditions in a laminar flow hood.
-
Aseptically assemble the membrane filtration unit.
-
Pre-wet the membrane with a small amount of sterile rinsing fluid.
-
Filter a representative sample of the Cefazolin stock solution through the membrane.
-
Rinse the membrane with at least three portions of 100 mL of sterile rinsing fluid to remove any residual antibiotic.
-
Aseptically remove the membrane and cut it in half with sterile scissors.
-
Place one half of the membrane in a container with Fluid Thioglycollate Medium and the other half in a container with Soybean-Casein Digest Medium.
-
Incubate the Fluid Thioglycollate Medium at 30-35°C for 14 days.
-
Incubate the Soybean-Casein Digest Medium at 20-25°C for 14 days.
-
Observation: Examine the media for turbidity (cloudiness) at regular intervals. Turbidity indicates microbial growth.
-
Interpretation: If no growth is observed after 14 days, the stock solution is considered sterile under the test conditions.
Protocol 3: Quantification of Sub-Visible Particulate Matter (Light Obscuration Method)
Objective: To quantify the number of sub-visible particles in a Cefazolin solution according to USP <788> guidelines.
Materials:
-
Light obscuration particle counter
-
Particle-free water for rinsing
-
Clean glassware
-
Cefazolin solution
Procedure:
-
Carefully clean all glassware with a warm detergent solution and rinse thoroughly with particle-free water.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Rinse the instrument's sensor with particle-free water until the particle count is within acceptable background levels.
-
Carefully mix the Cefazolin solution by inverting the container 20 times. Avoid introducing air bubbles.
-
Withdraw a sample of the solution into the instrument's sensor.
-
Obtain at least three replicate counts of the particle numbers at ≥10 µm and ≥25 µm. Discard the first count.
-
Calculate the average number of particles per mL for each size range.
-
Acceptance Criteria (for small volume injections, <100 mL): The average number of particles should not exceed 6000 per container at ≥10 µm and 600 per container at ≥25 µm.
References
Validation & Comparative
Cefazolin's Efficacy Profile Compared to Other First-Generation Cephalosporins: A Comprehensive Guide
In the landscape of first-generation cephalosporins, cefazolin has long been a cornerstone of antibacterial therapy, particularly in the perioperative setting. This guide provides a detailed comparison of the efficacy of cefazolin against other notable first-generation cephalosporins, namely cephalexin and cephradine. The following sections present a synthesis of clinical trial data, in vitro susceptibility findings, and detailed experimental methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Clinical Efficacy: Head-to-Head Comparisons
Clinical studies have repeatedly demonstrated that cefazolin possesses comparable, and in some instances superior, efficacy to other first-generation cephalosporins across a range of infections.
A key area of comparison has been in the treatment of skin and soft tissue infections (SSTIs). A prospective, multicenter, double-dummy, randomized controlled non-inferiority trial involving 206 patients compared the efficacy of oral cephalexin (500 mg four times daily) with intravenous cefazolin (2 g daily) plus oral probenecid for uncomplicated mild-to-moderate SSTIs. The results indicated that oral cephalexin was non-inferior to intravenous cefazolin, with similar rates of therapy failure at 72 hours and clinical cure at 7 days.[1][2]
In the context of more serious infections, a study of 180 patients with various severe infections found that intravenous cefazolin and intravenous cephradine had comparable therapeutic effectiveness.[3] While specific cure rates were not detailed in the abstract, the study concluded that both drugs were equally effective. For the treatment of pneumococcal pneumonia, one study found that intramuscular cefazolin was superior to oral cephalexin.[4][5]
Table 1: Clinical Efficacy of Cefazolin vs. Cephalexin in Uncomplicated Skin and Soft Tissue Infections
| Outcome | Cefazolin (+ Probenecid) Group (n=102) | Cephalexin Group (n=104) | Risk Difference (95% CI) |
| Therapy Failure at 72 hours | 6.1% | 4.2% | 1.9% (-3.7% to 7.6%) |
| Clinical Cure at 7 days | 97.7% | 100% | -2.3% (-6.7% to 0.8%) |
In Vitro Susceptibility
The in vitro activity of cefazolin against key pathogens is a critical determinant of its clinical utility. When compared to other first-generation cephalosporins, cefazolin demonstrates potent activity, particularly against Gram-positive cocci.
A study comparing the in vitro activity of cefazolin to other first-generation cephalosporins found that more than 90% of Staphylococcus aureus strains were suppressed by cefazolin at a concentration of 3.13 μg/ml or less, compared to 49.1% for cephalexin. Another source indicates that the MIC90 values for cephalexin against susceptible strains of S. pyogenes and S. aureus range from 0.5-4 µg/mL. For Gram-negative bacteria such as Escherichia coli, Klebsiella species, and Proteus mirabilis, cefazolin is also active.
Table 2: In Vitro Activity of Cefazolin and Cephalexin against Staphylococcus aureus
| Antibiotic | MIC90 (μg/mL) | Percentage of Strains Suppressed at ≤3.13 μg/mL |
| Cefazolin | Not specified | >90% |
| Cephalexin | 0.5 - 4 | 49.1% |
Experimental Protocols
Clinical Trial: Cefazolin vs. Cephalexin for Skin and Soft Tissue Infections
-
Study Design: A prospective, multicenter, double-dummy, randomized controlled non-inferiority trial.
-
Patient Population: 206 adult patients presenting to the emergency department with uncomplicated mild-to-moderate skin and soft tissue infections.
-
Inclusion Criteria: Patients with a presumed diagnosis of SSTI who were deemed well enough for outpatient treatment.
-
Exclusion Criteria: Known allergies to study medications, severe renal impairment, history of MRSA infection, and recent antibiotic use.
-
Intervention:
-
Group 1: Intravenous cefazolin (2 g daily) plus oral probenecid (1 g daily).
-
Group 2: Oral cephalexin (500 mg four times daily).
-
-
Primary Outcome: Failure of therapy at 72 hours.
-
Secondary Outcomes: Clinical cure at 7 days, transition from intravenous to oral medication, hospital admission, and adverse events.
-
Statistical Analysis: The primary analysis was a non-inferiority comparison of the therapy failure rates between the two groups.
In Vitro Susceptibility Testing: Agar Dilution Method
-
Principle: The agar dilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Procedure:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared.
-
Incorporation into Agar: A defined volume of each antibiotic dilution is incorporated into molten Mueller-Hinton agar.
-
Plate Pouring: The agar-antibiotic mixture is poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolate to be tested is grown in a broth to a standardized turbidity, corresponding to a specific colony-forming unit (CFU) count.
-
Inoculation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension.
-
Incubation: The plates are incubated at a specified temperature and duration (typically 35°C for 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of first-generation cephalosporins and a typical workflow for a comparative clinical trial.
Caption: Mechanism of action of first-generation cephalosporins.
Caption: Workflow of a comparative clinical trial for antibiotic efficacy.
References
- 1. Intravenous cefazolin plus oral probenecid versus oral cephalexin for the treatment of skin and soft tissue infections: a double-blind, non-inferiority, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emj.bmj.com [emj.bmj.com]
- 3. Intravenous use of cephradine and cefazolin against serious infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Studies of Cefazolin and Comparison with Other Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Advancing Cefazolin Analysis: A Comparative Guide to a Novel LC-MS/MS Method
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of Cefazolin is paramount for ensuring drug quality, therapeutic efficacy, and patient safety. This guide provides a comprehensive comparison of a novel, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
This report details the validation of a new LC-MS/MS method for the detection and quantification of the cephalosporin antibiotic Cefazolin. The performance of this novel method is objectively compared against traditional analytical techniques, supported by experimental data to guide researchers in selecting the most appropriate method for their specific needs.
Method Performance Comparison
The quantitative performance of the new LC-MS/MS method, a widely-used HPLC-UV method, and a standard UV-Vis Spectrophotometry method are summarized below. The data highlights the superior sensitivity and wider linear range of the LC-MS/MS technique.
| Parameter | New LC-MS/MS Method | HPLC-UV Method | UV-Vis Spectrophotometry Method |
| Linearity (Concentration Range) | 0.05 - 50 µg/mL[1] | 30 - 80 µg/mL[2] | 8 - 28 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9999[2] | 0.9999 |
| Limit of Detection (LOD) | 0.017 mg (FT-IR) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.05 µg/mL | Not explicitly stated | 0.052 mg (FT-IR) |
| Accuracy (% Recovery) | 93.1 - 100.4% | Not explicitly stated | Not explicitly stated |
| Precision (RSD %) | < 4.5% | < 2.0% | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the three compared analytical techniques are provided to ensure reproducibility and aid in method selection.
Novel LC-MS/MS Method
This method offers high sensitivity and selectivity for the determination of Cefazolin in various biological matrices.
Sample Preparation:
-
Homogenize tissue samples.
-
Perform protein precipitation.
-
Utilize Captiva EMR-Lipid plates for sample clean-up.
Chromatographic Conditions:
-
Column: Synergi Fusion-RP column.
-
Mobile Phase: A gradient of 5 mM ammonium formate and 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion mode.
-
Internal Standard: Cloxacillin or a stable isotope-labeled Cefazolin (¹³C₂,¹⁵N-cefazolin) can be used.
Established HPLC-UV Method
A robust and widely used method for routine quality control analysis of Cefazolin.
Sample Preparation:
-
Dissolve the Cefazolin sodium lyophilized powder in the mobile phase to create a stock solution.
-
Perform further dilutions to achieve the desired concentration range (e.g., 30-80 µg/mL).
-
Filter the solutions through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of purified water and acetonitrile (60:40 v/v), with the pH adjusted to 8 with triethylamine.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detector at 270 nm.
Traditional UV-Vis Spectrophotometry Method
A simple and cost-effective method suitable for the quantification of Cefazolin in pharmaceutical formulations.
Sample Preparation:
-
Prepare a stock solution of Cefazolin sodium in a suitable solvent (e.g., purified water).
-
Create a series of dilutions to cover the desired concentration range (e.g., 8-28 µg/mL).
Spectrophotometric Conditions:
-
Wavelength Range: Scan between 200 and 400 nm to determine the maximum absorption wavelength.
-
Maximum Absorption Wavelength (λmax): Approximately 271 nm in water.
-
Analysis: Measure the absorbance of the standard and sample solutions at the λmax.
Method Validation Process
The validation of any new analytical method is crucial to ensure its reliability and accuracy. The logical flow for the validation of the new Cefazolin detection method is outlined below, following established guidelines.
Concluding Remarks
The novel LC-MS/MS method demonstrates significant advantages in terms of sensitivity and a broad linear range for the quantification of Cefazolin, making it particularly suitable for applications requiring trace-level detection and analysis in complex biological matrices. While HPLC-UV remains a reliable and robust method for routine quality control, and UV-Vis spectrophotometry offers a simple and cost-effective solution for basic quantification, the LC-MS/MS method provides superior performance for demanding research and development applications. The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.
References
- 1. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Validation of Cefazolin Sodium by UV-Spectrophotometric Method [article.sapub.org]
Cefazolin vs. Cephalothin: A Comparative In Vitro Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two first-generation cephalosporin antibiotics, Cefazolin and Cephalothin. The information presented is based on experimental data to assist in research and development applications.
Mechanism of Action
Both Cefazolin and Cephalothin are bactericidal antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] They target and bind to penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[1] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of Cefazolin and Cephalothin has been evaluated against a range of bacterial isolates. Cefazolin has demonstrated superior or comparable activity against many common pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
| Bacterial Species | Cefazolin MIC90 (μg/mL) | Cephalothin MIC90 (μg/mL) | Reference |
| Staphylococcus aureus (coagulase-positive) | 0.25 | 0.12 | |
| Escherichia coli | 16 | 64 |
MIC90: The concentration at which 90% of isolates are inhibited.
Table 2: Disk Diffusion Susceptibility Data
Disk diffusion tests assess the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
| Bacterial Species | % Susceptible to Cefazolin | % Susceptible to Cephalothin | Reference |
| Escherichia coli | 95.7 | 75.8 | |
| Enterobacter aerogenes | 85.7 | 19.1 | |
| Enterococci | 35.4 | 13.9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro studies. The following are standard protocols used for determining the MIC and susceptibility of Cefazolin and Cephalothin.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antibiotic.
-
Preparation of Antibiotic Solutions : Stock solutions of Cefazolin and Cephalothin are prepared and then serially diluted in Mueller-Hinton broth in microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation : Bacterial isolates are cultured overnight and then diluted to a standardized concentration (approximately 5 x 10^5 colony-forming units/mL).
-
Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation : The plates are incubated at 35-37°C for 18-24 hours.
-
Reading Results : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of bacteria to antibiotics.
-
Inoculum Preparation : A standardized suspension of the bacterial isolate is prepared.
-
Plate Inoculation : A Mueller-Hinton agar plate is uniformly swabbed with the bacterial suspension.
-
Disk Placement : Paper disks impregnated with a standard concentration of Cefazolin (30 µg) or Cephalothin (30 µg) are placed on the agar surface.
-
Incubation : The plates are incubated at 35-37°C for 18-24 hours.
-
Measurement : The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is correlated with susceptibility or resistance based on standardized interpretive charts.
Visualizing the Mechanism of Action and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of these cephalosporins and a typical experimental workflow for their comparison.
References
Cefazolin's Interaction with Penicillin-Binding Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic-target interactions is paramount. This guide provides a detailed comparison of the cross-reactivity of cefazolin with penicillin-binding proteins (PBPs), benchmarked against various penicillins. The information is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
Executive Summary
Cefazolin, a first-generation cephalosporin, exerts its bactericidal action by acylating and thereby inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. This mechanism is shared with penicillin antibiotics. The degree of cross-reactivity, defined here as the relative binding affinity for these shared targets, is a critical factor in understanding antibacterial spectrum and the potential for resistance. This guide summarizes the available quantitative data on the binding affinities of cefazolin and various penicillins to specific PBPs, primarily in Staphylococcus aureus, a key pathogen. Experimental protocols for assessing these interactions are also detailed to provide a comprehensive resource for laboratory investigation.
Comparative Binding Affinities of Cefazolin and Penicillins to PBPs
The following table summarizes the 50% inhibitory concentrations (IC50) of cefazolin and a selection of penicillin antibiotics against various penicillin-binding proteins in Staphylococcus aureus. Lower IC50 values indicate a higher binding affinity. It is important to note that the data is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Antibiotic | Bacterial Strain | PBP1 (IC50 µg/mL) | PBP2 (IC50 µg/mL) | PBP3 (IC50 µg/mL) | PBP4 (IC50 µg/mL) |
| Cefazolin | S. aureus (susceptible) | - | 0.078[1] | - | >30[1] |
| Oxacillin | S. aureus ATCC 29213 (MSSA) | ~0.1 | ~1.0 | ~0.1 | >1.0 |
| Ticarcillin | S. aureus | - | - | - | - |
| Benzylpenicillin (Penicillin G) | S. aureus | - | - | - | - |
| Ampicillin | E. coli K-12 | - | See Note 1 | See Note 1 | - |
Note 1: One study reported that ampicillin has a lower IC50 for PBP2 and PBP3 than for PBP4 in E. coli K-12, but did not provide specific values[2].
Experimental Protocols
The determination of the binding affinity of β-lactam antibiotics to PBPs is crucial for understanding their mechanism of action and efficacy. Below are detailed methodologies for key experiments cited in the literature.
Competitive PBP Binding Assay using Fluorescent Penicillin
This assay is a common method to determine the IC50 of an unlabeled β-lactam antibiotic by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.
a. Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase in an appropriate broth medium.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cells in the same buffer and lyse them using methods such as sonication or French press.
-
Remove unbroken cells and cellular debris by low-speed centrifugation.
-
Collect the supernatant containing the cell membranes and ultracentrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
b. Competition Assay:
-
In a microplate, incubate varying concentrations of the unlabeled test antibiotic (e.g., cefazolin or a penicillin) with a fixed amount of the prepared bacterial membrane preparation for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the test antibiotic to the PBPs.
-
Add a fixed concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each well and incubate for another set period (e.g., 10-15 minutes) to label the PBPs that are not already bound by the test antibiotic.
-
Stop the reaction by adding an excess of a broad-spectrum β-lactam (e.g., unlabeled penicillin G) or by adding SDS-PAGE sample buffer.
c. Detection and Quantification:
-
Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the intensity of the fluorescent bands corresponding to each PBP.
-
The IC50 value is determined as the concentration of the test antibiotic that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to a control sample with no test antibiotic.
Fluorescence Polarization (FP) Competition Assay
The FP assay is a high-throughput method that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled probe upon binding to a larger molecule.
a. Principle: A small, fluorescently labeled β-lactam (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger PBP molecule, its tumbling is restricted, leading to an increase in fluorescence polarization. In a competitive assay, an unlabeled test antibiotic will compete with the tracer for binding to the PBP, causing a decrease in the observed fluorescence polarization.
b. Assay Protocol:
-
In a microplate, add a fixed concentration of the purified PBP and the fluorescent tracer (e.g., BOCILLIN™ FL).
-
Add serial dilutions of the test antibiotic (e.g., cefazolin or a penicillin).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
The IC50 value is calculated as the concentration of the test antibiotic that causes a 50% decrease in the fluorescence polarization signal.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for assessing PBP binding and the logical relationship of cefazolin's mechanism of action.
Caption: Workflow for a competitive PBP binding assay.
Caption: Mechanism of action of Cefazolin.
Conclusion
References
The Correlation Between In Vitro Cefazolin Susceptibility and In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cefazolin, a first-generation cephalosporin, has long been a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-positive cocci and some Gram-negative bacilli. The correlation between its in vitro activity, typically measured by Minimum Inhibitory Concentration (MIC), and its in vivo efficacy is a critical aspect of antimicrobial stewardship and drug development. This guide provides a comprehensive comparison of in vitro susceptibility data with in vivo outcomes, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Susceptibility vs. In Vivo Outcomes
The clinical utility of cefazolin is largely predicted by its MIC against a given pathogen. However, the in vivo environment presents complexities not captured by standard in vitro tests. Factors such as the inoculum size, host immune status, and the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug can significantly influence clinical outcomes.
Cefazolin In Vitro Susceptibility and Clinical Outcomes
A crucial aspect of understanding cefazolin's efficacy is the "cefazolin inoculum effect" (CzIE), particularly in infections with a high bacterial burden, such as endocarditis or osteomyelitis caused by methicillin-susceptible Staphylococcus aureus (MSSA). The CzIE is characterized by a significant increase in the cefazolin MIC at a high inoculum (e.g., 107 CFU/mL) compared to a standard inoculum (e.g., 105 CFU/mL).[1][2][3] This phenomenon is often associated with the production of certain types of β-lactamases by the bacteria.[1][2]
Studies have shown a correlation between the CzIE and adverse clinical outcomes. For instance, in cases of MSSA bacteremia, the presence of a pronounced inoculum effect has been linked to a higher rate of cefazolin treatment failure. One study found that while all tested MSSA isolates had a cefazolin MIC of ≤2 μg/mL at a standard inoculum, 14.4% exhibited a high inoculum MIC of ≥16 μg/mL. This in vitro finding was independently associated with the progression to chronic osteomyelitis in pediatric patients, suggesting that the CzIE may reflect strain-dependent virulence factors rather than solely antibiotic failure.
| Organism | Infection Type | In Vitro Finding | In Vivo Outcome | Reference |
| S. aureus (MSSA) | Bacteremia | Pronounced inoculum effect (MIC ≥16 μg/mL at high inoculum) | Higher rate of cefazolin treatment failure (relapse or death) | |
| S. aureus (MSSA) | Acute Hematogenous Osteomyelitis | Cefazolin inoculum effect (MIC ≥16 μg/mL at high inoculum) | Independent association with progression to chronic osteomyelitis | |
| E. coli | Experimental Mouse Infection | Good correlation between lower MIC values and lower ED50 (effective dose 50%) | Cefazolin was more potent in protecting experimentally infected mice compared to cephalothin |
Cefazolin Clinical Breakpoints
Regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) establish clinical breakpoints to guide the interpretation of in vitro susceptibility results. These breakpoints are based on a combination of microbiological data, PK/PD parameters, and clinical outcome data.
CLSI provides different cefazolin breakpoints for systemic infections versus uncomplicated urinary tract infections (uUTIs). For Enterobacterales causing systemic infections, the CLSI breakpoints are ≤2 µg/mL for Susceptible (S), 4 µg/mL for Intermediate (I), and ≥8 µg/mL for Resistant (R). For uUTIs, cefazolin can be used as a surrogate to predict the susceptibility of several oral cephalosporins, with a susceptible breakpoint of ≤16 µg/mL.
| Organization | Organism Group | Infection Type | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI | Enterobacterales | Systemic Infections | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |
| CLSI | Enterobacterales | Uncomplicated Urinary Tract Infections (as surrogate for oral cephalosporins) | ≤16 µg/mL | - | ≥32 µg/mL |
| EUCAST | E. coli, Klebsiella spp. | Urinary Tract Infections | ≤1 mg/L | - | >1 mg/L |
Note: Breakpoints are subject to change and the most current guidelines from the respective organizations should always be consulted.
Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
The in vivo efficacy of cefazolin, like other beta-lactam antibiotics, is best predicted by the percentage of the dosing interval during which the unbound drug concentration remains above the MIC (%fT>MIC). A target of %fT>MIC of ≥40% to ≥60% is often associated with clinical efficacy. Cefazolin is approximately 80% protein-bound, a factor that can influence the concentration of free, active drug at the site of infection.
Studies have shown that standard cefazolin dosing regimens can achieve a high probability of target attainment (PTA) for pathogens with MICs ≤1-2 mg/L. However, in specific patient populations, such as those with high body weight or augmented renal clearance, higher doses or prolonged infusions may be necessary to achieve the desired PK/PD targets, especially for less susceptible organisms.
| Parameter | Value/Target | Significance | Reference |
| Primary PK/PD Index | %fT>MIC (Time above MIC) | Predictor of bacteriological and clinical efficacy for beta-lactams | |
| Target Attainment | %fT>MIC ≥ 40-60% | Associated with positive clinical outcomes | |
| Protein Binding | ~80% | Affects the concentration of free (active) drug | |
| Probability of Target Attainment (PTA) | >90% at MICs ≤1 mg/L with %fT>MIC ≥60% | Indicates a high likelihood of achieving the desired therapeutic exposure |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Broth Microdilution:
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates overnight. Several colonies are then suspended in a sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Drug Dilution: Cefazolin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of cefazolin that completely inhibits visible bacterial growth.
Cefazolin Inoculum Effect (CzIE) Testing
The protocol is similar to the standard broth microdilution method with the key difference being the final inoculum concentration. For CzIE testing, a high inoculum of approximately 5 x 107 CFU/mL is used in parallel with the standard inoculum. The CzIE is considered present if there is a significant increase (e.g., to ≥16 µg/mL) in the MIC at the high inoculum compared to the standard inoculum.
Animal Infection Models (e.g., Mouse Protection Test)
-
Infection Induction: Mice are infected, typically via intraperitoneal injection, with a standardized inoculum of the test organism (e.g., E. coli) sufficient to cause a lethal infection in untreated control animals.
-
Treatment Administration: Cefazolin is administered to different groups of infected mice at various doses, often via subcutaneous or intravenous routes, at specified time points post-infection.
-
Observation: The animals are observed for a defined period (e.g., 7-14 days), and mortality is recorded.
-
Efficacy Determination: The efficacy of cefazolin is determined by calculating the 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from death.
Mandatory Visualizations
Caption: Workflow from in vitro testing to in vivo efficacy assessment.
Caption: Cefazolin's mechanism of action.
Caption: Factors influencing in vivo cefazolin efficacy.
References
A Comparative Analysis of Cefazolin and Cefalexin: Unveiling Their Bactericidal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the bactericidal activity of two pivotal first-generation cephalosporins: Cefazolin and Cefalexin. By examining their mechanisms of action, in vitro efficacy against key clinical pathogens, and the experimental protocols used for their evaluation, this document serves as a vital resource for research and development in the field of antibacterial therapeutics.
Executive Summary
Cefazolin and Cefalexin are both first-generation cephalosporin antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. While sharing a common mechanism, their in vitro potency exhibits notable differences. Experimental data consistently demonstrates that Cefazolin possesses superior activity against Staphylococcus aureus and several clinically significant Gram-negative bacilli, including Escherichia coli and Klebsiella pneumoniae. This guide synthesizes available quantitative data to facilitate a direct comparison of their bactericidal profiles.
Data Presentation: In Vitro Bactericidal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefazolin and Cefalexin against a panel of common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values are indicative of greater potency.
Table 1: Comparative MIC Values for Gram-Positive Bacteria
| Bacterial Species | Cefazolin MIC (µg/mL) | Cefalexin MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | ≤3.13 (for >90% of strains)[1][2] | ≤3.13 (for 49.1% of strains)[1][2] |
Table 2: Comparative MIC Values for Gram-Negative Bacteria
| Bacterial Species | Cefazolin MIC (µg/mL) | Cefalexin MIC (µg/mL) |
| Escherichia coli | More active than Cefalexin[1] | Less active than Cefazolin |
| Klebsiella pneumoniae | More active than Cefalexin | Less active than Cefazolin |
| Proteus mirabilis | More active than Cefalexin | Less active than Cefazolin |
Note: Specific MIC values for Gram-negative bacteria are often presented as ranges or modal values in the literature, with studies consistently showing Cefazolin to be two- to eightfold more active against E. coli and Klebsiella species than Cefalexin.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both Cefazolin and Cefalexin are β-lactam antibiotics that target and inactivate penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are crucial for the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. By binding to PBPs, these cephalosporins inhibit the cross-linking of peptidoglycan chains, leading to a weakened cell wall that can no longer withstand osmotic pressure, ultimately resulting in cell lysis and bacterial death. The broader spectrum of Cefazolin against certain Gram-negative bacteria is attributed to its molecular structure, which allows for better penetration of the outer membrane of these organisms.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental to assessing the bactericidal activity of antibiotics.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of Cefazolin and Cefalexin are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (typically adjusted to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing from MIC Wells: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth in the MIC assay.
-
Plating: The aliquot is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible bacterial growth on the agar plate).
Conclusion
The comparative analysis of Cefazolin and Cefalexin reveals distinct differences in their bactericidal activity. While both are effective first-generation cephalosporins, the experimental data indicates that Cefazolin exhibits a broader spectrum of activity and greater potency against key Gram-negative pathogens and Staphylococcus aureus. This enhanced efficacy, particularly against common causative agents of significant infections, underscores the importance of selecting the appropriate cephalosporin based on the specific clinical context and antimicrobial susceptibility data. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other antimicrobial agents.
References
Head-to-Head Comparison: Cefazolin vs. Ampicillin Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro activity of Cefazolin and Ampicillin against Escherichia coli (E. coli), a common Gram-negative bacterium responsible for a wide range of clinical infections. The following sections present a summary of their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to derive these findings.
Mechanism of Action
Both Cefazolin, a first-generation cephalosporin, and Ampicillin, an aminopenicillin, belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the disruption of bacterial cell wall synthesis.[1][2]
-
Target: The bactericidal activity of both antibiotics is achieved by binding to and inhibiting the function of penicillin-binding proteins (PBPs).[1][2] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1]
-
Outcome: By inhibiting PBPs, both Cefazolin and Ampicillin disrupt the integrity of the bacterial cell wall. This leads to cell lysis and ultimately, bacterial death. Gram-negative bacteria like E. coli possess a thinner peptidoglycan layer compared to Gram-positive bacteria, but it is still a vital structure for their survival.
The fundamental difference in their chemical structure accounts for variations in their spectrum of activity and susceptibility to bacterial resistance mechanisms, such as β-lactamase production.
Comparative Efficacy Data
Direct head-to-head studies providing extensive comparative data on a large number of clinical E. coli isolates are limited in the readily available literature. However, existing studies suggest a generally higher in-vitro efficacy for Cefazolin compared to Ampicillin against E. coli.
A study comparing the antimicrobial sensitivity of Cefazolin and Ampicillin against 52 strains of E. coli found that 25% of the isolates were sensitive to Cefazolin, whereas only 7.74% were sensitive to Ampicillin.
Another investigation comparing the antibiotic resistance profiles of E. coli from different environmental sites provides Minimum Inhibitory Concentration (MIC) data. The MIC90, which represents the concentration required to inhibit the growth of 90% of the isolates, was found to be lower for Cefazolin than for Ampicillin at one of the tested sites.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Percentage Susceptibility (%) |
| Cefazolin | Not Reported | 32 | 25 |
| Ampicillin | Not Reported | 64 | 7.74 |
Note: The presented data is compiled from different studies and may not be directly comparable due to variations in the E. coli isolates and methodologies used. The MIC data is from a study on environmental E. coli isolates.
Signaling Pathways and Resistance
The primary mechanism of action for both Cefazolin and Ampicillin does not involve intricate signaling pathways within the bacteria. Instead, it is a direct inhibition of an essential enzymatic process.
Bacterial resistance to β-lactam antibiotics is a significant clinical concern. The most common mechanism of resistance in E. coli is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Some E. coli strains may also exhibit resistance through modifications of their PBPs or alterations in outer membrane permeability, which can limit the access of the antibiotics to their target sites.
Experimental Protocols
The data presented in this guide is primarily derived from standard antimicrobial susceptibility testing methods. The following are detailed protocols for the most common techniques used to evaluate the in-vitro efficacy of antibiotics against E. coli.
Kirby-Bauer Disk Diffusion Method
This method is a widely used qualitative test to determine the susceptibility of bacteria to various antibiotics.
-
Inoculum Preparation: A standardized bacterial suspension is prepared by picking several morphologically similar colonies of E. coli from a fresh agar plate and suspending them in a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.
-
Antibiotic Disk Application: Paper disks impregnated with a standardized concentration of Cefazolin and Ampicillin are placed on the agar surface using sterile forceps. The disks should be pressed gently to ensure complete contact with the agar.
-
Incubation: The plates are incubated in an inverted position at 35-37°C for 16-24 hours.
-
Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (for MIC Determination)
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Antibiotic Dilution: A series of two-fold dilutions of Cefazolin and Ampicillin are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension of E. coli is prepared as described for the Kirby-Bauer method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included. The plate is then incubated at 35-37°C for 16-24 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., the first clear well).
Visualizations
Experimental Workflow for Antibiotic Susceptibility Testing
Caption: Workflow for determining the susceptibility of E. coli to Cefazolin and Ampicillin.
Mechanism of Action: Inhibition of Cell Wall Synthesis
Caption: Mechanism of action of Cefazolin and Ampicillin against E. coli.
References
Cefazolin's Enduring Efficacy: An In-Vitro Analysis Against Recent Clinical Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
First-generation cephalosporins, exemplified by cefazolin, remain a cornerstone of antimicrobial therapy. This guide provides a comprehensive in-vitro comparison of cefazolin's activity against a panel of recent clinical isolates, juxtaposed with the performance of other commonly used antibiotics. The data presented herein, summarized from recent surveillance studies, offers valuable insights for researchers, scientists, and drug development professionals in evaluating the contemporary spectrum of this veteran antibiotic.
Comparative In-Vitro Susceptibility Data
The following tables summarize the most recent available minimum inhibitory concentration (MIC) and percentage susceptibility data for cefazolin and comparator antibiotics against key Gram-positive and Gram-negative clinical isolates. This data has been compiled from various recent surveillance studies.
Table 1: In-Vitro Activity of Cefazolin and Comparators against Staphylococcus aureus (MSSA) Clinical Isolates
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Data Source / Year |
| Cefazolin | 0.25 | 0.25 | 100% | AWARE Program (2010-2016)[1] |
| Ceftaroline | 0.25 | 0.25 | 100% | AWARE Program (2010-2016)[1] |
| Ceftriaxone | 4 | 4 | 100% | AWARE Program (2010-2016)[1] |
| Vancomycin | 1 | 1 | >99.9% | AWARE Program (2010-2016)[1] |
| Daptomycin | 0.25 | 0.5 | 99.9% | AWARE Program (2010-2016)[1] |
| Linezolid | - | - | 100% | AWARE Program (2012-2017) |
Note: More recent, comprehensive MIC data for cefazolin against MSSA from large surveillance programs was not publicly available at the time of this review. A 2024 study on septic arthritis confirmed 100% susceptibility of 21 MSSA isolates to cefazolin between 2019 and 2024.
Table 2: In-Vitro Activity of Cefazolin and Comparators against Streptococcus pneumoniae Clinical Isolates
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Data Source / Year |
| Cefazolin | - | - | - | Data not available |
| Ceftriaxone | - | - | 94.0% | ATLAS Program (2016-2021) |
| Ceftaroline | - | - | 99.6% | ATLAS Program (2016-2021) |
| Penicillin | - | - | 63.4% | ATLAS Program (2016-2021) |
Table 3: In-Vitro Activity of Cefazolin and Comparators against Escherichia coli Clinical Isolates from Pediatric Urinary Tract Infections
| Antibiotic | % Susceptible | Data Source / Year |
| Cefazolin | >80% | SENTRY Program (2014-2023) |
| Ampicillin-Sulbactam | 55.7% | SENTRY Program (2014-2023) |
| Trimethoprim-Sulfamethoxazole | 69.7% | SENTRY Program (2014-2023) |
| Tetracycline | 76.2% | SENTRY Program (2014-2023) |
Note: This data is specific to pediatric urinary tract infection isolates in the United States.
Table 4: In-Vitro Activity of Cefazolin and Comparators against Klebsiella pneumoniae Clinical Isolates
| Antibiotic | % Susceptible | Data Source / Year |
| Cefazolin | - | Data not available |
| Ceftriaxone | 86.6% (US), 64.3% (W-EU), 30.2% (E-EU) | SENTRY Program (2016-2019) |
| Meropenem | 98.7% (US), 84.7% (W-EU), 72.5% (E-EU) | SENTRY Program (2016-2019) |
Experimental Protocols
The antimicrobial susceptibility data presented in this guide were primarily generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following are detailed protocols for the two most common methods used in these surveillance programs.
Broth Microdilution Method (CLSI)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the same morphological type from an agar plate culture.
-
Transfer the colonies to a tube with 4 to 5 mL of a suitable broth medium (e.g., Trypticase Soy Broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (usually 2 to 6 hours).
-
Adjust the turbidity of the broth culture with sterile saline or broth to match that of a 0.5 McFarland standard. This results in a standardized bacterial suspension of approximately 1-2 x 108 CFU/mL for E. coli.
-
-
Inoculation of Microdilution Plates:
-
Within 15 minutes of standardization, dilute the adjusted inoculum in sterile saline or broth. The final inoculum concentration in each well of the microdilution plate should be approximately 5 x 105 CFU/mL.
-
The microdilution plates contain serial twofold dilutions of the antimicrobial agents in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculate each well with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the inoculated microdilution plates at 35°C ± 2°C in ambient air for 16 to 20 hours for non-fastidious bacteria.
-
-
Reading and Interpretation of Results:
-
Following incubation, examine the microdilution plates for bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the established clinical breakpoints provided by the CLSI.
-
Disk Diffusion Method (EUCAST)
The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical assessment of antimicrobial susceptibility.
-
Inoculum Preparation:
-
From a fresh, pure culture, prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies in saline or by diluting a broth culture.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antimicrobial Disks:
-
Aseptically apply antimicrobial-impregnated paper disks to the surface of the inoculated agar plate.
-
Ensure that the disks are in firm contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate them at 35°C ± 1°C for 16 to 20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the clinical breakpoints established by EUCAST.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships discussed in this guide.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Cefazolin's Spectrum of Activity Overview.
References
A Comparative Analysis of the Nephrotoxic Profiles of Cefazolin and Cephaloridine
A deep dive into the mechanisms and manifestations of kidney damage induced by two first-generation cephalosporins reveals significant differences in their nephrotoxic potential. While both Cefazolin and Cephaloridine can induce kidney injury, extensive experimental data demonstrates that Cephaloridine exhibits a markedly higher propensity for causing severe renal damage. This guide synthesizes key findings from in vivo and in vitro studies to provide a comprehensive comparison for researchers and drug development professionals.
Cephaloridine, a cephalosporin antibiotic, is recognized for its significant nephrotoxic effects, which have largely limited its clinical use.[1][2][3] In contrast, Cefazolin is generally considered to have a lower risk of nephrotoxicity, though it is not entirely devoid of this adverse effect, particularly at high doses or in patients with pre-existing renal impairment.[2][4] The primary mechanism underlying the nephrotoxicity of both compounds involves their transport and accumulation in the proximal tubular cells of the kidney, leading to cellular injury.
Key Differences in Nephrotoxic Mechanisms
The more pronounced nephrotoxicity of Cephaloridine is attributed to its unique transport characteristics within the kidney. It is actively taken up from the blood into the proximal tubular cells by the organic anion transporter (OAT), but its subsequent excretion into the tubular fluid is limited. This leads to very high and sustained intracellular concentrations of the drug, which are a critical factor in its toxicity. While Cefazolin's nephrotoxicity is also linked to its transport, it does not accumulate to the same extent as Cephaloridine.
At the cellular level, Cephaloridine-induced nephrotoxicity is characterized by mitochondrial damage and oxidative stress. It has been shown to deplete reduced glutathione (GSH), increase oxidized glutathione (GSSG), and induce lipid peroxidation in the renal cortex. This oxidative damage, coupled with direct injury to mitochondrial respiration, contributes to the necrosis of proximal tubular cells.
Comparative Quantitative Data on Nephrotoxicity
The following tables summarize quantitative data from various experimental studies, highlighting the differential nephrotoxic effects of Cefazolin and Cephaloridine.
| Drug | Animal Model | Dose | Effect on Blood Urea Nitrogen (BUN) | Effect on Serum Creatinine | Histopathological Findings | Reference |
| Cephaloridine | Mouse (C57BL female) | 6000 mg/kg | Elevated 10-fold | Not specified | Not specified | |
| Cephaloridine | Rabbit | Not specified | Dose-related elevations | Dose-related elevations | Renal tubular necrosis | |
| Cefazolin | Rabbit | Not specified | Dose-related elevations | Not specified | Renal tubular necrosis (at very large doses) |
| Drug | In Vitro Model | Toxicity Ranking | Reference |
| Cephaloridine | LLC-RK1 (rabbit kidney cell line) | More toxic | |
| Cefazolin | LLC-RK1 (rabbit kidney cell line) | Less toxic |
Experimental Protocols
In Vivo Animal Studies
A common experimental model to assess cephalosporin nephrotoxicity involves the administration of the drug to laboratory animals, followed by the evaluation of renal function and histology.
-
Animal Models: Rabbits, rats, and mice are frequently used.
-
Drug Administration: Drugs are typically administered via subcutaneous or intravenous injection.
-
Assessment of Renal Function: Blood samples are collected to measure markers of kidney function, such as blood urea nitrogen (BUN) and serum creatinine. Renal cortical slices may be used to assess the accumulation of organic ions like p-aminohippurate (PAH) and tetraethylammonium (TEA) as a measure of tubular transport function.
-
Histopathology: Kidney tissue is collected, fixed, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to examine for evidence of tubular necrosis, epithelial desquamation, and cast formation.
In Vitro Cell-Based Assays
Kidney cell lines provide a valuable tool for screening and comparing the direct cytotoxicity of compounds.
-
Cell Line: The LLC-RK1 rabbit kidney cell line is a well-established model for evaluating the nephrotoxic potential of cephalosporins.
-
Experimental Procedure: Cells are cultured and exposed to varying concentrations of the test compounds.
-
Toxicity Assessment: Cell viability is assessed using various assays to determine the concentration at which the drug causes cell death. This allows for a direct comparison of the cytotoxic potential of different drugs.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Cephaloridine-induced nephrotoxicity and a general experimental workflow for its investigation.
Caption: Proposed Signaling Pathway of Cephaloridine Nephrotoxicity.
Caption: Experimental Workflow for In Vivo Nephrotoxicity Assessment.
References
- 1. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalosporin-induced nephrotoxicity: does it exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nephrotoxicity of cephalosporins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nephrotoxicity of cephaloridine in newborn rabbits: role of the renal anionic transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cefazaflur: A Procedural Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling cephalosporin antibiotics such as Cefazaflur, adherence to established disposal protocols is essential to mitigate potential hazards and ensure regulatory compliance. This guide provides a step-by-step operational plan for the safe and effective disposal of this compound, drawing upon established guidelines for pharmaceutical waste management.
Immediate Safety and Handling Precautions
All personnel involved in the handling and disposal of this compound should be equipped with appropriate Personal Protective Equipment (PPE) to prevent exposure.[1][2][3][4] This includes:
-
Eye Protection: Safety glasses or goggles.[1]
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
In the event of a spill, the area should be cleaned with a damp cloth or a filtered vacuum to minimize dust generation. All cleanup materials should be treated as hazardous waste and disposed of accordingly.
Hazard Profile of a Representative Cephalosporin
The following table summarizes the key hazard classifications for Cefazolin, which may be analogous to other cephalosporins like this compound.
| Hazard Classification | Description |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Eye Irritation | Can cause serious eye irritation. |
| Skin Irritation | May cause skin irritation upon contact. |
Step-by-Step Disposal Protocol for this compound
The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and state authorities. The following protocol is a general guideline and should be adapted to comply with all applicable local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Identify all this compound waste streams, including unused product, contaminated lab supplies (e.g., gloves, wipes, vials), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste at the point of generation. It should not be mixed with non-hazardous trash.
-
-
Containerization and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of the waste.
-
-
On-Site Storage:
-
Store the hazardous waste container in a secure, designated area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of potential spills.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Alternatively, contract with a licensed hazardous waste disposal company. The EPA requires that hazardous pharmaceutical waste be treated at a permitted facility, which typically involves incineration.
-
-
Documentation:
-
Maintain accurate records of all this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
-
Important Considerations:
-
Do Not Dispose in Regular Trash or Drains: Pharmaceutical waste should never be disposed of in the regular trash or flushed down the drain. Improper disposal can lead to environmental contamination of water and soil.
-
Training: All personnel handling this compound must be trained on the specific hazards and disposal procedures for this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste in a laboratory.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Navigating the Safe Handling of Cefazaflur: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure to Cefazaflur. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). It is advisable to wear two pairs of gloves, with the outer glove removed and disposed of immediately after handling the compound. | EN374 |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended. | NIOSH Approved |
| Skin and Body Protection | A disposable, low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs.[1] Disposable garments are recommended if direct skin contact is anticipated.[2] | N/A |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential to maintain a safe laboratory environment.
Handling Procedures
-
Preparation : Work in a well-ventilated area, preferably within a chemical fume hood or other containment device, especially when handling the powdered form to minimize dust generation.[3]
-
Personal Hygiene : Wash hands thoroughly before and after handling the compound, and before leaving the laboratory.[1]
-
Avoidance of Contamination : Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Spill Management : In the event of a spill, personnel should wear appropriate PPE. The spilled material should be collected using a method that avoids dust generation, such as with a damp cloth or a HEPA-filtered vacuum. The area should then be thoroughly cleaned.
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste.
-
Containment : Place all contaminated waste, including gloves, gowns, and cleaning materials, into a clearly labeled, sealed container for hazardous waste.
-
Disposal Method : The recommended method of disposal is incineration by a licensed hazardous waste disposal facility.
-
Regulatory Compliance : All disposal activities must be conducted in strict accordance with local, state, and federal regulations.
Quantitative Data Summary
At present, there is no publicly available, specific quantitative data for occupational exposure limits (OELs) for this compound. The table below reflects this lack of data.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not established |
| Permissible Exposure Limit (PEL) | Not established |
| Threshold Limit Value (TLV) | Not established |
First Aid Measures
In case of exposure to this compound, immediate first aid is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting. This workflow is a general guideline and should be adapted to specific experimental protocols.
Caption: Generalized workflow for handling potent pharmaceutical compounds.
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. The provided information is intended to supplement, not replace, a thorough and compound-specific risk assessment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
